17-Hydroxyventuricidin A
Description
Propriétés
IUPAC Name |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOPHNQZMRRFR-FZMBSIFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin (B1172611) compounds.
Discovery and Producing Organism
This compound was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]
Biosynthesis and Chemical Properties
This compound belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |
| Molecular Weight | 765.97 g/mol | [4] |
| CAS Number | 113204-43-6 | [5] |
| Appearance | White solid | [3] |
Experimental Protocols
While the definitive, detailed experimental protocol for the isolation of this compound from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.
Fermentation of Streptomyces sp. US80
Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:
-
Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.
-
Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.
-
Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.
Extraction and Purification
The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.
-
Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). The solvent is subsequently evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process often includes:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.
-
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |
| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |
| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |
Biological Activity and Mechanism of Action
This compound exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.
Table 3: Antimicrobial Spectrum of this compound
| Organism Type | Tested Organisms | Activity |
| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |
| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |
| Gram-negative Bacteria | Not specified | Limited or no activity |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not available in the reviewed literature.
The precise signaling pathways affected by this compound have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that this compound shares this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin compounds.
Discovery and Producing Organism
This compound was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]
Biosynthesis and Chemical Properties
This compound belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |
| Molecular Weight | 765.97 g/mol | [4] |
| CAS Number | 113204-43-6 | [5] |
| Appearance | White solid | [3] |
Experimental Protocols
While the definitive, detailed experimental protocol for the isolation of this compound from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.
Fermentation of Streptomyces sp. US80
Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:
-
Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.
-
Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.
-
Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.
Extraction and Purification
The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.
-
Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol or ethyl acetate. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process often includes:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.
-
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |
| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |
| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |
Biological Activity and Mechanism of Action
This compound exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.
Table 3: Antimicrobial Spectrum of this compound
| Organism Type | Tested Organisms | Activity |
| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |
| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |
| Gram-negative Bacteria | Not specified | Limited or no activity |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not available in the reviewed literature.
The precise signaling pathways affected by this compound have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that this compound shares this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
An In-depth Technical Guide on the Natural Source and Biosynthesis of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with significant antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin and the intricate enzymatic machinery responsible for its production. Understanding these aspects is crucial for potential future applications in medicine and agriculture, including the development of novel antimicrobial agents and the bioengineering of strains for enhanced production.
Natural Source and Isolation
This compound has been isolated from actinomycete bacteria, specifically Streptomyces species. A notable producer is the strain Streptomyces sp. US80 , isolated from a Tunisian oasis soil.[1]
Isolation of Producing Microorganism
The isolation of Streptomyces sp. US80 followed standard microbiological techniques for actinomycete recovery from soil samples.
Fermentation and Extraction of this compound
The production of this compound by Streptomyces sp. US80 is achieved through submerged fermentation. The following is a general protocol based on the published literature for the extraction and purification of this compound.
Experimental Protocol: Fermentation and Isolation
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar (B569324) plate is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of viable mycelium.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Optimal production has been observed in a medium containing glucose as the primary carbon source. Fermentation is carried out for 5-7 days under controlled temperature and aeration.
-
Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Biosynthesis of Venturicidins and this compound
The biosynthetic pathway of this compound is closely related to that of venturicidin (B1172611) A. The genetic blueprint for this synthesis is encoded in a dedicated biosynthetic gene cluster (BGC) .
The Venturicidin ("ven") Biosynthetic Gene Cluster
Recent genomic studies on Streptomyces sp. NRRL S-4 have identified the venturicidin BGC, designated as "ven ". This cluster is responsible for the production of venturicidin A and its congeners. The core of this BGC is a Type I polyketide synthase (PKS) system.
Table 1: Genes in the Venturicidin ("ven") Biosynthetic Gene Cluster (BGC0002454)
| Gene | Proposed Function |
| venK | Core Polyketide Synthase (PKS) |
| venA | Acyl-CoA carboxylase, alpha subunit |
| venB | Acyl-CoA carboxylase, beta subunit |
| venC | Crotonyl-CoA carboxylase/reductase |
| venD | Enoyl-CoA hydratase/isomerase |
| venE | 3-hydroxyacyl-CoA dehydrogenase |
| venF | Acyl-CoA dehydrogenase |
| venG | Thioesterase |
| venH | Glycosyltransferase |
| venI | Acyltransferase |
| venJ | Dehydratase |
| venL | Hydroxylase/Oxidase (Potential C-17 hydroxylase) |
| venM | Regulator |
| venN | ABC transporter |
| venO | ABC transporter |
| venP | Methyltransferase |
| venQ | Carbamoyltransferase |
| venR | Regulator |
Note: The precise function of all genes is still under investigation. The proposed function of venL as the C-17 hydroxylase is based on bioinformatic analysis and the structural difference between venturicidin A and this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound backbone is a multi-step process catalyzed by the modular Type I PKS encoded by venK. The pathway can be summarized as follows:
-
Initiation: The PKS synthesis is initiated with a specific starter unit.
-
Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, which determine the final chemical structure of the backbone.
-
Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring.
-
Post-PKS Modifications: The initial macrolactone undergoes a series of modifications by tailoring enzymes encoded within the "ven" cluster. These modifications include:
-
Glycosylation: Attachment of a sugar moiety, catalyzed by a glycosyltransferase (e.g., VenH).
-
Methylation: Addition of methyl groups by methyltransferases (e.g., VenP).
-
Carbamoylation: Transfer of a carbamoyl (B1232498) group by a carbamoyltransferase (e.g., VenQ).
-
Hydroxylation: The key step differentiating this compound from venturicidin A is the hydroxylation at the C-17 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase encoded within the cluster, with venL being a strong candidate.
-
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Validation of the "ven" Cluster
The involvement of the "ven" gene cluster in venturicidin biosynthesis was confirmed through gene inactivation experiments.
Experimental Protocol: Gene Inactivation
A targeted inactivation of the core PKS gene, venK, in Streptomyces sp. NRRL S-4 was performed using a homologous recombination-based approach.
-
Construction of the Inactivation Vector: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (venK), is constructed in an E. coli vector that cannot replicate in Streptomyces.
-
Conjugation: The inactivation vector is transferred from the E. coli donor strain to Streptomyces sp. NRRL S-4 via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the disruption cassette into the Streptomyces chromosome. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified through further screening.
-
Metabolite Analysis: The culture extracts of the wild-type and the ΔvenK mutant strains are analyzed by HPLC and mass spectrometry (MS). The absence of venturicidin A and its congeners in the mutant strain confirms the essential role of the venK gene and the "ven" cluster in their biosynthesis.
Diagram: Experimental Workflow for Gene Inactivation
Caption: Workflow for venK gene inactivation.
Quantitative Data
Currently, detailed quantitative data such as the production titer of this compound from Streptomyces sp. US80 and the kinetic parameters of the enzymes in the "ven" biosynthetic pathway are not extensively reported in the public domain. Further research is required to establish these parameters, which are essential for process optimization and industrial-scale production.
Conclusion and Future Perspectives
The identification of Streptomyces sp. US80 as a natural producer of this compound and the elucidation of the "ven" biosynthetic gene cluster in a related species provide a solid foundation for further research. Future work should focus on:
-
Complete functional characterization of all "ven" genes , particularly the definitive identification of the C-17 hydroxylase.
-
Heterologous expression of the "ven" cluster in a high-producing, genetically tractable host to improve yields and facilitate pathway engineering.
-
In vitro reconstitution of key biosynthetic steps to understand the detailed enzymatic mechanisms.
-
Generation of novel venturicidin analogs through combinatorial biosynthesis and metabolic engineering for improved bioactivity and pharmacological properties.
This in-depth understanding of the natural source and biosynthesis of this compound opens up exciting possibilities for the development of new and effective antimicrobial agents.
References
An In-depth Technical Guide on the Natural Source and Biosynthesis of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with significant antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin and the intricate enzymatic machinery responsible for its production. Understanding these aspects is crucial for potential future applications in medicine and agriculture, including the development of novel antimicrobial agents and the bioengineering of strains for enhanced production.
Natural Source and Isolation
This compound has been isolated from actinomycete bacteria, specifically Streptomyces species. A notable producer is the strain Streptomyces sp. US80 , isolated from a Tunisian oasis soil.[1]
Isolation of Producing Microorganism
The isolation of Streptomyces sp. US80 followed standard microbiological techniques for actinomycete recovery from soil samples.
Fermentation and Extraction of this compound
The production of this compound by Streptomyces sp. US80 is achieved through submerged fermentation. The following is a general protocol based on the published literature for the extraction and purification of this compound.
Experimental Protocol: Fermentation and Isolation
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar plate is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of viable mycelium.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Optimal production has been observed in a medium containing glucose as the primary carbon source. Fermentation is carried out for 5-7 days under controlled temperature and aeration.
-
Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Biosynthesis of Venturicidins and this compound
The biosynthetic pathway of this compound is closely related to that of venturicidin A. The genetic blueprint for this synthesis is encoded in a dedicated biosynthetic gene cluster (BGC) .
The Venturicidin ("ven") Biosynthetic Gene Cluster
Recent genomic studies on Streptomyces sp. NRRL S-4 have identified the venturicidin BGC, designated as "ven ". This cluster is responsible for the production of venturicidin A and its congeners. The core of this BGC is a Type I polyketide synthase (PKS) system.
Table 1: Genes in the Venturicidin ("ven") Biosynthetic Gene Cluster (BGC0002454)
| Gene | Proposed Function |
| venK | Core Polyketide Synthase (PKS) |
| venA | Acyl-CoA carboxylase, alpha subunit |
| venB | Acyl-CoA carboxylase, beta subunit |
| venC | Crotonyl-CoA carboxylase/reductase |
| venD | Enoyl-CoA hydratase/isomerase |
| venE | 3-hydroxyacyl-CoA dehydrogenase |
| venF | Acyl-CoA dehydrogenase |
| venG | Thioesterase |
| venH | Glycosyltransferase |
| venI | Acyltransferase |
| venJ | Dehydratase |
| venL | Hydroxylase/Oxidase (Potential C-17 hydroxylase) |
| venM | Regulator |
| venN | ABC transporter |
| venO | ABC transporter |
| venP | Methyltransferase |
| venQ | Carbamoyltransferase |
| venR | Regulator |
Note: The precise function of all genes is still under investigation. The proposed function of venL as the C-17 hydroxylase is based on bioinformatic analysis and the structural difference between venturicidin A and this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound backbone is a multi-step process catalyzed by the modular Type I PKS encoded by venK. The pathway can be summarized as follows:
-
Initiation: The PKS synthesis is initiated with a specific starter unit.
-
Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, which determine the final chemical structure of the backbone.
-
Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring.
-
Post-PKS Modifications: The initial macrolactone undergoes a series of modifications by tailoring enzymes encoded within the "ven" cluster. These modifications include:
-
Glycosylation: Attachment of a sugar moiety, catalyzed by a glycosyltransferase (e.g., VenH).
-
Methylation: Addition of methyl groups by methyltransferases (e.g., VenP).
-
Carbamoylation: Transfer of a carbamoyl group by a carbamoyltransferase (e.g., VenQ).
-
Hydroxylation: The key step differentiating this compound from venturicidin A is the hydroxylation at the C-17 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase encoded within the cluster, with venL being a strong candidate.
-
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Validation of the "ven" Cluster
The involvement of the "ven" gene cluster in venturicidin biosynthesis was confirmed through gene inactivation experiments.
Experimental Protocol: Gene Inactivation
A targeted inactivation of the core PKS gene, venK, in Streptomyces sp. NRRL S-4 was performed using a homologous recombination-based approach.
-
Construction of the Inactivation Vector: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (venK), is constructed in an E. coli vector that cannot replicate in Streptomyces.
-
Conjugation: The inactivation vector is transferred from the E. coli donor strain to Streptomyces sp. NRRL S-4 via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the disruption cassette into the Streptomyces chromosome. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified through further screening.
-
Metabolite Analysis: The culture extracts of the wild-type and the ΔvenK mutant strains are analyzed by HPLC and mass spectrometry (MS). The absence of venturicidin A and its congeners in the mutant strain confirms the essential role of the venK gene and the "ven" cluster in their biosynthesis.
Diagram: Experimental Workflow for Gene Inactivation
Caption: Workflow for venK gene inactivation.
Quantitative Data
Currently, detailed quantitative data such as the production titer of this compound from Streptomyces sp. US80 and the kinetic parameters of the enzymes in the "ven" biosynthetic pathway are not extensively reported in the public domain. Further research is required to establish these parameters, which are essential for process optimization and industrial-scale production.
Conclusion and Future Perspectives
The identification of Streptomyces sp. US80 as a natural producer of this compound and the elucidation of the "ven" biosynthetic gene cluster in a related species provide a solid foundation for further research. Future work should focus on:
-
Complete functional characterization of all "ven" genes , particularly the definitive identification of the C-17 hydroxylase.
-
Heterologous expression of the "ven" cluster in a high-producing, genetically tractable host to improve yields and facilitate pathway engineering.
-
In vitro reconstitution of key biosynthetic steps to understand the detailed enzymatic mechanisms.
-
Generation of novel venturicidin analogs through combinatorial biosynthesis and metabolic engineering for improved bioactivity and pharmacological properties.
This in-depth understanding of the natural source and biosynthesis of this compound opens up exciting possibilities for the development of new and effective antimicrobial agents.
References
chemical structure and properties of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin (B1172611) A, its primary mechanism of action is the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its proposed mechanism of action.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.
Chemical Structure
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2] |
| Molecular Weight | 765.97 g/mol | [1][2] |
| CAS Number | 113204-43-6 | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [4][5] |
| Purity | ≥95% (HPLC) | [6] |
| Storage | Store at -20°C. | [3] |
| Density (predicted) | 1.2 ± 0.1 g/cm³ | [7] |
| Boiling Point (predicted) | 900.5 ± 65.0 °C at 760 mmHg | [7] |
| Flash Point (predicted) | 498.4 ± 34.3 °C | [7] |
| LogP (predicted) | 3.88 | [7] |
Biological Activity and Mechanism of Action
This compound is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]
Antimicrobial Spectrum
This compound has been shown to inhibit the growth of the following microorganisms:
-
Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]
-
Bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]
Mechanism of Action: Inhibition of ATP Synthase
The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. This compound, like its congeners, is believed to bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of ATP synthase by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and specific antimicrobial assays for this compound are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.
Isolation and Purification of this compound
The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as Streptomyces sp.
Caption: A generalized workflow for the isolation of this compound.
A detailed protocol would involve:
-
Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
-
Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate (B1210297) to isolate the crude mixture of compounds.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.
-
Purification and Characterization: Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
The antimicrobial activity of this compound is often assessed using the disk diffusion method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).
-
Disk Application: Sterile paper disks are impregnated with a known concentration of this compound. These disks are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.
References
- 1. scbt.com [scbt.com]
- 2. Venturicidin A | C41H67NO11 | CID 10055855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Venturicidin - Wikipedia [en.wikipedia.org]
- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
chemical structure and properties of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin A, its primary mechanism of action is the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its proposed mechanism of action.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.
Chemical Structure
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2] |
| Molecular Weight | 765.97 g/mol | [1][2] |
| CAS Number | 113204-43-6 | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [4][5] |
| Purity | ≥95% (HPLC) | [6] |
| Storage | Store at -20°C. | [3] |
| Density (predicted) | 1.2 ± 0.1 g/cm³ | [7] |
| Boiling Point (predicted) | 900.5 ± 65.0 °C at 760 mmHg | [7] |
| Flash Point (predicted) | 498.4 ± 34.3 °C | [7] |
| LogP (predicted) | 3.88 | [7] |
Biological Activity and Mechanism of Action
This compound is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]
Antimicrobial Spectrum
This compound has been shown to inhibit the growth of the following microorganisms:
-
Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]
-
Bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]
Mechanism of Action: Inhibition of ATP Synthase
The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. This compound, like its congeners, is believed to bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of ATP synthase by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and specific antimicrobial assays for this compound are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.
Isolation and Purification of this compound
The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as Streptomyces sp.
Caption: A generalized workflow for the isolation of this compound.
A detailed protocol would involve:
-
Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
-
Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate to isolate the crude mixture of compounds.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.
-
Purification and Characterization: Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
The antimicrobial activity of this compound is often assessed using the disk diffusion method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).
-
Disk Application: Sterile paper disks are impregnated with a known concentration of this compound. These disks are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.
References
- 1. scbt.com [scbt.com]
- 2. Venturicidin A | C41H67NO11 | CID 10055855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Venturicidin - Wikipedia [en.wikipedia.org]
- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
17-Hydroxyventuricidin A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.
| Parameter | Value | Reference(s) |
| CAS Number | 113204-43-6 | [1] |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |
| Molecular Weight | 765.97 g/mol - 766.0 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, ethanol, and methanol. |
Table 1: Physicochemical Properties of this compound.
| Biological Activity | Target Organisms | Reference(s) |
| Antifungal | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203 | [2][3][4] |
| Antibacterial | Gram-positive bacteria | [5] |
Table 2: Antimicrobial Spectrum of this compound.
Mechanism of Action: ATP Synthase Inhibition
Venturicidins, including this compound, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.
Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]
Experimental Protocols
The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of this compound, primarily based on the work of Fourati-Ben Fguira et al. (2005).
Isolation and Purification of this compound from Streptomyces sp. strain US80
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. strain US80.
-
Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[6]
2. Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Collect fractions and monitor for antimicrobial activity using the assays described below.
-
Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Antimicrobial Activity Assays
1. Antifungal Activity Assay (Broth Microdilution Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida tropicalis) and add it to each well.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
2. Antibacterial Activity Assay (Disk Diffusion Method):
-
Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) and uniformly spread it onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound.
-
Place the discs onto the inoculated agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.
Visualizations
Mechanism of Action of Venturicidins on Bacterial ATP Synthase
Caption: Inhibition of bacterial F₀F₁ ATP synthase by this compound.
General Experimental Workflow for Antimicrobial Activity Testing
Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 4. Antibacterial activity and biosynthetic potential of Streptomyces sp. PBR19, isolated from forest rhizosphere soil of Assam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
17-Hydroxyventuricidin A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.
| Parameter | Value | Reference(s) |
| CAS Number | 113204-43-6 | [1] |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |
| Molecular Weight | 765.97 g/mol - 766.0 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, ethanol, and methanol. |
Table 1: Physicochemical Properties of this compound.
| Biological Activity | Target Organisms | Reference(s) |
| Antifungal | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203 | [2][3][4] |
| Antibacterial | Gram-positive bacteria | [5] |
Table 2: Antimicrobial Spectrum of this compound.
Mechanism of Action: ATP Synthase Inhibition
Venturicidins, including this compound, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.
Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]
Experimental Protocols
The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of this compound, primarily based on the work of Fourati-Ben Fguira et al. (2005).
Isolation and Purification of this compound from Streptomyces sp. strain US80
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. strain US80.
-
Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[6]
2. Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor for antimicrobial activity using the assays described below.
-
Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Antimicrobial Activity Assays
1. Antifungal Activity Assay (Broth Microdilution Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida tropicalis) and add it to each well.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
2. Antibacterial Activity Assay (Disk Diffusion Method):
-
Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) and uniformly spread it onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound.
-
Place the discs onto the inoculated agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.
Visualizations
Mechanism of Action of Venturicidins on Bacterial ATP Synthase
Caption: Inhibition of bacterial F₀F₁ ATP synthase by this compound.
General Experimental Workflow for Antimicrobial Activity Testing
Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 4. Antibacterial activity and biosynthetic potential of Streptomyces sp. PBR19, isolated from forest rhizosphere soil of Assam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
17-Hydroxyventuricidin A: An In-depth Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. The information presented herein is synthesized from key scientific literature, with a focus on quantitative data and the experimental methodologies employed in its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum of this compound
This compound has been shown to exhibit a selective spectrum of activity, primarily targeting certain fungi and Gram-positive bacteria. The compound was isolated from Streptomyces sp. strain US80, a novel actinomycete strain obtained from Tunisian oasis soil.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |
| Verticillium dahliae | Fungus | Not explicitly quantified, but activity confirmed |
| Fusarium sp. | Fungus | Not explicitly quantified, but activity confirmed |
| Candida tropicalis R2 CIP203 | Fungus | Not explicitly quantified, but activity confirmed |
| Gram-positive bacteria | Bacteria | Activity confirmed, specific MICs not provided |
Data synthesized from product information sheets citing Fourati-Ben Fguira et al., 2005.[2]
It is important to note that while the antifungal and antibacterial activities have been established, specific MIC values for this compound are not detailed in the primary literature describing its isolation. The activity was confirmed through bioassays which indicated zones of inhibition.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound was established through established microbiological techniques. The following sections detail the general methodologies for the key experiments cited in the literature.
Fungal and Bacterial Strains
The following microorganisms were used as indicator strains to assess the antimicrobial activity of this compound:
-
Fungi: Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203.
-
Gram-positive bacteria: Specific strains not detailed in the initial reports.
Antimicrobial Susceptibility Testing
The antimicrobial activity was determined using a bioassay, likely an agar (B569324) diffusion method. The general principles of this method are outlined below.
Agar Diffusion Method
-
Medium Preparation: A suitable agar medium, such as Potato Dextrose Agar (PDA) for fungi or Mueller-Hinton Agar (MHA) for bacteria, is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, this may involve creating a spore suspension. For bacteria, a suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the disc where microbial growth has been inhibited.
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and any associated signaling pathways for this compound have not been extensively elucidated in the available scientific literature. Further research is required to determine its specific cellular targets and the biochemical pathways it disrupts in susceptible microorganisms.
Conclusion
This compound demonstrates a promising, albeit selective, antimicrobial profile with confirmed activity against pathogenic fungi and Gram-positive bacteria. This technical guide provides the foundational knowledge of its antimicrobial spectrum based on current scientific findings. For drug development professionals and researchers, these findings warrant further investigation to fully characterize its therapeutic potential. Future studies should focus on determining the specific MIC values against a broader range of clinically relevant pathogens and elucidating its mechanism of action to advance its potential as a novel antimicrobial agent.
References
17-Hydroxyventuricidin A: An In-depth Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. The information presented herein is synthesized from key scientific literature, with a focus on quantitative data and the experimental methodologies employed in its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum of this compound
This compound has been shown to exhibit a selective spectrum of activity, primarily targeting certain fungi and Gram-positive bacteria. The compound was isolated from Streptomyces sp. strain US80, a novel actinomycete strain obtained from Tunisian oasis soil.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |
| Verticillium dahliae | Fungus | Not explicitly quantified, but activity confirmed |
| Fusarium sp. | Fungus | Not explicitly quantified, but activity confirmed |
| Candida tropicalis R2 CIP203 | Fungus | Not explicitly quantified, but activity confirmed |
| Gram-positive bacteria | Bacteria | Activity confirmed, specific MICs not provided |
Data synthesized from product information sheets citing Fourati-Ben Fguira et al., 2005.[2]
It is important to note that while the antifungal and antibacterial activities have been established, specific MIC values for this compound are not detailed in the primary literature describing its isolation. The activity was confirmed through bioassays which indicated zones of inhibition.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound was established through established microbiological techniques. The following sections detail the general methodologies for the key experiments cited in the literature.
Fungal and Bacterial Strains
The following microorganisms were used as indicator strains to assess the antimicrobial activity of this compound:
-
Fungi: Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203.
-
Gram-positive bacteria: Specific strains not detailed in the initial reports.
Antimicrobial Susceptibility Testing
The antimicrobial activity was determined using a bioassay, likely an agar diffusion method. The general principles of this method are outlined below.
Agar Diffusion Method
-
Medium Preparation: A suitable agar medium, such as Potato Dextrose Agar (PDA) for fungi or Mueller-Hinton Agar (MHA) for bacteria, is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, this may involve creating a spore suspension. For bacteria, a suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the disc where microbial growth has been inhibited.
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and any associated signaling pathways for this compound have not been extensively elucidated in the available scientific literature. Further research is required to determine its specific cellular targets and the biochemical pathways it disrupts in susceptible microorganisms.
Conclusion
This compound demonstrates a promising, albeit selective, antimicrobial profile with confirmed activity against pathogenic fungi and Gram-positive bacteria. This technical guide provides the foundational knowledge of its antimicrobial spectrum based on current scientific findings. For drug development professionals and researchers, these findings warrant further investigation to fully characterize its therapeutic potential. Future studies should focus on determining the specific MIC values against a broader range of clinically relevant pathogens and elucidating its mechanism of action to advance its potential as a novel antimicrobial agent.
References
Antifungal Activity of 17-Hydroxyventuricidin A Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of its antifungal activity, with a particular focus on its potential applications in agriculture. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied compound, Venturicidin A, to infer its potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
The control of phytopathogenic fungi is a critical challenge in modern agriculture. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents. Venturicidins, a class of 20-membered macrolide antibiotics, represent a promising area of research. This compound, a derivative of Venturicidin A, has been identified as an antimicrobial compound with activity against filamentous fungi, including significant plant pathogens such as Verticillium dahlia and Fusarium sp.. This document serves as a technical resource for researchers and professionals involved in the development of new antifungal therapies for plant protection.
Quantitative Antifungal Activity
Table 1: In Vitro Antifungal Activity of Venturicidin A Against Plant Pathogens
| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |
| Botrytis cinerea | Gray Mold | 1.08 | [1] |
| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2][3] |
Note: The provided data is for Venturicidin A and should be considered as an indicator of the potential activity of this compound. Further studies are required to establish the specific activity of the hydroxylated derivative.
Mechanism of Action
The primary mechanism of action for venturicidins involves the inhibition of mitochondrial F1F0-ATP synthase[4][5]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to a cascade of downstream effects that contribute to its antifungal activity.
ATP Synthase Inhibition and Disruption of Mitochondrial Function
Venturicidins bind to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting the synthesis of ATP[4][6]. This disruption of the cell's primary energy currency has profound effects on fungal growth and viability. The inhibition of ATP synthesis also leads to a loss of mitochondrial membrane potential[6].
Induction of Oxidative Stress
A key consequence of mitochondrial dysfunction is the accumulation of reactive oxygen species (ROS)[1][2]. Venturicidin A treatment has been shown to upregulate the expression of genes encoding subunits of NADPH oxidase, a key enzyme responsible for ROS production in fungi[1]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.
Disruption of Cell Membrane Integrity
The accumulation of ROS and the disruption of cellular energy homeostasis ultimately lead to a loss of cell membrane integrity[1][2]. This is evidenced by increased cytoplasmic leakage and uptake of membrane-impermeable dyes like propidium (B1200493) iodide in treated fungal cells[1].
Experimental Protocols
The following are generalized protocols for assessing the in vitro antifungal activity of compounds like this compound against filamentous plant pathogens. These are based on established methodologies.
Fungal Isolates and Culture Conditions
Phytopathogenic fungal strains (e.g., Verticillium dahlia, Fusarium oxysporum, Botrytis cinerea) should be obtained from a reputable culture collection. Fungi are typically maintained on Potato Dextrose Agar (B569324) (PDA) at 25°C. For long-term storage, cultures can be stored at 4°C.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A broth microdilution method is commonly used.
Protocol:
-
Inoculum Preparation: Fungal spores are harvested from a 7-10 day old culture on PDA by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1-5 x 10^6 spores/mL using a hemocytometer.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4-5 x 10^4 spores/mL.
-
Incubation: The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Mycelial Growth Inhibition Assay
This assay measures the effect of the compound on the radial growth of the fungus.
Protocol:
-
Media Preparation: PDA is amended with various concentrations of this compound. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate with the solvent alone should be included.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.
-
Incubation: Plates are incubated at 25°C in the dark.
-
Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Signaling Pathways Potentially Affected by this compound
The induction of oxidative stress by venturicidins suggests an interaction with cellular signaling pathways that respond to and manage ROS.
Oxidative Stress Response Pathway
Fungi possess conserved signaling pathways to counteract oxidative stress. The Sty1/Hog1 MAP kinase pathway is a central regulator of the oxidative stress response. Upon activation by ROS, this pathway can lead to the expression of antioxidant enzymes and other protective proteins. The accumulation of ROS induced by this compound likely activates this pathway as a cellular defense mechanism.
Cell Wall Integrity Pathway
The cell wall is a dynamic structure that responds to various stresses, including those induced by antifungal agents. The cell wall integrity (CWI) pathway, often mediated by the Mpk1/Slt2 MAP kinase, is crucial for maintaining cell wall homeostasis. Damage to the cell membrane and cellular stress caused by this compound could trigger the CWI pathway as a compensatory response.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Activity of 17-Hydroxyventuricidin A Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of its antifungal activity, with a particular focus on its potential applications in agriculture. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied compound, Venturicidin A, to infer its potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
The control of phytopathogenic fungi is a critical challenge in modern agriculture. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents. Venturicidins, a class of 20-membered macrolide antibiotics, represent a promising area of research. This compound, a derivative of Venturicidin A, has been identified as an antimicrobial compound with activity against filamentous fungi, including significant plant pathogens such as Verticillium dahlia and Fusarium sp.. This document serves as a technical resource for researchers and professionals involved in the development of new antifungal therapies for plant protection.
Quantitative Antifungal Activity
Table 1: In Vitro Antifungal Activity of Venturicidin A Against Plant Pathogens
| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |
| Botrytis cinerea | Gray Mold | 1.08 | [1] |
| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2][3] |
Note: The provided data is for Venturicidin A and should be considered as an indicator of the potential activity of this compound. Further studies are required to establish the specific activity of the hydroxylated derivative.
Mechanism of Action
The primary mechanism of action for venturicidins involves the inhibition of mitochondrial F1F0-ATP synthase[4][5]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to a cascade of downstream effects that contribute to its antifungal activity.
ATP Synthase Inhibition and Disruption of Mitochondrial Function
Venturicidins bind to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting the synthesis of ATP[4][6]. This disruption of the cell's primary energy currency has profound effects on fungal growth and viability. The inhibition of ATP synthesis also leads to a loss of mitochondrial membrane potential[6].
Induction of Oxidative Stress
A key consequence of mitochondrial dysfunction is the accumulation of reactive oxygen species (ROS)[1][2]. Venturicidin A treatment has been shown to upregulate the expression of genes encoding subunits of NADPH oxidase, a key enzyme responsible for ROS production in fungi[1]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.
Disruption of Cell Membrane Integrity
The accumulation of ROS and the disruption of cellular energy homeostasis ultimately lead to a loss of cell membrane integrity[1][2]. This is evidenced by increased cytoplasmic leakage and uptake of membrane-impermeable dyes like propidium iodide in treated fungal cells[1].
Experimental Protocols
The following are generalized protocols for assessing the in vitro antifungal activity of compounds like this compound against filamentous plant pathogens. These are based on established methodologies.
Fungal Isolates and Culture Conditions
Phytopathogenic fungal strains (e.g., Verticillium dahlia, Fusarium oxysporum, Botrytis cinerea) should be obtained from a reputable culture collection. Fungi are typically maintained on Potato Dextrose Agar (PDA) at 25°C. For long-term storage, cultures can be stored at 4°C.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A broth microdilution method is commonly used.
Protocol:
-
Inoculum Preparation: Fungal spores are harvested from a 7-10 day old culture on PDA by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1-5 x 10^6 spores/mL using a hemocytometer.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4-5 x 10^4 spores/mL.
-
Incubation: The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Mycelial Growth Inhibition Assay
This assay measures the effect of the compound on the radial growth of the fungus.
Protocol:
-
Media Preparation: PDA is amended with various concentrations of this compound. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate with the solvent alone should be included.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.
-
Incubation: Plates are incubated at 25°C in the dark.
-
Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Signaling Pathways Potentially Affected by this compound
The induction of oxidative stress by venturicidins suggests an interaction with cellular signaling pathways that respond to and manage ROS.
Oxidative Stress Response Pathway
Fungi possess conserved signaling pathways to counteract oxidative stress. The Sty1/Hog1 MAP kinase pathway is a central regulator of the oxidative stress response. Upon activation by ROS, this pathway can lead to the expression of antioxidant enzymes and other protective proteins. The accumulation of ROS induced by this compound likely activates this pathway as a cellular defense mechanism.
Cell Wall Integrity Pathway
The cell wall is a dynamic structure that responds to various stresses, including those induced by antifungal agents. The cell wall integrity (CWI) pathway, often mediated by the Mpk1/Slt2 MAP kinase, is crucial for maintaining cell wall homeostasis. Damage to the cell membrane and cellular stress caused by this compound could trigger the CWI pathway as a compensatory response.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of its antibacterial effects, including available activity data, a proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive pathogens necessitates the exploration of novel antimicrobial compounds. This compound, a structural analogue of Venturicidin A, has emerged as a compound of interest due to its selective inhibitory action. This guide synthesizes the available scientific information to provide a detailed understanding of its antibacterial properties.
Antibacterial Spectrum and Efficacy
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Qualitative data from initial studies indicate its effectiveness against several key pathogens.
Table 1: Qualitative Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Activity | Reference |
| Micrococcus luteus | Positive | Active | [1] |
| Bacillus subtilis | Positive | Active | [1] |
| Staphylococcus aureus | Positive | Active | [1] |
Proposed Mechanism of Action
While the precise molecular mechanism of this compound has not been definitively elucidated in published literature, its structural similarity to Venturicidin A, a known inhibitor of F1F0-ATP synthase, provides a strong basis for a proposed mechanism. It is hypothesized that this compound disrupts the proton motive force by inhibiting ATP synthase, leading to a cascade of events culminating in bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB. b. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Microtiter Plate Setup: a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Transfer 50 µL of each this compound dilution to the corresponding wells, creating a final volume of 100 µL with the desired test concentrations. c. Include a positive control well (CAMHB with bacteria, no compound) and a negative control well (CAMHB only).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Caption: Experimental workflow for MIC determination.
Future Directions and Conclusion
While initial findings are promising, further research is imperative to fully characterize the antibacterial profile of this compound. Key areas for future investigation include:
-
Quantitative analysis of MICs against a broader panel of clinically relevant Gram-positive pathogens, including resistant strains (e.g., MRSA, VRE).
-
Definitive elucidation of the mechanism of action through biochemical and genetic studies to confirm its interaction with ATP synthase.
-
In vivo efficacy studies to assess its therapeutic potential in animal models of infection.
-
Toxicology and safety profiling to determine its suitability for further development.
References
Unveiling the Antibacterial Potential of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of its antibacterial effects, including available activity data, a proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive pathogens necessitates the exploration of novel antimicrobial compounds. This compound, a structural analogue of Venturicidin A, has emerged as a compound of interest due to its selective inhibitory action. This guide synthesizes the available scientific information to provide a detailed understanding of its antibacterial properties.
Antibacterial Spectrum and Efficacy
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Qualitative data from initial studies indicate its effectiveness against several key pathogens.
Table 1: Qualitative Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Activity | Reference |
| Micrococcus luteus | Positive | Active | [1] |
| Bacillus subtilis | Positive | Active | [1] |
| Staphylococcus aureus | Positive | Active | [1] |
Proposed Mechanism of Action
While the precise molecular mechanism of this compound has not been definitively elucidated in published literature, its structural similarity to Venturicidin A, a known inhibitor of F1F0-ATP synthase, provides a strong basis for a proposed mechanism. It is hypothesized that this compound disrupts the proton motive force by inhibiting ATP synthase, leading to a cascade of events culminating in bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB. b. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Microtiter Plate Setup: a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Transfer 50 µL of each this compound dilution to the corresponding wells, creating a final volume of 100 µL with the desired test concentrations. c. Include a positive control well (CAMHB with bacteria, no compound) and a negative control well (CAMHB only).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Caption: Experimental workflow for MIC determination.
Future Directions and Conclusion
While initial findings are promising, further research is imperative to fully characterize the antibacterial profile of this compound. Key areas for future investigation include:
-
Quantitative analysis of MICs against a broader panel of clinically relevant Gram-positive pathogens, including resistant strains (e.g., MRSA, VRE).
-
Definitive elucidation of the mechanism of action through biochemical and genetic studies to confirm its interaction with ATP synthase.
-
In vivo efficacy studies to assess its therapeutic potential in animal models of infection.
-
Toxicology and safety profiling to determine its suitability for further development.
References
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 17-Hydroxyventuricidin A as an F-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism by which 17-Hydroxyventuricidin A, a potent macrolide antibiotic, exerts its inhibitory effects on the F-type ATP synthase (F-ATPase). By dissecting its interaction with this crucial molecular machine, we provide a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel antimicrobial and therapeutic agents targeting cellular bioenergetics.
Executive Summary
This compound is a specific and potent inhibitor of the F-ATPase, a ubiquitous enzyme responsible for the synthesis of ATP, the primary energy currency of the cell. This guide details the molecular interactions and consequences of this inhibition. The primary mechanism of action involves the binding of this compound to the F_o_ subunit of the F-ATPase, effectively blocking the proton channel and uncoupling the proton motive force from ATP synthesis. This guide will delve into the specifics of this binding, the resulting conformational changes, and the complex, concentration-dependent effects on the enzyme's hydrolytic activity. Furthermore, we present collated quantitative data on its inhibitory potency and provide detailed experimental protocols for its study, alongside visual representations of the key pathways and workflows.
The F-ATPase: A Primer
The F-ATPase, also known as F_1_F_o_-ATPase or ATP synthase, is a multi-subunit protein complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It plays a central role in cellular energy conversion. The enzyme is composed of two main domains:
-
The F_1_ domain: A soluble, peripheral domain that protrudes into the mitochondrial matrix or bacterial cytoplasm. It contains the catalytic sites for ATP synthesis and hydrolysis.
-
The F_o_ domain: A membrane-embedded domain that forms a proton channel, allowing the passage of protons across the membrane.
The flow of protons through the F_o_ domain drives the rotation of a central stalk, which in turn induces conformational changes in the F_1_ domain, leading to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).
Mechanism of Action of this compound
The inhibitory action of this compound is primarily directed at the F_o_ domain of the F-ATPase. The key steps in its mechanism are as follows:
-
Binding to the F_o_ c-ring: this compound, like other venturicidins and oligomycins, binds to the ring of c-subunits within the F_o_ domain.[1] This binding site is located near a conserved acidic residue (glutamate or aspartate) that is essential for proton translocation.[1] The interaction is thought to be non-covalent.
-
Blockade of Proton Translocation: By binding to the c-ring, this compound physically obstructs the movement of protons through the F_o_ channel. This effectively shuts down the proton motive force-driven rotation of the central stalk.
-
Inhibition of ATP Synthesis and Hydrolysis: The blockage of proton flow through F_o_ uncouples it from the catalytic F_1_ domain. Consequently, both ATP synthesis, which is dependent on the proton gradient, and the coupled ATP hydrolysis are inhibited.[1][2]
-
Complex Concentration-Dependent Effects: A noteworthy aspect of venturicidin (B1172611) A's mechanism is its complex, concentration-dependent effect on ATPase activity. While lower concentrations lead to straightforward inhibition, higher concentrations can induce a time- and ATP-dependent decoupling of the F_1_ domain from the inhibited F_o_ domain.[1][3][4] This decoupling can lead to a recovery of ATP hydrolysis activity, which is then no longer regulated by the proton gradient.[1] This suggests the existence of multiple binding sites with different affinities and downstream effects.[1]
Quantitative Analysis of Inhibition
The potency of F-ATPase inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data for venturicidin A. It is important to note that specific data for this compound is limited in the public domain, and the data for venturicidin A is presented as a close proxy.
| Compound | Organism/System | Assay Condition | Parameter | Value | Reference |
| Venturicidin A | E. coli membranes | Excess Mg2+ over ATP | Ki | 0.7 µM | [1] |
| Venturicidin A | E. coli membranes | Divergent assay conditions | Ki | ~7 µM | [1] |
| Venturicidin | Spinach thylakoids | ATPase activity | Stoichiometry for 50% inhibition | ~10 molecules/CF1/CFo | [5] |
Experimental Protocols
The study of F-ATPase inhibition by compounds like this compound involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
F-ATPase Activity Assay (ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by monitoring the production of inorganic phosphate (Pi) or ADP.
Principle: The amount of Pi released from ATP is quantified colorimetrically using a malachite green-based reagent or by coupling the production of ADP to the oxidation of NADH in a coupled enzyme assay.
Protocol (Malachite Green Method):
-
Prepare a reaction mixture: In a microplate well, combine 50 µL of 2x reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 4 mM MgCl2, 2 mM ATP) and 40 µL of purified F-ATPase or membrane vesicles containing the enzyme.
-
Add inhibitor: Add 10 µL of this compound at various concentrations (in a suitable solvent like DMSO, with a final DMSO concentration not exceeding 1%). For the control, add 10 µL of the solvent alone.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction: Add 25 µL of 0.5 M EDTA to chelate the Mg2+ and stop the reaction.
-
Develop color: Add 150 µL of a malachite green reagent and incubate at room temperature for 15-20 minutes for color development.
-
Measure absorbance: Read the absorbance at a wavelength of 620-650 nm.
-
Data analysis: Construct a standard curve using known concentrations of Pi. Calculate the specific activity of the enzyme and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ATP Synthesis Assay (Photophosphorylation in Thylakoids)
This assay measures the rate of ATP synthesis driven by a light-induced proton gradient in isolated chloroplast thylakoids.
Principle: The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay.
Protocol:
-
Prepare thylakoid suspension: Isolate thylakoids from fresh spinach leaves and resuspend them in a suitable buffer. Determine the chlorophyll (B73375) concentration.
-
Prepare reaction mixture: In a light-proof tube, combine thylakoid suspension (equivalent to 10-20 µg of chlorophyll), reaction buffer (e.g., 50 mM Tricine-KOH pH 8.0, 50 mM KCl, 2 mM MgCl2, 10 mM dithiothreitol, 0.5 mM ADP, 2 mM Pi), and an electron acceptor (e.g., 100 µM methyl viologen).
-
Add inhibitor: Add this compound at various concentrations.
-
Initiate photophosphorylation: Expose the samples to a strong light source for a defined period (e.g., 1-2 minutes).
-
Stop the reaction: Stop the reaction by placing the tubes in the dark and adding a quenching agent (e.g., trichloroacetic acid).
-
Neutralize and quantify ATP: Neutralize the samples and measure the ATP concentration using a commercial luciferin/luciferase assay kit and a luminometer.
-
Data analysis: Calculate the rate of ATP synthesis and determine the IC50 of the inhibitor.
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of F-ATPase inhibition by this compound.
Caption: General workflow for determining the IC50 of an F-ATPase inhibitor.
Conclusion and Future Directions
This compound is a powerful tool for studying the function of F-ATPase and holds potential as a lead compound for the development of new therapeutics. Its mechanism of action, centered on the blockade of the F_o_ proton channel, is well-established, although the concentration-dependent decoupling effect warrants further investigation. Future research should focus on obtaining high-resolution structural data of the this compound-F-ATPase complex to precisely define the binding interactions. Furthermore, a more detailed characterization of its effects on different isoforms of F-ATPase and in various cellular contexts will be crucial for its potential translation into clinical applications. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule and its therapeutic promise.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 17-Hydroxyventuricidin A as an F-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism by which 17-Hydroxyventuricidin A, a potent macrolide antibiotic, exerts its inhibitory effects on the F-type ATP synthase (F-ATPase). By dissecting its interaction with this crucial molecular machine, we provide a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel antimicrobial and therapeutic agents targeting cellular bioenergetics.
Executive Summary
This compound is a specific and potent inhibitor of the F-ATPase, a ubiquitous enzyme responsible for the synthesis of ATP, the primary energy currency of the cell. This guide details the molecular interactions and consequences of this inhibition. The primary mechanism of action involves the binding of this compound to the F_o_ subunit of the F-ATPase, effectively blocking the proton channel and uncoupling the proton motive force from ATP synthesis. This guide will delve into the specifics of this binding, the resulting conformational changes, and the complex, concentration-dependent effects on the enzyme's hydrolytic activity. Furthermore, we present collated quantitative data on its inhibitory potency and provide detailed experimental protocols for its study, alongside visual representations of the key pathways and workflows.
The F-ATPase: A Primer
The F-ATPase, also known as F_1_F_o_-ATPase or ATP synthase, is a multi-subunit protein complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It plays a central role in cellular energy conversion. The enzyme is composed of two main domains:
-
The F_1_ domain: A soluble, peripheral domain that protrudes into the mitochondrial matrix or bacterial cytoplasm. It contains the catalytic sites for ATP synthesis and hydrolysis.
-
The F_o_ domain: A membrane-embedded domain that forms a proton channel, allowing the passage of protons across the membrane.
The flow of protons through the F_o_ domain drives the rotation of a central stalk, which in turn induces conformational changes in the F_1_ domain, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi).
Mechanism of Action of this compound
The inhibitory action of this compound is primarily directed at the F_o_ domain of the F-ATPase. The key steps in its mechanism are as follows:
-
Binding to the F_o_ c-ring: this compound, like other venturicidins and oligomycins, binds to the ring of c-subunits within the F_o_ domain.[1] This binding site is located near a conserved acidic residue (glutamate or aspartate) that is essential for proton translocation.[1] The interaction is thought to be non-covalent.
-
Blockade of Proton Translocation: By binding to the c-ring, this compound physically obstructs the movement of protons through the F_o_ channel. This effectively shuts down the proton motive force-driven rotation of the central stalk.
-
Inhibition of ATP Synthesis and Hydrolysis: The blockage of proton flow through F_o_ uncouples it from the catalytic F_1_ domain. Consequently, both ATP synthesis, which is dependent on the proton gradient, and the coupled ATP hydrolysis are inhibited.[1][2]
-
Complex Concentration-Dependent Effects: A noteworthy aspect of venturicidin A's mechanism is its complex, concentration-dependent effect on ATPase activity. While lower concentrations lead to straightforward inhibition, higher concentrations can induce a time- and ATP-dependent decoupling of the F_1_ domain from the inhibited F_o_ domain.[1][3][4] This decoupling can lead to a recovery of ATP hydrolysis activity, which is then no longer regulated by the proton gradient.[1] This suggests the existence of multiple binding sites with different affinities and downstream effects.[1]
Quantitative Analysis of Inhibition
The potency of F-ATPase inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data for venturicidin A. It is important to note that specific data for this compound is limited in the public domain, and the data for venturicidin A is presented as a close proxy.
| Compound | Organism/System | Assay Condition | Parameter | Value | Reference |
| Venturicidin A | E. coli membranes | Excess Mg2+ over ATP | Ki | 0.7 µM | [1] |
| Venturicidin A | E. coli membranes | Divergent assay conditions | Ki | ~7 µM | [1] |
| Venturicidin | Spinach thylakoids | ATPase activity | Stoichiometry for 50% inhibition | ~10 molecules/CF1/CFo | [5] |
Experimental Protocols
The study of F-ATPase inhibition by compounds like this compound involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
F-ATPase Activity Assay (ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by monitoring the production of inorganic phosphate (Pi) or ADP.
Principle: The amount of Pi released from ATP is quantified colorimetrically using a malachite green-based reagent or by coupling the production of ADP to the oxidation of NADH in a coupled enzyme assay.
Protocol (Malachite Green Method):
-
Prepare a reaction mixture: In a microplate well, combine 50 µL of 2x reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 4 mM MgCl2, 2 mM ATP) and 40 µL of purified F-ATPase or membrane vesicles containing the enzyme.
-
Add inhibitor: Add 10 µL of this compound at various concentrations (in a suitable solvent like DMSO, with a final DMSO concentration not exceeding 1%). For the control, add 10 µL of the solvent alone.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction: Add 25 µL of 0.5 M EDTA to chelate the Mg2+ and stop the reaction.
-
Develop color: Add 150 µL of a malachite green reagent and incubate at room temperature for 15-20 minutes for color development.
-
Measure absorbance: Read the absorbance at a wavelength of 620-650 nm.
-
Data analysis: Construct a standard curve using known concentrations of Pi. Calculate the specific activity of the enzyme and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ATP Synthesis Assay (Photophosphorylation in Thylakoids)
This assay measures the rate of ATP synthesis driven by a light-induced proton gradient in isolated chloroplast thylakoids.
Principle: The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay.
Protocol:
-
Prepare thylakoid suspension: Isolate thylakoids from fresh spinach leaves and resuspend them in a suitable buffer. Determine the chlorophyll concentration.
-
Prepare reaction mixture: In a light-proof tube, combine thylakoid suspension (equivalent to 10-20 µg of chlorophyll), reaction buffer (e.g., 50 mM Tricine-KOH pH 8.0, 50 mM KCl, 2 mM MgCl2, 10 mM dithiothreitol, 0.5 mM ADP, 2 mM Pi), and an electron acceptor (e.g., 100 µM methyl viologen).
-
Add inhibitor: Add this compound at various concentrations.
-
Initiate photophosphorylation: Expose the samples to a strong light source for a defined period (e.g., 1-2 minutes).
-
Stop the reaction: Stop the reaction by placing the tubes in the dark and adding a quenching agent (e.g., trichloroacetic acid).
-
Neutralize and quantify ATP: Neutralize the samples and measure the ATP concentration using a commercial luciferin/luciferase assay kit and a luminometer.
-
Data analysis: Calculate the rate of ATP synthesis and determine the IC50 of the inhibitor.
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of F-ATPase inhibition by this compound.
Caption: General workflow for determining the IC50 of an F-ATPase inhibitor.
Conclusion and Future Directions
This compound is a powerful tool for studying the function of F-ATPase and holds potential as a lead compound for the development of new therapeutics. Its mechanism of action, centered on the blockade of the F_o_ proton channel, is well-established, although the concentration-dependent decoupling effect warrants further investigation. Future research should focus on obtaining high-resolution structural data of the this compound-F-ATPase complex to precisely define the binding interactions. Furthermore, a more detailed characterization of its effects on different isoforms of F-ATPase and in various cellular contexts will be crucial for its potential translation into clinical applications. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule and its therapeutic promise.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Hydroxyventuricidin A: An In-depth Technical Guide to its Function as a Mitochondrial ATP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic belonging to the venturicidin (B1172611) family, a group of natural products first isolated from Streptomyces species.[1] These compounds are recognized for their potent antifungal and antibacterial activities. At the molecular level, this compound functions as a specific and potent inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex responsible for the majority of cellular ATP production.[2] This inhibition disrupts cellular energy metabolism, leading to cytotoxic effects in susceptible organisms. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the cellular pathways it perturbs.
Core Mechanism of Action
This compound, like other members of the venturicidin class, targets the F0 subunit of the mitochondrial ATP synthase complex.[2][3] The F0 subunit is the proton-translocating portion of the enzyme embedded within the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the proton channel, thereby inhibiting the flow of protons down their electrochemical gradient.[2] This disruption of the proton motive force directly halts the rotational catalysis of the F1 subunit, which is responsible for phosphorylating ADP to ATP. The consequence is a rapid depletion of cellular ATP levels and a hyperpolarization of the mitochondrial membrane.[4][5]
Quantitative Data on Inhibitory Activity
| Compound | Target Organism/Cell Line | Assay Type | IC50 / EC50 | Reference |
| Venturicidin A | Trypanosoma brucei (bloodstream form) | Alamar Blue assay | 21 nM | [5][6] |
| Venturicidin A | Leishmania donovani (promastigote) | Alamar Blue assay | 5 nM | [6] |
| Venturicidin A | Fusarium graminearum | Antifungal activity | 3.69 µg/mL | [7] |
| Venturicidin A | Human Embryonic Kidney (HEK) cells | Cytotoxicity assay | 31 µg/mL | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mitochondrial F1F0-ATP Synthase (Complex V) Activity
This protocol is adapted from established methods for measuring the ATP hydrolysis (reverse) activity of Complex V, which is often used to assess its inhibition.[9]
1. Reagents and Buffers:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA.
-
Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA, 0.2 mM NADH, 1 µM antimycin A, 2.5 mM phosphoenolpyruvate, 5 U/mL pyruvate (B1213749) kinase, 5 U/mL lactate (B86563) dehydrogenase.
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent such as DMSO.
2. Mitochondria Isolation:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
Add 1 mL of Assay Buffer to a cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Add an appropriate amount of the mitochondrial preparation (e.g., 20-50 µg of protein).
-
Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding a small volume of the ATP solution (e.g., 10 µL to a final concentration of 1 mM).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity (nmol NADH/min/mg protein) and determine the percent inhibition by this compound compared to the vehicle control.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol utilizes a fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE), to assess changes in mitochondrial membrane potential following treatment with this compound.
1. Reagents:
-
Cell culture medium appropriate for the cell line being used.
-
This compound stock solution.
-
TMRE stock solution (in DMSO).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
2. Procedure:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (FCCP).
-
In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
Signaling Pathways and Cellular Effects
The primary effect of this compound is the direct inhibition of mitochondrial ATP synthase. This leads to a cascade of downstream cellular events.
Caption: Inhibition of ATP synthase by this compound.
The depletion of cellular ATP has profound consequences, including the disruption of numerous ATP-dependent cellular processes. This energy crisis can trigger pathways leading to programmed cell death, or apoptosis. Furthermore, the cell cycle is tightly regulated by energy status, and a significant drop in ATP can lead to cell cycle arrest.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of a novel ATP synthase inhibitor like this compound.
Caption: Workflow for inhibitor characterization.
Synthesis and Characterization
This compound is a natural product typically isolated from fermentation cultures of Streptomyces species. While detailed de novo chemical synthesis procedures are not widely published, modifications of the parent venturicidin A molecule are feasible.
Characterization Data:
-
Molecular Formula: C41H67NO12
-
Molecular Weight: 766.0 g/mol
-
Appearance: White to off-white solid
-
Purity: Typically >95% as determined by HPLC.
-
Solubility: Soluble in DMSO, ethanol, and methanol.
Spectroscopic characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complex macrolide structure and confirm the position of the hydroxyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the presence of any chromophores.
Conclusion
This compound is a potent inhibitor of mitochondrial F1F0-ATP synthase, acting on the F0 proton channel. Its ability to disrupt cellular energy metabolism makes it a valuable tool for studying mitochondrial function and a potential lead compound for the development of novel therapeutics, particularly in the areas of antifungal and antibacterial agents. Further research is warranted to fully elucidate its specific inhibitory kinetics and to explore its effects on a wider range of cellular signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the properties and potential applications of this and other mitochondrial inhibitors.
References
- 1. Venturicidin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
17-Hydroxyventuricidin A: An In-depth Technical Guide to its Function as a Mitochondrial ATP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic belonging to the venturicidin family, a group of natural products first isolated from Streptomyces species.[1] These compounds are recognized for their potent antifungal and antibacterial activities. At the molecular level, this compound functions as a specific and potent inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex responsible for the majority of cellular ATP production.[2] This inhibition disrupts cellular energy metabolism, leading to cytotoxic effects in susceptible organisms. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the cellular pathways it perturbs.
Core Mechanism of Action
This compound, like other members of the venturicidin class, targets the F0 subunit of the mitochondrial ATP synthase complex.[2][3] The F0 subunit is the proton-translocating portion of the enzyme embedded within the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the proton channel, thereby inhibiting the flow of protons down their electrochemical gradient.[2] This disruption of the proton motive force directly halts the rotational catalysis of the F1 subunit, which is responsible for phosphorylating ADP to ATP. The consequence is a rapid depletion of cellular ATP levels and a hyperpolarization of the mitochondrial membrane.[4][5]
Quantitative Data on Inhibitory Activity
| Compound | Target Organism/Cell Line | Assay Type | IC50 / EC50 | Reference |
| Venturicidin A | Trypanosoma brucei (bloodstream form) | Alamar Blue assay | 21 nM | [5][6] |
| Venturicidin A | Leishmania donovani (promastigote) | Alamar Blue assay | 5 nM | [6] |
| Venturicidin A | Fusarium graminearum | Antifungal activity | 3.69 µg/mL | [7] |
| Venturicidin A | Human Embryonic Kidney (HEK) cells | Cytotoxicity assay | 31 µg/mL | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mitochondrial F1F0-ATP Synthase (Complex V) Activity
This protocol is adapted from established methods for measuring the ATP hydrolysis (reverse) activity of Complex V, which is often used to assess its inhibition.[9]
1. Reagents and Buffers:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA.
-
Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA, 0.2 mM NADH, 1 µM antimycin A, 2.5 mM phosphoenolpyruvate, 5 U/mL pyruvate kinase, 5 U/mL lactate dehydrogenase.
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent such as DMSO.
2. Mitochondria Isolation:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
Add 1 mL of Assay Buffer to a cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Add an appropriate amount of the mitochondrial preparation (e.g., 20-50 µg of protein).
-
Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding a small volume of the ATP solution (e.g., 10 µL to a final concentration of 1 mM).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity (nmol NADH/min/mg protein) and determine the percent inhibition by this compound compared to the vehicle control.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol utilizes a fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE), to assess changes in mitochondrial membrane potential following treatment with this compound.
1. Reagents:
-
Cell culture medium appropriate for the cell line being used.
-
This compound stock solution.
-
TMRE stock solution (in DMSO).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
2. Procedure:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (FCCP).
-
In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
Signaling Pathways and Cellular Effects
The primary effect of this compound is the direct inhibition of mitochondrial ATP synthase. This leads to a cascade of downstream cellular events.
Caption: Inhibition of ATP synthase by this compound.
The depletion of cellular ATP has profound consequences, including the disruption of numerous ATP-dependent cellular processes. This energy crisis can trigger pathways leading to programmed cell death, or apoptosis. Furthermore, the cell cycle is tightly regulated by energy status, and a significant drop in ATP can lead to cell cycle arrest.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of a novel ATP synthase inhibitor like this compound.
Caption: Workflow for inhibitor characterization.
Synthesis and Characterization
This compound is a natural product typically isolated from fermentation cultures of Streptomyces species. While detailed de novo chemical synthesis procedures are not widely published, modifications of the parent venturicidin A molecule are feasible.
Characterization Data:
-
Molecular Formula: C41H67NO12
-
Molecular Weight: 766.0 g/mol
-
Appearance: White to off-white solid
-
Purity: Typically >95% as determined by HPLC.
-
Solubility: Soluble in DMSO, ethanol, and methanol.
Spectroscopic characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complex macrolide structure and confirm the position of the hydroxyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the presence of any chromophores.
Conclusion
This compound is a potent inhibitor of mitochondrial F1F0-ATP synthase, acting on the F0 proton channel. Its ability to disrupt cellular energy metabolism makes it a valuable tool for studying mitochondrial function and a potential lead compound for the development of novel therapeutics, particularly in the areas of antifungal and antibacterial agents. Further research is warranted to fully elucidate its specific inhibitory kinetics and to explore its effects on a wider range of cellular signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the properties and potential applications of this and other mitochondrial inhibitors.
References
- 1. Venturicidin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
Preliminary Cytotoxicity Profile of 17-Hydroxyventuricidin A: An In-depth Technical Guide
Disclaimer: Direct experimental data on the cytotoxicity of 17-Hydroxyventuricidin A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic properties of its parent compound, Venturicidin A, and general principles of cytotoxicity testing for natural products. The information presented herein is intended for research and drug development professionals and should be supplemented with direct experimental validation.
Introduction
Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, known for their antifungal and antibacterial properties.[1] this compound is a derivative of Venturicidin A. The primary mechanism of action for Venturicidin A is the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[2][3][4] This mode of action suggests a potential for cytotoxic effects against eukaryotic cells, which is a crucial consideration in the development of any therapeutic agent. This document summarizes the available, albeit inferred, cytotoxicity data and outlines relevant experimental protocols and potential signaling pathways.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Venturicidin A | HEK (Human Embryonic Kidney) | Not Specified | IC50 | 31 µg/mL | [2] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols for Cytotoxicity Assessment
A standard approach to evaluating the preliminary cytotoxicity of a novel compound like this compound involves a series of in vitro assays using cultured mammalian cell lines.
Cell Culture
-
Cell Line Selection: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, MRC-5) should be selected to assess both anti-cancer potential and general cytotoxicity.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Proposed Signaling Pathway for Cytotoxicity
The primary mechanism of action of Venturicidin A is the inhibition of mitochondrial ATP synthase.[2][3][4] This inhibition is expected to be the initiating event in the cytotoxic signaling cascade of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound.
Caption: Experimental workflow for preliminary cytotoxicity studies.
Conclusion and Future Directions
The available evidence suggests that this compound, like its parent compound Venturicidin A, may exhibit cytotoxic properties through the inhibition of mitochondrial ATP synthase. This can lead to a cascade of events including ATP depletion, increased reactive oxygen species (ROS) production, loss of mitochondrial membrane potential, and ultimately, apoptosis.
To fully elucidate the cytotoxic profile of this compound, further research is imperative. Future studies should focus on:
-
Direct Cytotoxicity Testing: Performing comprehensive in vitro cytotoxicity assays across a broad panel of cancer and non-cancerous cell lines to determine its IC50 values and therapeutic index.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its cytotoxicity, including its effects on the cell cycle, induction of apoptosis, and impact on specific signaling pathways.
-
In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in animal models to assess its potential as a therapeutic agent.
By systematically addressing these research questions, a clearer understanding of the cytotoxic potential and therapeutic utility of this compound can be achieved.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Preliminary Cytotoxicity Profile of 17-Hydroxyventuricidin A: An In-depth Technical Guide
Disclaimer: Direct experimental data on the cytotoxicity of 17-Hydroxyventuricidin A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic properties of its parent compound, Venturicidin A, and general principles of cytotoxicity testing for natural products. The information presented herein is intended for research and drug development professionals and should be supplemented with direct experimental validation.
Introduction
Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, known for their antifungal and antibacterial properties.[1] this compound is a derivative of Venturicidin A. The primary mechanism of action for Venturicidin A is the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[2][3][4] This mode of action suggests a potential for cytotoxic effects against eukaryotic cells, which is a crucial consideration in the development of any therapeutic agent. This document summarizes the available, albeit inferred, cytotoxicity data and outlines relevant experimental protocols and potential signaling pathways.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Venturicidin A | HEK (Human Embryonic Kidney) | Not Specified | IC50 | 31 µg/mL | [2] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols for Cytotoxicity Assessment
A standard approach to evaluating the preliminary cytotoxicity of a novel compound like this compound involves a series of in vitro assays using cultured mammalian cell lines.
Cell Culture
-
Cell Line Selection: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, MRC-5) should be selected to assess both anti-cancer potential and general cytotoxicity.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Proposed Signaling Pathway for Cytotoxicity
The primary mechanism of action of Venturicidin A is the inhibition of mitochondrial ATP synthase.[2][3][4] This inhibition is expected to be the initiating event in the cytotoxic signaling cascade of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound.
Caption: Experimental workflow for preliminary cytotoxicity studies.
Conclusion and Future Directions
The available evidence suggests that this compound, like its parent compound Venturicidin A, may exhibit cytotoxic properties through the inhibition of mitochondrial ATP synthase. This can lead to a cascade of events including ATP depletion, increased reactive oxygen species (ROS) production, loss of mitochondrial membrane potential, and ultimately, apoptosis.
To fully elucidate the cytotoxic profile of this compound, further research is imperative. Future studies should focus on:
-
Direct Cytotoxicity Testing: Performing comprehensive in vitro cytotoxicity assays across a broad panel of cancer and non-cancerous cell lines to determine its IC50 values and therapeutic index.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its cytotoxicity, including its effects on the cell cycle, induction of apoptosis, and impact on specific signaling pathways.
-
In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in animal models to assess its potential as a therapeutic agent.
By systematically addressing these research questions, a clearer understanding of the cytotoxic potential and therapeutic utility of this compound can be achieved.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties.[1][2] Structurally related to Venturicidin A, it is a potent inhibitor of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. This mechanism of action makes it a compound of interest for research in areas such as infectious diseases, cancer biology, and metabolic disorders. These application notes provide a detailed protocol for the dissolution and use of this compound in various in vitro assays.
Data Presentation
Quantitative data for the in vitro application of this compound and the closely related Venturicidin A are summarized in the table below. It is recommended to use these values as a starting point for assay optimization.
| Parameter | Value | Notes |
| Molecular Weight | 766 g/mol | For this compound. |
| Appearance | White solid | [2] |
| Recommended Solvents | DMSO, Ethanol, Methanol | DMSO is recommended for high concentration stock solutions. |
| Solubility | DMSO: SolubleEthanol: 1 mg/mLMethanol: Soluble | |
| Storage of Powder | +4°C for short term | Follow manufacturer's instructions for long-term storage.[2] |
| Storage of Stock Solutions | -20°C for up to 1 month | Prepare and use solutions on the same day if possible.[2] |
| Reported IC50 (Venturicidin A) | 31 µg/mL (~41 µM) | Towards human embryonic kidney (HEK) cells. |
| Reported Kᵢ (Venturicidin A) | 0.7 µM | For E. coli membrane ATPase. |
| Reported EC50 (Venturicidin A) | 3.69 µg/mL | Against Fusarium graminearum. |
| Reported IC50 (Venturicidin A) | 21.49 nM | Against Trypanosoma brucei brucei. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for handling similar compounds, particularly Venturicidin A. Researchers should perform their own optimization for specific cell lines and assay conditions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 130.5 µL of high-quality, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, gentle warming of the tube to 37°C in a water bath or the use of an ultrasonic bath for 5-10 minutes is recommended. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.
Figure 1. Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Mixing: Mix each dilution thoroughly by gentle pipetting before adding to the cells.
-
Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.
Protocol 3: Example In Vitro Cytotoxicity Assay (MTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., in a range of 0.1 µM to 100 µM) and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or resazurin (B115843) reduction assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Signaling Pathway
This compound is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential. The subsequent cellular energy depletion can trigger downstream events such as the activation of apoptotic pathways.
Figure 2. Proposed signaling pathway for this compound as an inhibitor of mitochondrial ATP synthase.
References
Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties.[1][2] Structurally related to Venturicidin A, it is a potent inhibitor of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. This mechanism of action makes it a compound of interest for research in areas such as infectious diseases, cancer biology, and metabolic disorders. These application notes provide a detailed protocol for the dissolution and use of this compound in various in vitro assays.
Data Presentation
Quantitative data for the in vitro application of this compound and the closely related Venturicidin A are summarized in the table below. It is recommended to use these values as a starting point for assay optimization.
| Parameter | Value | Notes |
| Molecular Weight | 766 g/mol | For this compound. |
| Appearance | White solid | [2] |
| Recommended Solvents | DMSO, Ethanol, Methanol | DMSO is recommended for high concentration stock solutions. |
| Solubility | DMSO: SolubleEthanol: 1 mg/mLMethanol: Soluble | |
| Storage of Powder | +4°C for short term | Follow manufacturer's instructions for long-term storage.[2] |
| Storage of Stock Solutions | -20°C for up to 1 month | Prepare and use solutions on the same day if possible.[2] |
| Reported IC50 (Venturicidin A) | 31 µg/mL (~41 µM) | Towards human embryonic kidney (HEK) cells. |
| Reported Kᵢ (Venturicidin A) | 0.7 µM | For E. coli membrane ATPase. |
| Reported EC50 (Venturicidin A) | 3.69 µg/mL | Against Fusarium graminearum. |
| Reported IC50 (Venturicidin A) | 21.49 nM | Against Trypanosoma brucei brucei. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for handling similar compounds, particularly Venturicidin A. Researchers should perform their own optimization for specific cell lines and assay conditions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 130.5 µL of high-quality, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, gentle warming of the tube to 37°C in a water bath or the use of an ultrasonic bath for 5-10 minutes is recommended. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.
Figure 1. Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Mixing: Mix each dilution thoroughly by gentle pipetting before adding to the cells.
-
Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.
Protocol 3: Example In Vitro Cytotoxicity Assay (MTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., in a range of 0.1 µM to 100 µM) and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or resazurin reduction assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Signaling Pathway
This compound is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential. The subsequent cellular energy depletion can trigger downstream events such as the activation of apoptotic pathways.
Figure 2. Proposed signaling pathway for this compound as an inhibitor of mitochondrial ATP synthase.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A, a natural product with known antifungal and antibacterial properties.[1][2][3] The protocols are designed for researchers in microbiology, natural product chemistry, and drug development.
Introduction to this compound
This compound is a macrolide compound first isolated from Streptomyces sp.[3] It belongs to the venturicidin (B1172611) class of natural products, which are known for their antifungal activities.[4] While primarily recognized for its effects against various fungi, it has also demonstrated activity against Gram-positive bacteria.[1][2] Venturicidins are known to act as inhibitors of mitochondrial ATP synthase.[5] Although some venturicidins do not exhibit strong direct antibacterial effects, they can potentiate the activity of other antibiotics, such as aminoglycosides.[6][7]
Quantitative Data Summary
A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms. The available data primarily describes its qualitative inhibitory effects. The following table is provided as a template for researchers to populate with their experimentally determined MIC values.
| Microorganism | Strain ID | MIC (µg/mL) | MIC (µM) | Method | Reference |
| Candida albicans | e.g., ATCC 90028 | Broth Microdilution | (Your Data) | ||
| Candida tropicalis | e.g., ATCC 750 | Broth Microdilution | (Your Data) | ||
| Aspergillus fumigatus | e.g., ATCC 204305 | Broth Microdilution | (Your Data) | ||
| Verticillium dahlia | (Specify) | Agar (B569324) Dilution | (Your Data) | ||
| Fusarium sp. | (Specify) | Agar Dilution | (Your Data) | ||
| Staphylococcus aureus | e.g., ATCC 29213 | Broth Microdilution | (Your Data) | ||
| Bacillus subtilis | e.g., ATCC 6633 | Broth Microdilution | (Your Data) | ||
| Enterococcus faecalis | e.g., ATCC 29212 | Broth Microdilution | (Your Data) |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The two primary methods recommended are broth microdilution for bacteria and yeasts, and agar dilution for filamentous fungi.
Proper preparation of the test compound is critical for accurate MIC determination.
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3] Due to its poor water solubility, a stock solution in 100% DMSO is recommended.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for yeasts
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for yeasts)
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
-
Protocol:
-
Prepare Serial Dilutions: a. In a separate 96-well plate or in microcentrifuge tubes, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity to the microorganisms.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: a. Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate. b. Add 100 µL of the serially diluted this compound to the corresponding wells. c. Add 10 µL of the prepared microbial inoculum to each well. d. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria. b. Incubate the plates at 35°C for 24-48 hours for yeasts.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
This method is often preferred for filamentous fungi as it can be easier to determine the endpoint of growth inhibition on a solid medium.
-
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA), supplemented as needed
-
Fungal spore or conidial suspension
-
This compound stock solution (10 mg/mL in DMSO)
-
Positive control antifungal (e.g., amphotericin B)
-
Sterile water or saline
-
Spectrophotometer or hemocytometer
-
-
Protocol:
-
Prepare Agar Plates with Compound: a. Prepare molten agar and cool to 45-50°C. b. Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations in the agar (e.g., 64 µg/mL to 0.125 µg/mL). Ensure thorough mixing. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no compound.
-
Inoculum Preparation: a. Harvest spores or conidia from a fresh fungal culture by flooding the plate with sterile saline containing 0.05% Tween 80. b. Filter the suspension through sterile gauze to remove mycelial fragments. c. Adjust the spore/conidial concentration to approximately 1 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.
-
Plate Inoculation: a. Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate, including the control plate.
-
Incubation: a. Incubate the plates at 28-30°C for 48-72 hours, or until sufficient growth is observed on the control plate.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus at the inoculation spot.
-
Signaling Pathways and Logical Relationships
The determination of the MIC is a critical step in the evaluation of a potential new antimicrobial agent. The logical relationship between the experimental setup and the final result is depicted below.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. biocompare.com [biocompare.com]
- 3. usbio.net [usbio.net]
- 4. Venturicidin - Wikipedia [en.wikipedia.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A, a natural product with known antifungal and antibacterial properties.[1][2][3] The protocols are designed for researchers in microbiology, natural product chemistry, and drug development.
Introduction to this compound
This compound is a macrolide compound first isolated from Streptomyces sp.[3] It belongs to the venturicidin class of natural products, which are known for their antifungal activities.[4] While primarily recognized for its effects against various fungi, it has also demonstrated activity against Gram-positive bacteria.[1][2] Venturicidins are known to act as inhibitors of mitochondrial ATP synthase.[5] Although some venturicidins do not exhibit strong direct antibacterial effects, they can potentiate the activity of other antibiotics, such as aminoglycosides.[6][7]
Quantitative Data Summary
A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms. The available data primarily describes its qualitative inhibitory effects. The following table is provided as a template for researchers to populate with their experimentally determined MIC values.
| Microorganism | Strain ID | MIC (µg/mL) | MIC (µM) | Method | Reference |
| Candida albicans | e.g., ATCC 90028 | Broth Microdilution | (Your Data) | ||
| Candida tropicalis | e.g., ATCC 750 | Broth Microdilution | (Your Data) | ||
| Aspergillus fumigatus | e.g., ATCC 204305 | Broth Microdilution | (Your Data) | ||
| Verticillium dahlia | (Specify) | Agar Dilution | (Your Data) | ||
| Fusarium sp. | (Specify) | Agar Dilution | (Your Data) | ||
| Staphylococcus aureus | e.g., ATCC 29213 | Broth Microdilution | (Your Data) | ||
| Bacillus subtilis | e.g., ATCC 6633 | Broth Microdilution | (Your Data) | ||
| Enterococcus faecalis | e.g., ATCC 29212 | Broth Microdilution | (Your Data) |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The two primary methods recommended are broth microdilution for bacteria and yeasts, and agar dilution for filamentous fungi.
Proper preparation of the test compound is critical for accurate MIC determination.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] Due to its poor water solubility, a stock solution in 100% DMSO is recommended.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for yeasts
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for yeasts)
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
-
Protocol:
-
Prepare Serial Dilutions: a. In a separate 96-well plate or in microcentrifuge tubes, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity to the microorganisms.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: a. Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate. b. Add 100 µL of the serially diluted this compound to the corresponding wells. c. Add 10 µL of the prepared microbial inoculum to each well. d. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria. b. Incubate the plates at 35°C for 24-48 hours for yeasts.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
This method is often preferred for filamentous fungi as it can be easier to determine the endpoint of growth inhibition on a solid medium.
-
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA), supplemented as needed
-
Fungal spore or conidial suspension
-
This compound stock solution (10 mg/mL in DMSO)
-
Positive control antifungal (e.g., amphotericin B)
-
Sterile water or saline
-
Spectrophotometer or hemocytometer
-
-
Protocol:
-
Prepare Agar Plates with Compound: a. Prepare molten agar and cool to 45-50°C. b. Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations in the agar (e.g., 64 µg/mL to 0.125 µg/mL). Ensure thorough mixing. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no compound.
-
Inoculum Preparation: a. Harvest spores or conidia from a fresh fungal culture by flooding the plate with sterile saline containing 0.05% Tween 80. b. Filter the suspension through sterile gauze to remove mycelial fragments. c. Adjust the spore/conidial concentration to approximately 1 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.
-
Plate Inoculation: a. Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate, including the control plate.
-
Incubation: a. Incubate the plates at 28-30°C for 48-72 hours, or until sufficient growth is observed on the control plate.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus at the inoculation spot.
-
Signaling Pathways and Logical Relationships
The determination of the MIC is a critical step in the evaluation of a potential new antimicrobial agent. The logical relationship between the experimental setup and the final result is depicted below.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. biocompare.com [biocompare.com]
- 3. usbio.net [usbio.net]
- 4. Venturicidin - Wikipedia [en.wikipedia.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Antimicrobial Activity of 17-Hydroxyventuricidin A using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic known for its antifungal and antibacterial properties.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[2] The protocols provided are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[3]
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, and the MIC is determined.
Mechanism of Action of Venturicidins
This compound is a member of the venturicidin (B1172611) family of macrolides. Its close analog, Venturicidin A, acts by inhibiting the F-type ATP synthase, a crucial enzyme in both bacterial and fungal cells responsible for ATP production.[5] Specifically, Venturicidin A binds to the Fo subunit of the ATP synthase complex, blocking the proton channel and thereby inhibiting ATP synthesis. This disruption of cellular energy production leads to the inhibition of microbial growth.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial and fungal strains (see Table 1 for examples)
-
Quality control strains (see Table 2)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay Workflow
Figure 2. Experimental workflow for the broth microdilution assay.
Protocol for Antibacterial Susceptibility Testing
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well. This will result in a concentration range from 64 to 0.0625 µg/mL.
-
The final volume in each well will be 50 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Protocol for Antifungal Susceptibility Testing
-
Preparation of Inoculum:
-
For yeasts, prepare an inoculum from a 24-hour culture on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi, grow the fungus on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of Microdilution Plate:
-
Follow the same serial dilution procedure as for the antibacterial assay, but use RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing molds.
-
-
Reading and Interpreting Results:
-
Determine the MIC by visual inspection. For azoles and other fungistatic agents, the endpoint is often defined as the lowest concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the growth control.
-
Data Presentation
The results of the broth microdilution assay are typically presented as the MIC value in µg/mL. Below are tables with example target organisms and expected MIC ranges for quality control strains.
Table 1: Example Target Organisms for Susceptibility Testing
| Organism Type | Species | Gram Stain/Fungal Type | Common Pathology |
| Bacteria | Staphylococcus aureus | Gram-positive cocci | Skin infections, pneumonia, sepsis |
| Enterococcus faecalis | Gram-positive cocci | Urinary tract infections, endocarditis | |
| Streptococcus pneumoniae | Gram-positive cocci | Pneumonia, meningitis, otitis media | |
| Fungi | Candida albicans | Yeast | Thrush, candidiasis |
| Candida parapsilosis | Yeast | Catheter-related infections | |
| Aspergillus fumigatus | Filamentous fungus | Aspergillosis |
Table 2: Quality Control Strains and Expected MIC Ranges
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 2 - 8 |
| Candida albicans ATCC® 90028™ | Amphotericin B | 0.25 - 1 |
| Candida parapsilosis ATCC® 22019™ | Amphotericin B | 0.25 - 1 |
Note: The expected MIC ranges for this compound against these QC strains should be established in-house.
Table 3: Example MIC Data for Venturicidin A and Related Compounds
| Organism | Compound | MIC/EC₅₀ (µg/mL) | Reference |
| ESKAPE Pathogens | Venturicidin A | >256 | [6] |
| Botrytis cinerea | Venturicidin A | 1.08 (EC₅₀) | [7] |
| Staphylococcus aureus (susceptible) | Erythromycin | 0.032 - 0.125 | |
| Candida albicans | Misakinolide A | 5 | |
| Candida albicans | Halichondramide | 0.0002 |
Conclusion
The broth microdilution assay is a reliable and reproducible method for determining the in vitro antimicrobial activity of this compound. Adherence to standardized protocols, such as those provided by CLSI, is crucial for obtaining accurate and comparable results. This application note provides a comprehensive guide for researchers to effectively utilize this assay in the evaluation of this promising antimicrobial compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 7. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Antimicrobial Activity of 17-Hydroxyventuricidin A using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic known for its antifungal and antibacterial properties.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[2] The protocols provided are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[3]
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, and the MIC is determined.
Mechanism of Action of Venturicidins
This compound is a member of the venturicidin family of macrolides. Its close analog, Venturicidin A, acts by inhibiting the F-type ATP synthase, a crucial enzyme in both bacterial and fungal cells responsible for ATP production.[5] Specifically, Venturicidin A binds to the Fo subunit of the ATP synthase complex, blocking the proton channel and thereby inhibiting ATP synthesis. This disruption of cellular energy production leads to the inhibition of microbial growth.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial and fungal strains (see Table 1 for examples)
-
Quality control strains (see Table 2)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay Workflow
Figure 2. Experimental workflow for the broth microdilution assay.
Protocol for Antibacterial Susceptibility Testing
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well. This will result in a concentration range from 64 to 0.0625 µg/mL.
-
The final volume in each well will be 50 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Protocol for Antifungal Susceptibility Testing
-
Preparation of Inoculum:
-
For yeasts, prepare an inoculum from a 24-hour culture on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi, grow the fungus on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of Microdilution Plate:
-
Follow the same serial dilution procedure as for the antibacterial assay, but use RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing molds.
-
-
Reading and Interpreting Results:
-
Determine the MIC by visual inspection. For azoles and other fungistatic agents, the endpoint is often defined as the lowest concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the growth control.
-
Data Presentation
The results of the broth microdilution assay are typically presented as the MIC value in µg/mL. Below are tables with example target organisms and expected MIC ranges for quality control strains.
Table 1: Example Target Organisms for Susceptibility Testing
| Organism Type | Species | Gram Stain/Fungal Type | Common Pathology |
| Bacteria | Staphylococcus aureus | Gram-positive cocci | Skin infections, pneumonia, sepsis |
| Enterococcus faecalis | Gram-positive cocci | Urinary tract infections, endocarditis | |
| Streptococcus pneumoniae | Gram-positive cocci | Pneumonia, meningitis, otitis media | |
| Fungi | Candida albicans | Yeast | Thrush, candidiasis |
| Candida parapsilosis | Yeast | Catheter-related infections | |
| Aspergillus fumigatus | Filamentous fungus | Aspergillosis |
Table 2: Quality Control Strains and Expected MIC Ranges
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 2 - 8 |
| Candida albicans ATCC® 90028™ | Amphotericin B | 0.25 - 1 |
| Candida parapsilosis ATCC® 22019™ | Amphotericin B | 0.25 - 1 |
Note: The expected MIC ranges for this compound against these QC strains should be established in-house.
Table 3: Example MIC Data for Venturicidin A and Related Compounds
| Organism | Compound | MIC/EC₅₀ (µg/mL) | Reference |
| ESKAPE Pathogens | Venturicidin A | >256 | [6] |
| Botrytis cinerea | Venturicidin A | 1.08 (EC₅₀) | [7] |
| Staphylococcus aureus (susceptible) | Erythromycin | 0.032 - 0.125 | |
| Candida albicans | Misakinolide A | 5 | |
| Candida albicans | Halichondramide | 0.0002 |
Conclusion
The broth microdilution assay is a reliable and reproducible method for determining the in vitro antimicrobial activity of this compound. Adherence to standardized protocols, such as those provided by CLSI, is crucial for obtaining accurate and comparable results. This application note provides a comprehensive guide for researchers to effectively utilize this assay in the evaluation of this promising antimicrobial compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 7. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of 17-Hydroxyventuricidin A Against Fungal Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against host immune responses and antifungal therapies.[1][2] This inherent resistance makes biofilm-associated infections a major clinical challenge.[1][3] 17-Hydroxyventuricidin A is an antimicrobial compound with demonstrated inhibitory effects against filamentous fungi and Candida species.[4][5] It is closely related to Venturicidin (B1172611) A, a known inhibitor of F-type ATP synthase.[6][7] This document provides a comprehensive set of protocols to evaluate the anti-biofilm potential of this compound, from initial susceptibility testing of planktonic cells to detailed analysis of its effects on mature biofilm structure and viability.
Hypothesized Mechanism of Action: Venturicidins are known to inhibit the F-type ATPase/ATP synthase, a crucial enzyme in cellular bioenergetics.[6][8] By blocking the proton translocation activity of the F₀ subunit, this compound is hypothesized to disrupt ATP synthesis.[6] This leads to a depletion of cellular ATP, dissipation of the membrane potential, and accumulation of reactive oxygen species (ROS), ultimately compromising cell integrity and viability.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Interface between Fungal Biofilms and Innate Immunity [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 6. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of 17-Hydroxyventuricidin A Against Fungal Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against host immune responses and antifungal therapies.[1][2] This inherent resistance makes biofilm-associated infections a major clinical challenge.[1][3] 17-Hydroxyventuricidin A is an antimicrobial compound with demonstrated inhibitory effects against filamentous fungi and Candida species.[4][5] It is closely related to Venturicidin A, a known inhibitor of F-type ATP synthase.[6][7] This document provides a comprehensive set of protocols to evaluate the anti-biofilm potential of this compound, from initial susceptibility testing of planktonic cells to detailed analysis of its effects on mature biofilm structure and viability.
Hypothesized Mechanism of Action: Venturicidins are known to inhibit the F-type ATPase/ATP synthase, a crucial enzyme in cellular bioenergetics.[6][8] By blocking the proton translocation activity of the F₀ subunit, this compound is hypothesized to disrupt ATP synthesis.[6] This leads to a depletion of cellular ATP, dissipation of the membrane potential, and accumulation of reactive oxygen species (ROS), ultimately compromising cell integrity and viability.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Interface between Fungal Biofilms and Innate Immunity [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 6. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring the Impact of 17-Hydroxyventuricidin A on Cellular ATP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is an antimicrobial compound belonging to the venturicidin (B1172611) family of macrolides. These compounds are known to target the F-type ATP synthase, a critical enzyme complex responsible for the majority of cellular adenosine (B11128) triphosphate (ATP) synthesis through oxidative phosphorylation.[1][2][3] By inhibiting the Fₒ subunit of ATP synthase, venturicidins block the proton translocation necessary for ATP production, leading to a depletion of cellular ATP levels.[1][4] This disruption of energy metabolism underlies their antimicrobial activity and makes them valuable tools for studying cellular bioenergetics.
These application notes provide a detailed protocol for measuring the effect of this compound on cellular ATP levels using a sensitive bioluminescence-based assay. Additionally, we discuss the potential downstream effects on key ATP-dependent signaling pathways and provide structured data presentation for clear interpretation of results.
Principle of ATP Measurement
The protocol described herein utilizes a luciferase-based system for the quantification of ATP. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this luminescent signal is directly proportional to the concentration of ATP, providing a highly sensitive and quantitative measure of cellular ATP levels.[5][6][7][8]
Data Presentation
Table 1: Effect of this compound on Cellular ATP Levels
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % ATP Level (relative to control) |
| 0 (Vehicle Control) | 100% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
RLU: Relative Light Units
Table 2: IC₅₀ Value of this compound on ATP Production
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | [Specify Cell Line] |
Experimental Protocols
Materials and Reagents
-
This compound (store as per manufacturer's instructions)
-
Cell line of interest (e.g., HeLa, HEK293, or a specific microbial strain)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Bioluminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the supplier.
Cell Culture and Seeding
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
ATP Measurement using CellTiter-Glo® Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence value of the "no-cell" control wells from all other readings to correct for background luminescence.
-
Calculate the average and standard deviation of the luminescence readings for each treatment group.
-
Express the ATP levels as a percentage of the vehicle-treated control group.
-
Plot the percentage of ATP level against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits ATP production by 50%) from the dose-response curve using appropriate software.
Visualization of Pathways and Workflows
Caption: Mechanism of ATP synthesis inhibition by this compound.
Caption: Experimental workflow for measuring cellular ATP levels.
Potential Impact on Cellular Signaling
A reduction in cellular ATP levels can have profound effects on numerous signaling pathways that are essential for cell survival, proliferation, and function.[9] Key ATP-dependent pathways that may be affected by this compound include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Several kinases in this cascade require ATP for their catalytic activity.[9][10]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth, metabolism, and autophagy. mTOR itself is an ATP-dependent kinase.[9]
-
Purinergic Signaling: Extracellular ATP acts as a signaling molecule by binding to purinergic receptors, influencing processes like inflammation and neurotransmission.[9][10] Intracellular ATP depletion can alter the availability of extracellular ATP.
-
Apoptosis: The activation of caspases, key executioners of apoptosis, can be an ATP-dependent process.[11]
Caption: Potential impact of ATP depletion on signaling pathways.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the inhibitory effect of this compound on cellular ATP production. By understanding the impact of this compound on cellular bioenergetics, scientists can further elucidate its mechanism of action and explore its potential as a therapeutic agent or a research tool in the field of drug development. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental procedures.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. The ATP-dependent Pathways and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. aacrjournals.org [aacrjournals.org]
Measuring the Impact of 17-Hydroxyventuricidin A on Cellular ATP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is an antimicrobial compound belonging to the venturicidin family of macrolides. These compounds are known to target the F-type ATP synthase, a critical enzyme complex responsible for the majority of cellular adenosine triphosphate (ATP) synthesis through oxidative phosphorylation.[1][2][3] By inhibiting the Fₒ subunit of ATP synthase, venturicidins block the proton translocation necessary for ATP production, leading to a depletion of cellular ATP levels.[1][4] This disruption of energy metabolism underlies their antimicrobial activity and makes them valuable tools for studying cellular bioenergetics.
These application notes provide a detailed protocol for measuring the effect of this compound on cellular ATP levels using a sensitive bioluminescence-based assay. Additionally, we discuss the potential downstream effects on key ATP-dependent signaling pathways and provide structured data presentation for clear interpretation of results.
Principle of ATP Measurement
The protocol described herein utilizes a luciferase-based system for the quantification of ATP. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this luminescent signal is directly proportional to the concentration of ATP, providing a highly sensitive and quantitative measure of cellular ATP levels.[5][6][7][8]
Data Presentation
Table 1: Effect of this compound on Cellular ATP Levels
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % ATP Level (relative to control) |
| 0 (Vehicle Control) | 100% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
RLU: Relative Light Units
Table 2: IC₅₀ Value of this compound on ATP Production
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | [Specify Cell Line] |
Experimental Protocols
Materials and Reagents
-
This compound (store as per manufacturer's instructions)
-
Cell line of interest (e.g., HeLa, HEK293, or a specific microbial strain)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Bioluminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the supplier.
Cell Culture and Seeding
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
ATP Measurement using CellTiter-Glo® Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence value of the "no-cell" control wells from all other readings to correct for background luminescence.
-
Calculate the average and standard deviation of the luminescence readings for each treatment group.
-
Express the ATP levels as a percentage of the vehicle-treated control group.
-
Plot the percentage of ATP level against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits ATP production by 50%) from the dose-response curve using appropriate software.
Visualization of Pathways and Workflows
Caption: Mechanism of ATP synthesis inhibition by this compound.
Caption: Experimental workflow for measuring cellular ATP levels.
Potential Impact on Cellular Signaling
A reduction in cellular ATP levels can have profound effects on numerous signaling pathways that are essential for cell survival, proliferation, and function.[9] Key ATP-dependent pathways that may be affected by this compound include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Several kinases in this cascade require ATP for their catalytic activity.[9][10]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth, metabolism, and autophagy. mTOR itself is an ATP-dependent kinase.[9]
-
Purinergic Signaling: Extracellular ATP acts as a signaling molecule by binding to purinergic receptors, influencing processes like inflammation and neurotransmission.[9][10] Intracellular ATP depletion can alter the availability of extracellular ATP.
-
Apoptosis: The activation of caspases, key executioners of apoptosis, can be an ATP-dependent process.[11]
Caption: Potential impact of ATP depletion on signaling pathways.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the inhibitory effect of this compound on cellular ATP production. By understanding the impact of this compound on cellular bioenergetics, scientists can further elucidate its mechanism of action and explore its potential as a therapeutic agent or a research tool in the field of drug development. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental procedures.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. The ATP-dependent Pathways and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 17-Hydroxyventuricidin A in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A, a macrolide antibiotic, has demonstrated significant potential as a lead compound in the development of novel agricultural fungicides. As a derivative of Venturicidin (B1172611) A, it shares a similar mechanism of action, primarily targeting mitochondrial ATP synthase, a crucial enzyme for fungal cellular respiration. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy and mode of action against key agricultural fungal pathogens.
Antifungal Efficacy
While specific quantitative data for this compound is still emerging, data for the closely related compound, Venturicidin A, provides a strong indication of its potential antifungal activity.
Table 1: In Vitro Efficacy of Venturicidin A Against Major Agricultural Fungal Pathogens
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | Gray Mold | 1.08 | [1] |
| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2] |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth.
Qualitative assessments have shown that this compound is effective in inhibiting the growth of Verticillium dahliae (causing Verticillium wilt) and other Fusarium species.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the antifungal properties of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Verticillium dahliae)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations (e.g., 0.01 to 100 µg/mL).
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to approximately 1 x 10⁵ spores/mL or fragments/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the target fungus (typically 20-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. For a more quantitative measure, the optical density at 600 nm can be read using a spectrophotometer.
Protocol 2: In Vivo Protective and Curative Activity Assay
This protocol assesses the ability of this compound to protect a host plant from fungal infection and to cure an existing infection.
Materials:
-
Healthy host plants (e.g., tomato seedlings for Botrytis cinerea, wheat heads for Fusarium graminearum)
-
This compound formulated for spraying (e.g., with a surfactant)
-
Spore suspension of the target pathogen
-
Controlled environment growth chamber
Procedure:
-
Protective Assay:
-
Spray a group of plants with the this compound formulation.
-
After 24 hours, inoculate the treated plants with the fungal spore suspension.
-
Include a control group of plants sprayed only with the formulation vehicle and then inoculated.
-
-
Curative Assay:
-
Inoculate a group of plants with the fungal spore suspension.
-
After 24-48 hours (depending on the pathogen's infection cycle), spray the infected plants with the this compound formulation.
-
Include a control group of infected plants sprayed only with the formulation vehicle.
-
-
Incubation: Maintain all plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a set period (e.g., 5-7 days), assess the disease severity by measuring lesion size, disease incidence (% of infected plants), or other relevant parameters. Compare the results between treated and control groups.
Protocol 3: Mode of Action - ATP Synthesis Inhibition Assay
This protocol measures the effect of this compound on mitochondrial ATP synthesis.
Materials:
-
Fungal mitochondria isolated from the target pathogen
-
This compound
-
ATP Bioluminescence Assay Kit (e.g., containing luciferase and D-luciferin)
-
Substrates for mitochondrial respiration (e.g., malate, pyruvate)
-
ADP
-
Luminometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.
-
Assay Preparation: In a microplate, add the isolated mitochondria, respiratory substrates, and varying concentrations of this compound.
-
Initiate ATP Synthesis: Add ADP to initiate ATP synthesis.
-
ATP Measurement: At specific time points, add the ATP bioluminescence reagent and measure the light output using a luminometer. The amount of light is proportional to the ATP concentration.
-
Data Analysis: Compare the rate of ATP synthesis in the presence of this compound to the control (no compound) to determine the inhibitory effect.
Protocol 4: Mode of Action - Reactive Oxygen Species (ROS) Detection
This protocol detects the accumulation of intracellular ROS in fungal cells upon treatment with this compound.
Materials:
-
Fungal cells (spores or mycelia)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other ROS-sensitive fluorescent probes
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Incubate fungal cells with different concentrations of this compound for a defined period.
-
Probe Loading: Add the H₂DCFDA probe to the cell suspension and incubate in the dark. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for DCF).
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the extent of ROS induction.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 17-Hydroxyventuricidin A in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A, a macrolide antibiotic, has demonstrated significant potential as a lead compound in the development of novel agricultural fungicides. As a derivative of Venturicidin A, it shares a similar mechanism of action, primarily targeting mitochondrial ATP synthase, a crucial enzyme for fungal cellular respiration. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy and mode of action against key agricultural fungal pathogens.
Antifungal Efficacy
While specific quantitative data for this compound is still emerging, data for the closely related compound, Venturicidin A, provides a strong indication of its potential antifungal activity.
Table 1: In Vitro Efficacy of Venturicidin A Against Major Agricultural Fungal Pathogens
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | Gray Mold | 1.08 | [1] |
| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2] |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth.
Qualitative assessments have shown that this compound is effective in inhibiting the growth of Verticillium dahliae (causing Verticillium wilt) and other Fusarium species.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the antifungal properties of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Verticillium dahliae)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations (e.g., 0.01 to 100 µg/mL).
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to approximately 1 x 10⁵ spores/mL or fragments/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the target fungus (typically 20-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. For a more quantitative measure, the optical density at 600 nm can be read using a spectrophotometer.
Protocol 2: In Vivo Protective and Curative Activity Assay
This protocol assesses the ability of this compound to protect a host plant from fungal infection and to cure an existing infection.
Materials:
-
Healthy host plants (e.g., tomato seedlings for Botrytis cinerea, wheat heads for Fusarium graminearum)
-
This compound formulated for spraying (e.g., with a surfactant)
-
Spore suspension of the target pathogen
-
Controlled environment growth chamber
Procedure:
-
Protective Assay:
-
Spray a group of plants with the this compound formulation.
-
After 24 hours, inoculate the treated plants with the fungal spore suspension.
-
Include a control group of plants sprayed only with the formulation vehicle and then inoculated.
-
-
Curative Assay:
-
Inoculate a group of plants with the fungal spore suspension.
-
After 24-48 hours (depending on the pathogen's infection cycle), spray the infected plants with the this compound formulation.
-
Include a control group of infected plants sprayed only with the formulation vehicle.
-
-
Incubation: Maintain all plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a set period (e.g., 5-7 days), assess the disease severity by measuring lesion size, disease incidence (% of infected plants), or other relevant parameters. Compare the results between treated and control groups.
Protocol 3: Mode of Action - ATP Synthesis Inhibition Assay
This protocol measures the effect of this compound on mitochondrial ATP synthesis.
Materials:
-
Fungal mitochondria isolated from the target pathogen
-
This compound
-
ATP Bioluminescence Assay Kit (e.g., containing luciferase and D-luciferin)
-
Substrates for mitochondrial respiration (e.g., malate, pyruvate)
-
ADP
-
Luminometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.
-
Assay Preparation: In a microplate, add the isolated mitochondria, respiratory substrates, and varying concentrations of this compound.
-
Initiate ATP Synthesis: Add ADP to initiate ATP synthesis.
-
ATP Measurement: At specific time points, add the ATP bioluminescence reagent and measure the light output using a luminometer. The amount of light is proportional to the ATP concentration.
-
Data Analysis: Compare the rate of ATP synthesis in the presence of this compound to the control (no compound) to determine the inhibitory effect.
Protocol 4: Mode of Action - Reactive Oxygen Species (ROS) Detection
This protocol detects the accumulation of intracellular ROS in fungal cells upon treatment with this compound.
Materials:
-
Fungal cells (spores or mycelia)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other ROS-sensitive fluorescent probes
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Incubate fungal cells with different concentrations of this compound for a defined period.
-
Probe Loading: Add the H₂DCFDA probe to the cell suspension and incubate in the dark. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for DCF).
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the extent of ROS induction.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 17-Hydroxyventuricidin A as a Tool for Studying Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that serves as a potent tool for inducing and studying mitochondrial dysfunction. As an analog of the well-characterized F1Fo-ATP synthase inhibitor, venturicidin (B1172611) A, it provides a valuable means to investigate the intricate cellular consequences of impaired mitochondrial ATP production. Inhibition of this critical enzyme disrupts the proton motive force, leading to a cascade of events including mitochondrial membrane depolarization, increased production of reactive oxygen species (ROS), and activation of cellular stress signaling pathways. These application notes provide a comprehensive guide to utilizing this compound for in vitro studies of mitochondrial dysfunction, including detailed protocols and data interpretation guidelines.
Mechanism of Action
This compound, like venturicidin A, targets the Fo subunit of the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. By binding to this proton channel, it physically obstructs the flow of protons into the mitochondrial matrix, thereby inhibiting the synthesis of ATP. This disruption of proton translocation leads to a buildup of the proton gradient across the inner mitochondrial membrane, which can result in hyperpolarization followed by eventual depolarization as the electron transport chain stalls. The impaired electron flow promotes the leakage of electrons to molecular oxygen, leading to the generation of superoxide (B77818) and other reactive oxygen species.
Data Presentation
The following tables summarize the biological activity of venturicidin A, which can be used as a reference for estimating the effective concentrations of this compound in experimental settings. It is recommended to perform dose-response studies to determine the precise IC50/EC50 values for this compound in your specific model system.
Table 1: Inhibitory Activity of Venturicidin A
| Parameter | Organism/System | Value | Reference |
| IC50 (ATP Synthase) | Trypanosoma brucei | Not explicitly quantified, but effective at nanomolar concentrations | [1] |
| IC50 (Cell Viability) | Human Embryonic Kidney (HEK) cells | 31 µg/mL | [2] |
| EC50 (Antifungal Activity) | Fusarium graminearum | 3.69 µg/mL | [3] |
Table 2: Effects of Venturicidin A on Mitochondrial Parameters
| Parameter | Cell Type/System | Effect | Concentration | Reference |
| Mitochondrial Membrane Potential | Trypanosoma brucei | Rapid Loss | 1x, 5x, 8x IC50 | [1][4] |
| kDNA Loss | Trypanosoma brucei | ~40-50% loss | 1x, 5x, 8x IC50 | [1] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the measurement of oxygen consumption in isolated mitochondria or permeabilized cells to determine the effect of this compound on electron transport chain function.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., MiR05)
-
Substrates (e.g., pyruvate, malate (B86768), succinate)
-
Adenosine diphosphate (B83284) (ADP)
-
This compound stock solution (in DMSO)
-
Oligomycin (B223565) (positive control)
-
FCCP (uncoupler)
-
Rotenone (B1679576) and Antimycin A (complex I and III inhibitors)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer)
Procedure:
-
Preparation of Mitochondria/Cells: Isolate mitochondria from tissue or culture cells using standard protocols. For intact cells, permeabilize with a mild detergent like digitonin (B1670571) immediately before the assay.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow the oxygen signal to stabilize.
-
Baseline Respiration (State 2): Add isolated mitochondria (typically 0.05-0.2 mg/mL) or permeabilized cells to the chamber. Add saturating concentrations of respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration). Record the stable oxygen consumption rate, which represents State 2 or leak respiration.
-
Active Respiration (State 3): Add a saturating concentration of ADP (e.g., 1-2 mM) to initiate ATP synthesis. The resulting increase in oxygen consumption is State 3 respiration.
-
Inhibition with this compound: Once a stable State 3 respiration is achieved, perform a stepwise titration of this compound (e.g., in the nanomolar to low micromolar range, based on venturicidin A data). Allow the respiration rate to stabilize after each addition.
-
Positive Control: In a separate experiment, add oligomycin (a known ATP synthase inhibitor, typically 1-2.5 µg/mL) to confirm the inhibition of oxidative phosphorylation.
-
Maximal Respiration: To determine the maximum capacity of the electron transport system (ETS), add an uncoupler such as FCCP in stepwise titrations until maximal oxygen consumption is reached.
-
Non-Mitochondrial Respiration: At the end of the experiment, add rotenone (0.5 µM) and antimycin A (2.5 µM) to inhibit the respiratory chain and measure the residual oxygen consumption.
-
Data Analysis: Subtract the residual oxygen consumption from all other rates. Calculate the degree of inhibition of State 3 respiration at each concentration of this compound to determine the IC50 value.
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify the impact of this compound on total cellular ATP content.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include vehicle-only (DMSO) controls.
-
ATP Assay: Follow the manufacturer's protocol for the chosen ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the luciferase and luciferin (B1168401) substrate.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control cells to determine the percentage decrease in cellular ATP. Plot the results as a dose-response curve to calculate the EC50 value.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, to monitor changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cultured cells on glass-bottom dishes or in a 96-well plate
-
This compound stock solution (in DMSO)
-
TMRE or JC-1 fluorescent dye
-
Fluorescence microscope or plate reader
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Culture and Staining: Culture cells to the desired confluency. Incubate the cells with TMRE (e.g., 25-100 nM) or JC-1 (e.g., 1-5 µg/mL) in culture medium for 20-30 minutes at 37°C, protected from light.
-
Treatment: After staining, replace the medium with fresh medium containing various concentrations of this compound.
-
Imaging/Measurement:
-
For TMRE: Monitor the fluorescence intensity over time using a fluorescence microscope or a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For JC-1: This dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. Measure the fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths. A decrease in the red/green fluorescence ratio indicates depolarization.
-
-
Positive Control: Treat cells with FCCP (e.g., 1-10 µM) to induce rapid and complete mitochondrial depolarization as a positive control.
-
Data Analysis: Quantify the change in fluorescence intensity or the red/green ratio in treated cells relative to vehicle-treated controls.
Protocol 4: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as MitoSOX™ Red, to specifically detect superoxide production in the mitochondria of living cells treated with this compound.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Fluorescence microscope, flow cytometer, or plate reader
-
Antimycin A (positive control for ROS production)
Procedure:
-
Cell Preparation: Culture cells in a suitable format for the intended detection method (e.g., glass-bottom dishes for microscopy, suspension for flow cytometry).
-
Dye Loading: Load the cells with MitoSOX™ Red (typically at 2.5-5 µM) in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.
-
Treatment: Wash the cells to remove excess dye and then treat with a range of concentrations of this compound for the desired time period.
-
Measurement: Measure the fluorescence (Excitation/Emission ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
-
Positive Control: Treat cells with Antimycin A (e.g., 10 µM) to induce a robust increase in mitochondrial ROS.
-
Data Analysis: Quantify the fluorescence intensity in treated cells and normalize it to the vehicle-treated control to determine the fold-increase in mitochondrial ROS production.
Signaling Pathways and Downstream Effects
Inhibition of mitochondrial ATP synthase by this compound initiates a cascade of cellular signaling events in response to the resulting energy stress and oxidative damage.
-
AMPK Activation: The decrease in cellular ATP levels leads to an increased AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of cellular energy homeostasis, promoting catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP.
-
Oxidative Stress Response: The increased production of mitochondrial ROS triggers cellular antioxidant defense mechanisms. This can involve the activation of transcription factors such as Nrf2, which upregulates the expression of antioxidant enzymes.
-
Induction of Apoptosis: Severe or prolonged mitochondrial dysfunction can lead to the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases and leads to programmed cell death.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the multifaceted roles of mitochondria in health and disease. By specifically inhibiting F1Fo-ATP synthase, it allows for the controlled induction of mitochondrial dysfunction, enabling the detailed investigation of downstream cellular responses. The protocols and information provided in these application notes offer a solid foundation for incorporating this compound into studies aimed at understanding mitochondrial biology and its implications for various pathological conditions and for the development of novel therapeutics. As with any potent inhibitor, careful dose-response studies are essential to determine the optimal concentrations for achieving the desired biological effect in the specific experimental system being used.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17-Hydroxyventuricidin A as a Tool for Studying Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that serves as a potent tool for inducing and studying mitochondrial dysfunction. As an analog of the well-characterized F1Fo-ATP synthase inhibitor, venturicidin A, it provides a valuable means to investigate the intricate cellular consequences of impaired mitochondrial ATP production. Inhibition of this critical enzyme disrupts the proton motive force, leading to a cascade of events including mitochondrial membrane depolarization, increased production of reactive oxygen species (ROS), and activation of cellular stress signaling pathways. These application notes provide a comprehensive guide to utilizing this compound for in vitro studies of mitochondrial dysfunction, including detailed protocols and data interpretation guidelines.
Mechanism of Action
This compound, like venturicidin A, targets the Fo subunit of the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. By binding to this proton channel, it physically obstructs the flow of protons into the mitochondrial matrix, thereby inhibiting the synthesis of ATP. This disruption of proton translocation leads to a buildup of the proton gradient across the inner mitochondrial membrane, which can result in hyperpolarization followed by eventual depolarization as the electron transport chain stalls. The impaired electron flow promotes the leakage of electrons to molecular oxygen, leading to the generation of superoxide and other reactive oxygen species.
Data Presentation
The following tables summarize the biological activity of venturicidin A, which can be used as a reference for estimating the effective concentrations of this compound in experimental settings. It is recommended to perform dose-response studies to determine the precise IC50/EC50 values for this compound in your specific model system.
Table 1: Inhibitory Activity of Venturicidin A
| Parameter | Organism/System | Value | Reference |
| IC50 (ATP Synthase) | Trypanosoma brucei | Not explicitly quantified, but effective at nanomolar concentrations | [1] |
| IC50 (Cell Viability) | Human Embryonic Kidney (HEK) cells | 31 µg/mL | [2] |
| EC50 (Antifungal Activity) | Fusarium graminearum | 3.69 µg/mL | [3] |
Table 2: Effects of Venturicidin A on Mitochondrial Parameters
| Parameter | Cell Type/System | Effect | Concentration | Reference |
| Mitochondrial Membrane Potential | Trypanosoma brucei | Rapid Loss | 1x, 5x, 8x IC50 | [1][4] |
| kDNA Loss | Trypanosoma brucei | ~40-50% loss | 1x, 5x, 8x IC50 | [1] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the measurement of oxygen consumption in isolated mitochondria or permeabilized cells to determine the effect of this compound on electron transport chain function.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., MiR05)
-
Substrates (e.g., pyruvate, malate, succinate)
-
Adenosine diphosphate (ADP)
-
This compound stock solution (in DMSO)
-
Oligomycin (positive control)
-
FCCP (uncoupler)
-
Rotenone and Antimycin A (complex I and III inhibitors)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer)
Procedure:
-
Preparation of Mitochondria/Cells: Isolate mitochondria from tissue or culture cells using standard protocols. For intact cells, permeabilize with a mild detergent like digitonin immediately before the assay.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow the oxygen signal to stabilize.
-
Baseline Respiration (State 2): Add isolated mitochondria (typically 0.05-0.2 mg/mL) or permeabilized cells to the chamber. Add saturating concentrations of respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration). Record the stable oxygen consumption rate, which represents State 2 or leak respiration.
-
Active Respiration (State 3): Add a saturating concentration of ADP (e.g., 1-2 mM) to initiate ATP synthesis. The resulting increase in oxygen consumption is State 3 respiration.
-
Inhibition with this compound: Once a stable State 3 respiration is achieved, perform a stepwise titration of this compound (e.g., in the nanomolar to low micromolar range, based on venturicidin A data). Allow the respiration rate to stabilize after each addition.
-
Positive Control: In a separate experiment, add oligomycin (a known ATP synthase inhibitor, typically 1-2.5 µg/mL) to confirm the inhibition of oxidative phosphorylation.
-
Maximal Respiration: To determine the maximum capacity of the electron transport system (ETS), add an uncoupler such as FCCP in stepwise titrations until maximal oxygen consumption is reached.
-
Non-Mitochondrial Respiration: At the end of the experiment, add rotenone (0.5 µM) and antimycin A (2.5 µM) to inhibit the respiratory chain and measure the residual oxygen consumption.
-
Data Analysis: Subtract the residual oxygen consumption from all other rates. Calculate the degree of inhibition of State 3 respiration at each concentration of this compound to determine the IC50 value.
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify the impact of this compound on total cellular ATP content.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include vehicle-only (DMSO) controls.
-
ATP Assay: Follow the manufacturer's protocol for the chosen ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control cells to determine the percentage decrease in cellular ATP. Plot the results as a dose-response curve to calculate the EC50 value.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, to monitor changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cultured cells on glass-bottom dishes or in a 96-well plate
-
This compound stock solution (in DMSO)
-
TMRE or JC-1 fluorescent dye
-
Fluorescence microscope or plate reader
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Culture and Staining: Culture cells to the desired confluency. Incubate the cells with TMRE (e.g., 25-100 nM) or JC-1 (e.g., 1-5 µg/mL) in culture medium for 20-30 minutes at 37°C, protected from light.
-
Treatment: After staining, replace the medium with fresh medium containing various concentrations of this compound.
-
Imaging/Measurement:
-
For TMRE: Monitor the fluorescence intensity over time using a fluorescence microscope or a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For JC-1: This dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. Measure the fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths. A decrease in the red/green fluorescence ratio indicates depolarization.
-
-
Positive Control: Treat cells with FCCP (e.g., 1-10 µM) to induce rapid and complete mitochondrial depolarization as a positive control.
-
Data Analysis: Quantify the change in fluorescence intensity or the red/green ratio in treated cells relative to vehicle-treated controls.
Protocol 4: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as MitoSOX™ Red, to specifically detect superoxide production in the mitochondria of living cells treated with this compound.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Fluorescence microscope, flow cytometer, or plate reader
-
Antimycin A (positive control for ROS production)
Procedure:
-
Cell Preparation: Culture cells in a suitable format for the intended detection method (e.g., glass-bottom dishes for microscopy, suspension for flow cytometry).
-
Dye Loading: Load the cells with MitoSOX™ Red (typically at 2.5-5 µM) in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.
-
Treatment: Wash the cells to remove excess dye and then treat with a range of concentrations of this compound for the desired time period.
-
Measurement: Measure the fluorescence (Excitation/Emission ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
-
Positive Control: Treat cells with Antimycin A (e.g., 10 µM) to induce a robust increase in mitochondrial ROS.
-
Data Analysis: Quantify the fluorescence intensity in treated cells and normalize it to the vehicle-treated control to determine the fold-increase in mitochondrial ROS production.
Signaling Pathways and Downstream Effects
Inhibition of mitochondrial ATP synthase by this compound initiates a cascade of cellular signaling events in response to the resulting energy stress and oxidative damage.
-
AMPK Activation: The decrease in cellular ATP levels leads to an increased AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of cellular energy homeostasis, promoting catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP.
-
Oxidative Stress Response: The increased production of mitochondrial ROS triggers cellular antioxidant defense mechanisms. This can involve the activation of transcription factors such as Nrf2, which upregulates the expression of antioxidant enzymes.
-
Induction of Apoptosis: Severe or prolonged mitochondrial dysfunction can lead to the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases and leads to programmed cell death.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the multifaceted roles of mitochondria in health and disease. By specifically inhibiting F1Fo-ATP synthase, it allows for the controlled induction of mitochondrial dysfunction, enabling the detailed investigation of downstream cellular responses. The protocols and information provided in these application notes offer a solid foundation for incorporating this compound into studies aimed at understanding mitochondrial biology and its implications for various pathological conditions and for the development of novel therapeutics. As with any potent inhibitor, careful dose-response studies are essential to determine the optimal concentrations for achieving the desired biological effect in the specific experimental system being used.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Hydroxyventuricidin A Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by certain species of Streptomyces. It exhibits potent antifungal and antibacterial activity, particularly against Gram-positive bacteria. These application notes provide detailed protocols for the proper storage, handling, and use of this compound solutions in a research and drug development setting. As a member of the venturicidin (B1172611) family, its primary mechanism of action is the inhibition of F-type ATP synthase, leading to the disruption of the cellular proton motive force. This activity also underlies its potential as an adjuvant to enhance the efficacy of other antibiotics, such as aminoglycosides.[1][2][3][4][5]
Physicochemical Properties and Storage
This compound is a white solid. Proper storage and handling are crucial to maintain its stability and biological activity.
2.1 Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from light. |
| Stock Solutions | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
2.2 Solubility
| Solvent | Solubility | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
| Methanol (B129727) | Soluble | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
| Ethanol | 1 mg/mL[6] | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
2.3 Stability
As a polyene macrolide antibiotic, this compound is expected to be sensitive to light and extreme pH conditions.[1][2][7]
-
Light Sensitivity: Polyene macrolides are known to be rapidly degraded upon exposure to light.[1][2] All work with this compound solutions should be performed in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil).
-
pH Stability: Macrolide antibiotics can undergo degradation at acidic or alkaline pH.[3][4][8][9] It is recommended to prepare solutions in neutral, buffered media and to avoid prolonged storage in solutions with a pH outside the neutral range.
Experimental Protocols
3.1 Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound.
-
For enhanced solubility, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[6]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
3.2 Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution
-
Target microorganism (e.g., Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at a concentration at least 10-fold higher than the highest desired test concentration) to the first well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well of the dilution series.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for a sterility control well (medium only). Include a growth control well (inoculum in medium without the compound).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Diagram: MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
3.3 Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Add the solubilization solution and incubate until the crystals are dissolved.
-
For XTT: Add the activated XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration. An IC50 of 31 µg/mL has been reported for this compound against HEK cells.[7]
Diagram: Cytotoxicity Assay Workflow
Caption: General workflow for an MTT/XTT-based cytotoxicity assay.
Mechanism of Action: Inhibition of F-type ATP Synthase
The venturicidin family of antibiotics, including this compound, targets the F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[1][5] This inhibition disrupts the proton gradient across the membrane, leading to a depletion of cellular ATP.[1][2] This mechanism is responsible for its antimicrobial effects and its ability to potentiate the action of other antibiotics like aminoglycosides.[2][4]
Diagram: Mechanism of Action
Caption: Simplified signaling pathway of this compound's action.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
This document is intended for research use only and is not for human or veterinary use. The information provided is based on currently available data and should be used as a guide. Researchers are encouraged to optimize protocols for their specific experimental conditions.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 9. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 17-Hydroxyventuricidin A Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by certain species of Streptomyces. It exhibits potent antifungal and antibacterial activity, particularly against Gram-positive bacteria. These application notes provide detailed protocols for the proper storage, handling, and use of this compound solutions in a research and drug development setting. As a member of the venturicidin family, its primary mechanism of action is the inhibition of F-type ATP synthase, leading to the disruption of the cellular proton motive force. This activity also underlies its potential as an adjuvant to enhance the efficacy of other antibiotics, such as aminoglycosides.[1][2][3][4][5]
Physicochemical Properties and Storage
This compound is a white solid. Proper storage and handling are crucial to maintain its stability and biological activity.
2.1 Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from light. |
| Stock Solutions | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
2.2 Solubility
| Solvent | Solubility | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
| Methanol | Soluble | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
| Ethanol | 1 mg/mL[6] | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath.[6] |
2.3 Stability
As a polyene macrolide antibiotic, this compound is expected to be sensitive to light and extreme pH conditions.[1][2][7]
-
Light Sensitivity: Polyene macrolides are known to be rapidly degraded upon exposure to light.[1][2] All work with this compound solutions should be performed in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil).
-
pH Stability: Macrolide antibiotics can undergo degradation at acidic or alkaline pH.[3][4][8][9] It is recommended to prepare solutions in neutral, buffered media and to avoid prolonged storage in solutions with a pH outside the neutral range.
Experimental Protocols
3.1 Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound.
-
For enhanced solubility, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[6]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
3.2 Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution
-
Target microorganism (e.g., Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at a concentration at least 10-fold higher than the highest desired test concentration) to the first well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well of the dilution series.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for a sterility control well (medium only). Include a growth control well (inoculum in medium without the compound).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Diagram: MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
3.3 Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add the solubilization solution and incubate until the crystals are dissolved.
-
For XTT: Add the activated XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration. An IC50 of 31 µg/mL has been reported for this compound against HEK cells.[7]
Diagram: Cytotoxicity Assay Workflow
Caption: General workflow for an MTT/XTT-based cytotoxicity assay.
Mechanism of Action: Inhibition of F-type ATP Synthase
The venturicidin family of antibiotics, including this compound, targets the F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[1][5] This inhibition disrupts the proton gradient across the membrane, leading to a depletion of cellular ATP.[1][2] This mechanism is responsible for its antimicrobial effects and its ability to potentiate the action of other antibiotics like aminoglycosides.[2][4]
Diagram: Mechanism of Action
Caption: Simplified signaling pathway of this compound's action.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
This document is intended for research use only and is not for human or veterinary use. The information provided is based on currently available data and should be used as a guide. Researchers are encouraged to optimize protocols for their specific experimental conditions.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 9. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting solubility issues with 17-Hydroxyventuricidin A in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 17-Hydroxyventuricidin A, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic and a potent inhibitor of mitochondrial ATP synthase.[1][2][3] Its mechanism of action involves binding to the F0 subunit of the ATP synthase complex, which blocks the flow of protons across the inner mitochondrial membrane.[4][5] This disruption of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to my culture medium. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium, especially when the concentration of the organic solvent (like DMSO) is diluted.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, DMSO is a commonly used solvent for creating high-concentration stock solutions.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many protocols recommending 0.1% or lower.[6]
Q5: My this compound powder won't fully dissolve in the solvent. What can I do?
A5: Gentle warming of the solution to 37°C and brief sonication or vortexing can help to fully dissolve the compound.[7] If the solid still does not dissolve, consider preparing a fresh stock solution.
Troubleshooting Guide for Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the concentrated DMSO stock into the large volume of media causes the compound to "crash out." | Employ a serial dilution method. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.[6] | |
| The culture medium is too cold, reducing the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6] | |
| Precipitation observed after a period of incubation | The compound is degrading or interacting with components in the culture medium over time. | Prepare fresh working solutions immediately before each experiment. Minimize the exposure of the compound to light and store stock solutions appropriately. |
| Evaporation of the culture medium in the incubator is increasing the concentration of the compound beyond its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids for long-term experiments. | |
| Inconsistent experimental results | Incomplete dissolution of the this compound stock solution. | Visually inspect your stock solution for any undissolved particles before use. If necessary, gently warm and sonicate the stock to ensure complete dissolution. |
| The final concentration of the organic solvent is affecting the cellular phenotype. | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-specific effects. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Ethanol | 1 mg/mL | - |
| DMSO | Soluble | A specific maximum solubility has not been formally reported, but it is commonly used for preparing high-concentration stock solutions. |
| Methanol | Soluble | A specific maximum solubility has not been formally reported. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: ~766.0 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol for Preparing a Working Solution of this compound in Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound solution to the culture medium dropwise while gently vortexing to ensure immediate and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Signaling pathway of this compound's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
troubleshooting solubility issues with 17-Hydroxyventuricidin A in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 17-Hydroxyventuricidin A, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic and a potent inhibitor of mitochondrial ATP synthase.[1][2][3] Its mechanism of action involves binding to the F0 subunit of the ATP synthase complex, which blocks the flow of protons across the inner mitochondrial membrane.[4][5] This disruption of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to my culture medium. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium, especially when the concentration of the organic solvent (like DMSO) is diluted.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, DMSO is a commonly used solvent for creating high-concentration stock solutions.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many protocols recommending 0.1% or lower.[6]
Q5: My this compound powder won't fully dissolve in the solvent. What can I do?
A5: Gentle warming of the solution to 37°C and brief sonication or vortexing can help to fully dissolve the compound.[7] If the solid still does not dissolve, consider preparing a fresh stock solution.
Troubleshooting Guide for Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the concentrated DMSO stock into the large volume of media causes the compound to "crash out." | Employ a serial dilution method. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.[6] | |
| The culture medium is too cold, reducing the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6] | |
| Precipitation observed after a period of incubation | The compound is degrading or interacting with components in the culture medium over time. | Prepare fresh working solutions immediately before each experiment. Minimize the exposure of the compound to light and store stock solutions appropriately. |
| Evaporation of the culture medium in the incubator is increasing the concentration of the compound beyond its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids for long-term experiments. | |
| Inconsistent experimental results | Incomplete dissolution of the this compound stock solution. | Visually inspect your stock solution for any undissolved particles before use. If necessary, gently warm and sonicate the stock to ensure complete dissolution. |
| The final concentration of the organic solvent is affecting the cellular phenotype. | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-specific effects. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Ethanol | 1 mg/mL | - |
| DMSO | Soluble | A specific maximum solubility has not been formally reported, but it is commonly used for preparing high-concentration stock solutions. |
| Methanol | Soluble | A specific maximum solubility has not been formally reported. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: ~766.0 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol for Preparing a Working Solution of this compound in Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound solution to the culture medium dropwise while gently vortexing to ensure immediate and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Signaling pathway of this compound's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
optimizing 17-Hydroxyventuricidin A concentration for antifungal assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of 17-Hydroxyventuricidin A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic and a member of the venturicidin (B1172611) group of antifungal compounds, which were first isolated from Streptomyces bacteria in 1961.[1] It demonstrates antimicrobial activity, inhibiting the growth of filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis R2 CIP203.[2][3] It also shows activity against Gram-positive bacteria.[4]
The primary mechanism of action for the venturicidin family is the potent inhibition of the mitochondrial F0F1 ATP synthase complex.[5][6] Specifically, it acts on the F0 membrane-bound sector, disrupting ATP synthesis, which is crucial for cellular energy.[5][6] This disruption can lead to increased cell membrane permeability and the accumulation of reactive oxygen species (ROS) in fungi.[7][8]
Known Antifungal Mechanism of Venturicidin A
Caption: Inhibition of mitochondrial F0 ATP synthase by this compound.
Q2: In which solvents is this compound soluble and stable?
This compound, similar to its parent compound Venturicidin A, is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but has poor solubility in water.[5][9][10] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.[11]
Storage Recommendations:
-
Solid Form: Store at -20°C.[5]
-
Stock Solutions (in DMSO): Store at -20°C. If possible, prepare and use solutions on the same day. Solutions may be stored for up to one month.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[4]
Q3: What is a recommended starting concentration range for antifungal susceptibility testing?
There are no standardized breakpoints specifically for this compound.[12] However, based on published data for the closely related Venturicidin A against various fungi, a broad range of concentrations should be tested initially.
Recent studies on Venturicidin A have shown potent activity with EC50 values (the concentration that causes 50% growth inhibition) as low as 1.08 µg/mL against Botrytis cinerea and 3.69 µg/mL against Fusarium graminearum.[7][8] Therefore, a sensible starting range for a broth microdilution assay would span from approximately 0.0625 µg/mL to 64 µg/mL to capture the Minimum Inhibitory Concentration (MIC) of sensitive strains.[11]
| Compound | Fungal Species | Reported Potency (EC50) | Suggested Starting Range (µg/mL) |
| Venturicidin A | Botrytis cinerea | 1.08 µg/mL[8] | 0.06 - 64 |
| Venturicidin A | Fusarium graminearum | 3.69 µg/mL[7] | 0.06 - 64 |
| This compound | V. dahlia, Fusarium sp., C. tropicalis | Activity reported (qualitative)[2][3] | 0.06 - 64 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and molds.[13][14]
MIC Determination Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., at 1280 µg/mL). b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. c. Ensure the final DMSO concentration in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.[11]
2. Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[11] b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1–5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer at 530 nm.[11] d. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[13]
3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control.[11] c. Incubate the plate at 35°C. Incubation times vary by organism: 24 hours for Candida spp., and up to 48-96 hours for some molds.[15]
4. Reading the MIC: a. The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[11][15] b. Results can be read visually or with a spectrophotometer/plate reader for a more objective measurement.[16]
Troubleshooting Guide
Problem: I don't observe any antifungal activity.
Troubleshooting Workflow: No Activity
Caption: Decision tree for troubleshooting a lack of antifungal activity.
| Potential Cause | Recommended Solution |
| Compound Insolubility | This compound has poor water solubility.[5] Visually inspect wells for precipitation. Solution: Ensure the final DMSO concentration is ≤1%. If precipitation persists, consider alternative solvent systems or methods to improve solubility. |
| Concentration Too Low | The tested concentration range may be below the MIC for your specific fungal strain. Solution: Test a higher range of concentrations (e.g., up to 256 µg/mL). |
| Intrinsic Resistance | Some fungal species or strains may have intrinsic resistance to certain antifungal classes.[17] Solution: Test your compound against a well-characterized, susceptible reference strain (e.g., a standard ATCC strain) to confirm its activity. |
| Compound Degradation | Improper storage may have led to the degradation of the compound. Solution: Use a fresh vial or a newly prepared stock solution. Verify storage conditions (-20°C for stock).[4] |
Problem: I am seeing high variability in my MIC results between experiments.
High variability is a common issue in antifungal susceptibility testing.[11] Consistency in methodology is key to obtaining reproducible results.[16]
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Inconsistent inoculum size is a major source of variability.[16] Solution: Strictly adhere to the inoculum preparation protocol. Standardize the inoculum using a spectrophotometer (0.5 McFarland) and perform colony counts to verify the density.[11] |
| Endpoint Reading Subjectivity | Visual determination of a ≥50% reduction in turbidity can be subjective, especially with compounds that cause trailing growth.[18] Solution: Use a microplate reader to measure optical density (OD) for a quantitative endpoint. Read the MIC at the same incubation time point for all experiments. |
| Media Inconsistency | Lot-to-lot variability in culture media (e.g., RPMI 1640) can affect fungal growth and MIC values.[18] Solution: Use a single, quality-controlled lot of media for a series of related experiments. Always include a growth control to monitor for unusual growth patterns. |
| Incubation Conditions | Fluctuations in incubation temperature or duration can alter growth rates and affect MIC results.[16] Solution: Ensure your incubator is calibrated and maintains a stable temperature (e.g., 35°C). Use a consistent incubation time for each fungal species as recommended by CLSI/EUCAST guidelines.[15] |
References
- 1. Venturicidin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. toku-e.com [toku-e.com]
- 7. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. benchchem.com [benchchem.com]
optimizing 17-Hydroxyventuricidin A concentration for antifungal assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of 17-Hydroxyventuricidin A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic and a member of the venturicidin group of antifungal compounds, which were first isolated from Streptomyces bacteria in 1961.[1] It demonstrates antimicrobial activity, inhibiting the growth of filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis R2 CIP203.[2][3] It also shows activity against Gram-positive bacteria.[4]
The primary mechanism of action for the venturicidin family is the potent inhibition of the mitochondrial F0F1 ATP synthase complex.[5][6] Specifically, it acts on the F0 membrane-bound sector, disrupting ATP synthesis, which is crucial for cellular energy.[5][6] This disruption can lead to increased cell membrane permeability and the accumulation of reactive oxygen species (ROS) in fungi.[7][8]
Known Antifungal Mechanism of Venturicidin A
Caption: Inhibition of mitochondrial F0 ATP synthase by this compound.
Q2: In which solvents is this compound soluble and stable?
This compound, similar to its parent compound Venturicidin A, is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, but has poor solubility in water.[5][9][10] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.[11]
Storage Recommendations:
-
Solid Form: Store at -20°C.[5]
-
Stock Solutions (in DMSO): Store at -20°C. If possible, prepare and use solutions on the same day. Solutions may be stored for up to one month.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[4]
Q3: What is a recommended starting concentration range for antifungal susceptibility testing?
There are no standardized breakpoints specifically for this compound.[12] However, based on published data for the closely related Venturicidin A against various fungi, a broad range of concentrations should be tested initially.
Recent studies on Venturicidin A have shown potent activity with EC50 values (the concentration that causes 50% growth inhibition) as low as 1.08 µg/mL against Botrytis cinerea and 3.69 µg/mL against Fusarium graminearum.[7][8] Therefore, a sensible starting range for a broth microdilution assay would span from approximately 0.0625 µg/mL to 64 µg/mL to capture the Minimum Inhibitory Concentration (MIC) of sensitive strains.[11]
| Compound | Fungal Species | Reported Potency (EC50) | Suggested Starting Range (µg/mL) |
| Venturicidin A | Botrytis cinerea | 1.08 µg/mL[8] | 0.06 - 64 |
| Venturicidin A | Fusarium graminearum | 3.69 µg/mL[7] | 0.06 - 64 |
| This compound | V. dahlia, Fusarium sp., C. tropicalis | Activity reported (qualitative)[2][3] | 0.06 - 64 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and molds.[13][14]
MIC Determination Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., at 1280 µg/mL). b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. c. Ensure the final DMSO concentration in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.[11]
2. Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[11] b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1–5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer at 530 nm.[11] d. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[13]
3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control.[11] c. Incubate the plate at 35°C. Incubation times vary by organism: 24 hours for Candida spp., and up to 48-96 hours for some molds.[15]
4. Reading the MIC: a. The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[11][15] b. Results can be read visually or with a spectrophotometer/plate reader for a more objective measurement.[16]
Troubleshooting Guide
Problem: I don't observe any antifungal activity.
Troubleshooting Workflow: No Activity
Caption: Decision tree for troubleshooting a lack of antifungal activity.
| Potential Cause | Recommended Solution |
| Compound Insolubility | This compound has poor water solubility.[5] Visually inspect wells for precipitation. Solution: Ensure the final DMSO concentration is ≤1%. If precipitation persists, consider alternative solvent systems or methods to improve solubility. |
| Concentration Too Low | The tested concentration range may be below the MIC for your specific fungal strain. Solution: Test a higher range of concentrations (e.g., up to 256 µg/mL). |
| Intrinsic Resistance | Some fungal species or strains may have intrinsic resistance to certain antifungal classes.[17] Solution: Test your compound against a well-characterized, susceptible reference strain (e.g., a standard ATCC strain) to confirm its activity. |
| Compound Degradation | Improper storage may have led to the degradation of the compound. Solution: Use a fresh vial or a newly prepared stock solution. Verify storage conditions (-20°C for stock).[4] |
Problem: I am seeing high variability in my MIC results between experiments.
High variability is a common issue in antifungal susceptibility testing.[11] Consistency in methodology is key to obtaining reproducible results.[16]
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Inconsistent inoculum size is a major source of variability.[16] Solution: Strictly adhere to the inoculum preparation protocol. Standardize the inoculum using a spectrophotometer (0.5 McFarland) and perform colony counts to verify the density.[11] |
| Endpoint Reading Subjectivity | Visual determination of a ≥50% reduction in turbidity can be subjective, especially with compounds that cause trailing growth.[18] Solution: Use a microplate reader to measure optical density (OD) for a quantitative endpoint. Read the MIC at the same incubation time point for all experiments. |
| Media Inconsistency | Lot-to-lot variability in culture media (e.g., RPMI 1640) can affect fungal growth and MIC values.[18] Solution: Use a single, quality-controlled lot of media for a series of related experiments. Always include a growth control to monitor for unusual growth patterns. |
| Incubation Conditions | Fluctuations in incubation temperature or duration can alter growth rates and affect MIC results.[16] Solution: Ensure your incubator is calibrated and maintains a stable temperature (e.g., 35°C). Use a consistent incubation time for each fungal species as recommended by CLSI/EUCAST guidelines.[15] |
References
- 1. Venturicidin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. toku-e.com [toku-e.com]
- 7. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. benchchem.com [benchchem.com]
preventing degradation of 17-Hydroxyventuricidin A during experiments
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic. It is a derivative of venturicidin (B1172611) A, a known inhibitor of F₁F₀-ATP synthase.[1][2][3] The primary mechanism of action of venturicidins is the inhibition of ATP synthase by blocking the proton channel of the F₀ subunit, which disrupts the proton motive force and inhibits ATP synthesis.[1][2] This can lead to a depletion of cellular ATP.[1]
Q2: What are the general signs of this compound degradation?
A2: Degradation of this compound, a macrolide antibiotic, may not be visually apparent. However, a loss of biological activity in your experiments, such as a reduced antibacterial or antifungal effect, can be a key indicator. Chromatographic analysis (e.g., HPLC) may reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.
Q3: What are the primary pathways through which macrolide antibiotics like this compound degrade?
A3: Macrolide antibiotics are susceptible to degradation primarily through two main pathways:
-
Hydrolysis of the macrolactone ring: The large lactone ring that forms the core of the macrolide structure can be cleaved by hydrolysis, especially under acidic or basic conditions.
-
Cleavage of glycosidic bonds: The sugar moieties attached to the macrolactone ring can be cleaved off, particularly in acidic environments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, which could be indicative of its degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at +4°C and solutions are stored at -20°C for no longer than one month. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound on the day of use. 3. Use High-Purity Solvents: Ensure that solvents used for dissolution are of high purity and free from contaminants that could promote degradation. |
| Inconsistent experimental results. | Partial degradation of the compound across different experimental setups or time points. | 1. Standardize Solution Preparation: Prepare a single stock solution and aliquot it for individual experiments to ensure consistency. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot stock solutions into single-use volumes. 3. Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions from prolonged exposure to light by using amber vials or covering tubes with foil. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | 1. Perform Forced Degradation Study: To identify potential degradation products, subject a small sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light). This can help in identifying and tracking degradation products in your experimental samples. 2. Optimize Experimental Conditions: If degradation is suspected under your experimental conditions (e.g., prolonged incubation at a certain pH or temperature), consider modifying the protocol to minimize exposure to these conditions. |
Experimental Protocols
Protocol for Solubilization and Storage of this compound
This protocol provides a standardized method for the preparation of this compound solutions to minimize degradation.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high purity
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Based on the desired stock concentration, calculate the required volume of DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound.
-
Vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
For immediate use, solutions can be kept at room temperature, protected from light.
-
For short-term storage (up to one month), store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify its potential degradation products. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound solution.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot in an incubator at a high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all treated samples and a control (untreated) sample by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products and the decrease in the peak area of the parent compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | +4°C | Long-term | Keep in a tightly sealed container. |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: General Conditions for Forced Degradation Studies of Macrolides
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | 30 minutes to 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | 30 minutes to 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 hour to 24 hours |
| Thermal | Dry Heat | 60°C - 100°C | 1 hour to 72 hours |
| Photolytic | UV/Visible Light | Ambient | 24 hours to 7 days |
Note: The optimal conditions for forced degradation should be determined empirically for this compound to achieve approximately 5-20% degradation.
Visualizations
References
preventing degradation of 17-Hydroxyventuricidin A during experiments
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic. It is a derivative of venturicidin A, a known inhibitor of F₁F₀-ATP synthase.[1][2][3] The primary mechanism of action of venturicidins is the inhibition of ATP synthase by blocking the proton channel of the F₀ subunit, which disrupts the proton motive force and inhibits ATP synthesis.[1][2] This can lead to a depletion of cellular ATP.[1]
Q2: What are the general signs of this compound degradation?
A2: Degradation of this compound, a macrolide antibiotic, may not be visually apparent. However, a loss of biological activity in your experiments, such as a reduced antibacterial or antifungal effect, can be a key indicator. Chromatographic analysis (e.g., HPLC) may reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.
Q3: What are the primary pathways through which macrolide antibiotics like this compound degrade?
A3: Macrolide antibiotics are susceptible to degradation primarily through two main pathways:
-
Hydrolysis of the macrolactone ring: The large lactone ring that forms the core of the macrolide structure can be cleaved by hydrolysis, especially under acidic or basic conditions.
-
Cleavage of glycosidic bonds: The sugar moieties attached to the macrolactone ring can be cleaved off, particularly in acidic environments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, which could be indicative of its degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at +4°C and solutions are stored at -20°C for no longer than one month. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound on the day of use. 3. Use High-Purity Solvents: Ensure that solvents used for dissolution are of high purity and free from contaminants that could promote degradation. |
| Inconsistent experimental results. | Partial degradation of the compound across different experimental setups or time points. | 1. Standardize Solution Preparation: Prepare a single stock solution and aliquot it for individual experiments to ensure consistency. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot stock solutions into single-use volumes. 3. Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions from prolonged exposure to light by using amber vials or covering tubes with foil. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | 1. Perform Forced Degradation Study: To identify potential degradation products, subject a small sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light). This can help in identifying and tracking degradation products in your experimental samples. 2. Optimize Experimental Conditions: If degradation is suspected under your experimental conditions (e.g., prolonged incubation at a certain pH or temperature), consider modifying the protocol to minimize exposure to these conditions. |
Experimental Protocols
Protocol for Solubilization and Storage of this compound
This protocol provides a standardized method for the preparation of this compound solutions to minimize degradation.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, high purity
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Based on the desired stock concentration, calculate the required volume of DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound.
-
Vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
For immediate use, solutions can be kept at room temperature, protected from light.
-
For short-term storage (up to one month), store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify its potential degradation products. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound solution.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot in an incubator at a high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all treated samples and a control (untreated) sample by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products and the decrease in the peak area of the parent compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | +4°C | Long-term | Keep in a tightly sealed container. |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: General Conditions for Forced Degradation Studies of Macrolides
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | 30 minutes to 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | 30 minutes to 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 hour to 24 hours |
| Thermal | Dry Heat | 60°C - 100°C | 1 hour to 72 hours |
| Photolytic | UV/Visible Light | Ambient | 24 hours to 7 days |
Note: The optimal conditions for forced degradation should be determined empirically for this compound to achieve approximately 5-20% degradation.
Visualizations
References
avoiding common artifacts in antimicrobial susceptibility testing
Welcome to the technical support center for antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent AST results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in antimicrobial susceptibility testing?
A1: Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow. The most common sources of error include improper inoculum preparation (incorrect density), variations in the growth medium (e.g., pH, agar (B569324) depth), improper storage and handling of antimicrobial disks, and deviations from standardized incubation conditions (time and temperature).[1][2]
Q2: How do I choose the correct quality control (QC) strains for my experiments?
A2: QC strains are well-characterized organisms with known susceptibility profiles. They are used to monitor the accuracy and precision of AST methods. The choice of QC strain depends on the specific antimicrobial agents and organisms being tested. Reference strains such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™ are commonly used.[2][3][4][5] It is crucial to follow the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Q3: What is the "inoculum effect" and how can I minimize it?
A3: The inoculum effect refers to the phenomenon where the minimal inhibitory concentration (MIC) of an antimicrobial agent increases with a higher initial bacterial density.[6] This can be a significant source of variability in AST results. To minimize this effect, it is critical to standardize the inoculum to a 0.5 McFarland turbidity standard for disk diffusion or the recommended colony-forming units per milliliter (CFU/mL) for broth microdilution.[6]
Q4: Can I use a different type of agar if I don't have Mueller-Hinton Agar (MHA)?
A4: Mueller-Hinton Agar is the standard medium for routine AST of non-fastidious bacteria because its composition is well-defined and it supports the growth of most common pathogens while having minimal interaction with the antimicrobial agents.[2][7] Using a different medium can lead to inaccurate and non-reproducible results. For fastidious organisms, MHA may be supplemented with blood or other growth factors as recommended by CLSI or EUCAST.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Zones are consistently too large or too small for QC strains. | Incorrect Inoculum Density: The bacterial suspension is not equivalent to a 0.5 McFarland standard. | Prepare a fresh inoculum suspension and carefully adjust its turbidity to match a 0.5 McFarland standard. Use a photometric device for accuracy if available. The inoculum should be used within 15 minutes of preparation.[8][9] |
| Variable zone sizes between different batches of plates. | Improper Media Preparation: Incorrect agar depth, pH, or cation concentration in the Mueller-Hinton Agar. | Ensure the MHA has a uniform depth of 4 mm and a pH between 7.2 and 7.4.[2][8] Use commercially prepared MHA from a reputable supplier to ensure consistency. |
| Smaller than expected zones of inhibition. | Deteriorated Antimicrobial Disks: Improper storage of disks leading to loss of potency. | Store antimicrobial disks in a sealed, desiccated environment at the recommended temperature (-20°C to +8°C).[10] Allow disks to equilibrate to room temperature before opening to prevent condensation.[10] |
| Overlapping zones of inhibition. | Incorrect Disk Placement: Disks are placed too close to each other on the agar surface. | Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[11] For a 150 mm plate, a maximum of 12 disks is recommended.[12] |
| Presence of colonies within the zone of inhibition ("satellite colonies"). | Resistant Subpopulation or Enzyme Inactivation: The organism may have a subpopulation of resistant cells, or it may produce enzymes (e.g., β-lactamases) that degrade the antibiotic. | Check the purity of the inoculum. If pure, the presence of colonies within the zone indicates resistance. In some cases, using a more stable antibiotic analog (e.g., carbenicillin (B1668345) instead of ampicillin) can reduce satellite colony formation.[1][13] Do not incubate plates for longer than 16-18 hours.[9][14] |
| Appearance of "double zones" of inhibition. | Complex Antimicrobial Action or Mixed Culture: Some antimicrobials can produce a hazy outer zone and a clear inner zone. It could also indicate a mixed bacterial culture. | First, ensure the culture is pure. If it is, the interpretation depends on the specific drug and organism. For some combinations, only the inner, clear zone should be measured.[15] Refer to CLSI or EUCAST guidelines for specific instructions. |
Issue 2: Problems in Broth Microdilution Assays
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| No growth in the positive control well. | Inoculum or Media Issue: The inoculum was not viable, or the broth medium does not support growth. | Prepare a fresh inoculum and verify its viability. Ensure the correct broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) was used and that it is not expired. |
| Growth in the negative control (sterility) well. | Contamination: The broth, microtiter plate, or reagents were contaminated. | Use fresh, sterile materials and aseptic techniques. Repeat the assay. |
| MIC values for QC strains are out of the acceptable range. | Procedural Errors: Incorrect inoculum concentration, errors in antibiotic dilution, or improper incubation conditions. | Verify the inoculum density. Double-check the preparation of antibiotic stock solutions and serial dilutions. Ensure the incubator is at the correct temperature and atmosphere.[16] |
| "Skipped wells" - no growth at a lower concentration, but growth at a higher concentration. | Technical Error: Pipetting errors, air bubbles in wells, or bacterial clumping. | Be careful during the inoculation process to avoid splashing between wells. Ensure the bacterial suspension is homogenous before dispensing. An assay with more than one skipped well for a particular antimicrobial should be repeated.[17] |
| "Trailing" or "phantom" growth at the end-point. | Partial Inhibition of Growth: Some antimicrobial agents, particularly with fungi, may not completely inhibit growth at higher concentrations, leading to a faint "haze" of growth across a range of wells. | This can make determining the MIC difficult. For some drug-organism combinations, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 80%) compared to the positive control.[18][19] Reading the results at an earlier time point (e.g., 24 hours instead of 48 hours) may also help for some trailing isolates.[20][21][22] |
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Disk Diffusion
| Quality Control Strain | Antimicrobial Agent (Disk Content) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin (5 µg) | 30 - 40 |
| Cefepime (30 µg) | 25 - 31 | |
| Sulopenem (10 µg) | 26 - 33 | |
| Staphylococcus aureus ATCC® 25923™ | Tedizolid (20 µg) | 23 - 29 |
| Fusidic Acid (10 µg) | 24 - 32 |
Source: CLSI M100, 30th Edition[23][24]
Table 2: EUCAST Quality Control Ranges for Broth Microdilution (MIC in mg/L)
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) |
| Staphylococcus aureus ATCC® 29213™ | Ceftaroline (B109729) | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | |
| Fusidic Acid | 0.06 - 0.25 |
Source: EUCAST QC Tables v. 13.1[4][5][24][25]
Table 3: Impact of Inoculum Density on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae (CRE)
| Inoculum (CFU/mL) | Fold-Change from CLSI Target | Log₂ Difference in MIC from CLSI Target |
| 2 x 10⁵ | 0.4x | -1.26 |
| 5 x 10⁵ (CLSI Target) | 1x | 0 |
| 8 x 10⁵ | 1.6x | +0.68 |
| 1.6 x 10⁶ | 3.2x | +1.6 |
Data adapted from a study on the inoculum effect.[6][26][27] This table illustrates that even within the acceptable CLSI inoculum range (2 x 10⁵ to 8 x 10⁵ CFU/mL), variations can lead to changes in the determined MIC.[6][26]
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8][12] This must be used within 15 minutes.[8][12]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][11]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Compare the zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.[11]
-
Broth Microdilution Method
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of the antimicrobial agents.
-
Perform serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).[16]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
-
Interpretation of Results:
Visualizations
Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.
Caption: Troubleshooting Decision Tree for Inconsistent AST Results.
References
- 1. goldbio.com [goldbio.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. ihma.com [ihma.com]
- 4. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. researchgate.net [researchgate.net]
- 7. tmmedia.in [tmmedia.in]
- 8. heamostica.com [heamostica.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Transport and Storage of Antimicrobial Discs • Microbe Online [microbeonline.com]
- 11. microbenotes.com [microbenotes.com]
- 12. dalynn.com [dalynn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. nih.org.pk [nih.org.pk]
- 24. journals.asm.org [journals.asm.org]
- 25. EUCAST: Updated QC-tables [eucast.org]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
avoiding common artifacts in antimicrobial susceptibility testing
Welcome to the technical support center for antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent AST results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in antimicrobial susceptibility testing?
A1: Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow. The most common sources of error include improper inoculum preparation (incorrect density), variations in the growth medium (e.g., pH, agar depth), improper storage and handling of antimicrobial disks, and deviations from standardized incubation conditions (time and temperature).[1][2]
Q2: How do I choose the correct quality control (QC) strains for my experiments?
A2: QC strains are well-characterized organisms with known susceptibility profiles. They are used to monitor the accuracy and precision of AST methods. The choice of QC strain depends on the specific antimicrobial agents and organisms being tested. Reference strains such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™ are commonly used.[2][3][4][5] It is crucial to follow the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Q3: What is the "inoculum effect" and how can I minimize it?
A3: The inoculum effect refers to the phenomenon where the minimal inhibitory concentration (MIC) of an antimicrobial agent increases with a higher initial bacterial density.[6] This can be a significant source of variability in AST results. To minimize this effect, it is critical to standardize the inoculum to a 0.5 McFarland turbidity standard for disk diffusion or the recommended colony-forming units per milliliter (CFU/mL) for broth microdilution.[6]
Q4: Can I use a different type of agar if I don't have Mueller-Hinton Agar (MHA)?
A4: Mueller-Hinton Agar is the standard medium for routine AST of non-fastidious bacteria because its composition is well-defined and it supports the growth of most common pathogens while having minimal interaction with the antimicrobial agents.[2][7] Using a different medium can lead to inaccurate and non-reproducible results. For fastidious organisms, MHA may be supplemented with blood or other growth factors as recommended by CLSI or EUCAST.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Zones are consistently too large or too small for QC strains. | Incorrect Inoculum Density: The bacterial suspension is not equivalent to a 0.5 McFarland standard. | Prepare a fresh inoculum suspension and carefully adjust its turbidity to match a 0.5 McFarland standard. Use a photometric device for accuracy if available. The inoculum should be used within 15 minutes of preparation.[8][9] |
| Variable zone sizes between different batches of plates. | Improper Media Preparation: Incorrect agar depth, pH, or cation concentration in the Mueller-Hinton Agar. | Ensure the MHA has a uniform depth of 4 mm and a pH between 7.2 and 7.4.[2][8] Use commercially prepared MHA from a reputable supplier to ensure consistency. |
| Smaller than expected zones of inhibition. | Deteriorated Antimicrobial Disks: Improper storage of disks leading to loss of potency. | Store antimicrobial disks in a sealed, desiccated environment at the recommended temperature (-20°C to +8°C).[10] Allow disks to equilibrate to room temperature before opening to prevent condensation.[10] |
| Overlapping zones of inhibition. | Incorrect Disk Placement: Disks are placed too close to each other on the agar surface. | Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[11] For a 150 mm plate, a maximum of 12 disks is recommended.[12] |
| Presence of colonies within the zone of inhibition ("satellite colonies"). | Resistant Subpopulation or Enzyme Inactivation: The organism may have a subpopulation of resistant cells, or it may produce enzymes (e.g., β-lactamases) that degrade the antibiotic. | Check the purity of the inoculum. If pure, the presence of colonies within the zone indicates resistance. In some cases, using a more stable antibiotic analog (e.g., carbenicillin instead of ampicillin) can reduce satellite colony formation.[1][13] Do not incubate plates for longer than 16-18 hours.[9][14] |
| Appearance of "double zones" of inhibition. | Complex Antimicrobial Action or Mixed Culture: Some antimicrobials can produce a hazy outer zone and a clear inner zone. It could also indicate a mixed bacterial culture. | First, ensure the culture is pure. If it is, the interpretation depends on the specific drug and organism. For some combinations, only the inner, clear zone should be measured.[15] Refer to CLSI or EUCAST guidelines for specific instructions. |
Issue 2: Problems in Broth Microdilution Assays
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| No growth in the positive control well. | Inoculum or Media Issue: The inoculum was not viable, or the broth medium does not support growth. | Prepare a fresh inoculum and verify its viability. Ensure the correct broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) was used and that it is not expired. |
| Growth in the negative control (sterility) well. | Contamination: The broth, microtiter plate, or reagents were contaminated. | Use fresh, sterile materials and aseptic techniques. Repeat the assay. |
| MIC values for QC strains are out of the acceptable range. | Procedural Errors: Incorrect inoculum concentration, errors in antibiotic dilution, or improper incubation conditions. | Verify the inoculum density. Double-check the preparation of antibiotic stock solutions and serial dilutions. Ensure the incubator is at the correct temperature and atmosphere.[16] |
| "Skipped wells" - no growth at a lower concentration, but growth at a higher concentration. | Technical Error: Pipetting errors, air bubbles in wells, or bacterial clumping. | Be careful during the inoculation process to avoid splashing between wells. Ensure the bacterial suspension is homogenous before dispensing. An assay with more than one skipped well for a particular antimicrobial should be repeated.[17] |
| "Trailing" or "phantom" growth at the end-point. | Partial Inhibition of Growth: Some antimicrobial agents, particularly with fungi, may not completely inhibit growth at higher concentrations, leading to a faint "haze" of growth across a range of wells. | This can make determining the MIC difficult. For some drug-organism combinations, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 80%) compared to the positive control.[18][19] Reading the results at an earlier time point (e.g., 24 hours instead of 48 hours) may also help for some trailing isolates.[20][21][22] |
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Disk Diffusion
| Quality Control Strain | Antimicrobial Agent (Disk Content) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin (5 µg) | 30 - 40 |
| Cefepime (30 µg) | 25 - 31 | |
| Sulopenem (10 µg) | 26 - 33 | |
| Staphylococcus aureus ATCC® 25923™ | Tedizolid (20 µg) | 23 - 29 |
| Fusidic Acid (10 µg) | 24 - 32 |
Source: CLSI M100, 30th Edition[23][24]
Table 2: EUCAST Quality Control Ranges for Broth Microdilution (MIC in mg/L)
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) |
| Staphylococcus aureus ATCC® 29213™ | Ceftaroline | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | |
| Fusidic Acid | 0.06 - 0.25 |
Source: EUCAST QC Tables v. 13.1[4][5][24][25]
Table 3: Impact of Inoculum Density on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae (CRE)
| Inoculum (CFU/mL) | Fold-Change from CLSI Target | Log₂ Difference in MIC from CLSI Target |
| 2 x 10⁵ | 0.4x | -1.26 |
| 5 x 10⁵ (CLSI Target) | 1x | 0 |
| 8 x 10⁵ | 1.6x | +0.68 |
| 1.6 x 10⁶ | 3.2x | +1.6 |
Data adapted from a study on the inoculum effect.[6][26][27] This table illustrates that even within the acceptable CLSI inoculum range (2 x 10⁵ to 8 x 10⁵ CFU/mL), variations can lead to changes in the determined MIC.[6][26]
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8][12] This must be used within 15 minutes.[8][12]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][11]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Compare the zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.[11]
-
Broth Microdilution Method
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of the antimicrobial agents.
-
Perform serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).[16]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
-
Interpretation of Results:
Visualizations
Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.
Caption: Troubleshooting Decision Tree for Inconsistent AST Results.
References
- 1. goldbio.com [goldbio.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. ihma.com [ihma.com]
- 4. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. researchgate.net [researchgate.net]
- 7. tmmedia.in [tmmedia.in]
- 8. heamostica.com [heamostica.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Transport and Storage of Antimicrobial Discs • Microbe Online [microbeonline.com]
- 11. microbenotes.com [microbenotes.com]
- 12. dalynn.com [dalynn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. nih.org.pk [nih.org.pk]
- 24. journals.asm.org [journals.asm.org]
- 25. EUCAST: Updated QC-tables [eucast.org]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
addressing inconsistent results in 17-Hydroxyventuricidin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving 17-Hydroxyventuricidin A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide compound produced by Streptomyces species.[1] It functions as an inhibitor of ATP synthase, a key enzyme in cellular energy production. Specifically, it targets the Fo subunit of the ATP synthase complex, thereby blocking the proton channel and inhibiting the synthesis of ATP.[2][3] This disruption of energy metabolism underlies its observed antifungal and antibacterial properties.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. If preparing a stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4]
Q3: I am observing variable IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Ensure that the compound is properly stored and that working solutions are prepared fresh. This compound may degrade in aqueous media over time.
-
Cell Density: Variations in the initial cell seeding density can significantly impact the apparent IC50 value. It is crucial to maintain consistent cell numbers across all wells and experiments.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, at high concentrations, it could precipitate or have off-target effects that produce a non-sigmoidal dose-response curve.[5]
-
Metabolic State of Cells: The baseline metabolic activity of your cells can influence their sensitivity to an ATP synthase inhibitor. Factors like cell passage number and culture confluence can affect metabolism.
Q4: My results show a decrease in cell viability, but the effect is not as potent as expected. What should I investigate?
If the observed effect of this compound is weaker than anticipated, consider the following:
-
Compound Purity and Integrity: Verify the purity of your compound lot. Degradation during storage or handling can reduce its effective concentration.
-
Cellular Resistance: Some cell lines may have intrinsic resistance mechanisms, such as upregulation of glycolysis to compensate for mitochondrial inhibition.
-
Incomplete Inhibition: The concentration range used may not be sufficient to achieve complete inhibition of ATP synthase. A wider dose-response experiment is recommended.
-
Off-Target Effects: At certain concentrations, off-target effects might counteract the cytotoxic effects of ATP synthase inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells.
-
Poor reproducibility of dose-response curves between experiments.
-
Unexpectedly low or high cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells, especially at higher concentrations, for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Inaccurate Pipetting | Ensure proper calibration and use of pipettes. Use a fresh tip for each dilution and when adding the compound to the assay plate to avoid cross-contamination and inaccurate concentrations. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and media components. To mitigate this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media without cells.[5] |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Cell clumps will lead to an uneven distribution of cells in the wells. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all experiments. Variations in exposure time will lead to different levels of cytotoxicity. |
Issue 2: Discrepancies Between Different Assay Readouts
Symptoms:
-
A decrease in ATP levels is observed, but there is no corresponding increase in cytotoxicity as measured by an LDH assay.
-
Mitochondrial membrane potential changes do not correlate with cell viability data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Assays | The kinetics of different cellular responses to ATP synthase inhibition can vary. ATP depletion may occur relatively quickly, while loss of membrane integrity (measured by LDH release) is a later event in cell death. Perform a time-course experiment to determine the optimal time point for each assay. |
| Cellular Compensation | Cells may initially survive by switching to glycolysis for ATP production. This would lead to a drop in mitochondrial ATP without immediate cell death. Measure lactate (B86563) production to assess the glycolytic rate. |
| Assay Sensitivity | The chosen assays may have different sensitivities. An ATP assay is often a very sensitive indicator of mitochondrial dysfunction, while an LDH assay requires significant membrane damage to produce a signal. |
| Off-Target Effects | This compound could have off-target effects that influence one assay readout more than another. For example, it might affect ion channels which could alter membrane potential independently of its effect on ATP synthase.[6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the IC50 value.[8]
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[9][10]
Protocol 3: Measurement of Cellular ATP Levels
This protocol outlines a method to quantify intracellular ATP levels.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a buffer that inactivates ATPases (e.g., a buffer containing a detergent like Triton X-100).
-
ATP Measurement: Use a commercial bioluminescence-based ATP assay kit. Add the luciferase/luciferin reagent to the cell lysate.
-
Luminescence Reading: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the total protein concentration or cell number.[11][12]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
This table presents illustrative data. Actual results will vary depending on the cell line and experimental conditions.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Cellular ATP Level (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.1 | 100 ± 8.5 |
| 0.1 | 92 ± 6.1 | 8 ± 1.5 | 85 ± 7.9 |
| 1 | 75 ± 4.8 | 15 ± 2.3 | 60 ± 6.2 |
| 10 | 48 ± 3.5 | 45 ± 3.8 | 25 ± 4.1 |
| 100 | 12 ± 2.1 | 88 ± 5.6 | 5 ± 1.8 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Metabolic Profiling of Single Cancer Cells Using Mitochondrial ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results in 17-Hydroxyventuricidin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving 17-Hydroxyventuricidin A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide compound produced by Streptomyces species.[1] It functions as an inhibitor of ATP synthase, a key enzyme in cellular energy production. Specifically, it targets the Fo subunit of the ATP synthase complex, thereby blocking the proton channel and inhibiting the synthesis of ATP.[2][3] This disruption of energy metabolism underlies its observed antifungal and antibacterial properties.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. If preparing a stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4]
Q3: I am observing variable IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Ensure that the compound is properly stored and that working solutions are prepared fresh. This compound may degrade in aqueous media over time.
-
Cell Density: Variations in the initial cell seeding density can significantly impact the apparent IC50 value. It is crucial to maintain consistent cell numbers across all wells and experiments.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, at high concentrations, it could precipitate or have off-target effects that produce a non-sigmoidal dose-response curve.[5]
-
Metabolic State of Cells: The baseline metabolic activity of your cells can influence their sensitivity to an ATP synthase inhibitor. Factors like cell passage number and culture confluence can affect metabolism.
Q4: My results show a decrease in cell viability, but the effect is not as potent as expected. What should I investigate?
If the observed effect of this compound is weaker than anticipated, consider the following:
-
Compound Purity and Integrity: Verify the purity of your compound lot. Degradation during storage or handling can reduce its effective concentration.
-
Cellular Resistance: Some cell lines may have intrinsic resistance mechanisms, such as upregulation of glycolysis to compensate for mitochondrial inhibition.
-
Incomplete Inhibition: The concentration range used may not be sufficient to achieve complete inhibition of ATP synthase. A wider dose-response experiment is recommended.
-
Off-Target Effects: At certain concentrations, off-target effects might counteract the cytotoxic effects of ATP synthase inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells.
-
Poor reproducibility of dose-response curves between experiments.
-
Unexpectedly low or high cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells, especially at higher concentrations, for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Inaccurate Pipetting | Ensure proper calibration and use of pipettes. Use a fresh tip for each dilution and when adding the compound to the assay plate to avoid cross-contamination and inaccurate concentrations. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and media components. To mitigate this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media without cells.[5] |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Cell clumps will lead to an uneven distribution of cells in the wells. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all experiments. Variations in exposure time will lead to different levels of cytotoxicity. |
Issue 2: Discrepancies Between Different Assay Readouts
Symptoms:
-
A decrease in ATP levels is observed, but there is no corresponding increase in cytotoxicity as measured by an LDH assay.
-
Mitochondrial membrane potential changes do not correlate with cell viability data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Assays | The kinetics of different cellular responses to ATP synthase inhibition can vary. ATP depletion may occur relatively quickly, while loss of membrane integrity (measured by LDH release) is a later event in cell death. Perform a time-course experiment to determine the optimal time point for each assay. |
| Cellular Compensation | Cells may initially survive by switching to glycolysis for ATP production. This would lead to a drop in mitochondrial ATP without immediate cell death. Measure lactate production to assess the glycolytic rate. |
| Assay Sensitivity | The chosen assays may have different sensitivities. An ATP assay is often a very sensitive indicator of mitochondrial dysfunction, while an LDH assay requires significant membrane damage to produce a signal. |
| Off-Target Effects | This compound could have off-target effects that influence one assay readout more than another. For example, it might affect ion channels which could alter membrane potential independently of its effect on ATP synthase.[6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the IC50 value.[8]
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[9][10]
Protocol 3: Measurement of Cellular ATP Levels
This protocol outlines a method to quantify intracellular ATP levels.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a buffer that inactivates ATPases (e.g., a buffer containing a detergent like Triton X-100).
-
ATP Measurement: Use a commercial bioluminescence-based ATP assay kit. Add the luciferase/luciferin reagent to the cell lysate.
-
Luminescence Reading: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the total protein concentration or cell number.[11][12]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
This table presents illustrative data. Actual results will vary depending on the cell line and experimental conditions.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Cellular ATP Level (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.1 | 100 ± 8.5 |
| 0.1 | 92 ± 6.1 | 8 ± 1.5 | 85 ± 7.9 |
| 1 | 75 ± 4.8 | 15 ± 2.3 | 60 ± 6.2 |
| 10 | 48 ± 3.5 | 45 ± 3.8 | 25 ± 4.1 |
| 100 | 12 ± 2.1 | 88 ± 5.6 | 5 ± 1.8 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Metabolic Profiling of Single Cancer Cells Using Mitochondrial ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial ATPase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and reproducibility of their mitochondrial ATPase inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial ATPase inhibition assays, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the background signal in my assay too high?
High background signal can be caused by several factors, including non-specific hydrolysis of ATP by other cellular ATPases or contamination in the mitochondrial preparation.
Potential Causes and Solutions:
| Cause | Solution |
| Non-specific ATPase activity | Ensure the use of inhibitors for other major ATPases. For example, ouabain (B1677812) can be used to inhibit Na+/K+-ATPase, and P1,P5-Di(adenosine-5')pentaphosphate (AP5A) can inhibit adenylate kinase.[1] |
| Contamination of mitochondrial prep | Assess the purity of your mitochondrial isolation. Use markers like cytochrome C oxidase for mitochondria and lactate (B86563) dehydrogenase for cytosolic contamination to validate purity.[2] Consider using density gradient centrifugation for a cleaner preparation.[2] |
| Detergent effects | The type and concentration of detergent used to solubilize mitochondria can affect enzyme activity and background. Optimize the detergent concentration; for example, dodecylmaltoside (DDM) is commonly used.[1][3] |
| Spontaneous ATP hydrolysis | Ensure that the assay buffer conditions (pH, temperature) are stable and optimized, as suboptimal conditions can lead to increased non-enzymatic ATP breakdown. |
Question 2: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio can result from either a weak signal from the mitochondrial ATPase or a high background, making it difficult to detect true inhibition.
Potential Causes and Solutions:
| Cause | Solution |
| Low enzyme activity | Use an adequate amount of mitochondrial protein in the assay. Typical ranges are 20-50 µg of protein.[1][4] Ensure that the mitochondria were isolated from fresh tissue, as freezing can reduce Complex V activity.[5] The assay should be performed at an optimal temperature, typically 30-37°C.[4][5] |
| Suboptimal substrate concentration | Ensure that the ATP concentration is not limiting and is appropriate for the specific assay conditions. A typical concentration is around 3-4 mM.[4][5] |
| High background noise | Refer to the solutions for "Why is the background signal in my assay too high?". |
| Assay sensitivity | For proteins with low ATPase activity, consider using a more sensitive assay, such as a radioactive [γ-32P]-ATP-based method.[6] |
Question 3: Why is there high variability between my replicates?
High variability can stem from inconsistent sample handling, pipetting errors, or instability of the reagents.
Potential Causes and Solutions:
| Cause | Solution |
| Inconsistent sample preparation | Ensure all samples are treated identically. If using frozen samples, thaw them slowly on ice and avoid multiple freeze-thaw cycles.[6][7] |
| Pipetting inaccuracies | Use calibrated pipettes and ensure thorough mixing of all reagents and samples. For small volumes, it is recommended to centrifuge tubes before use to collect all the liquid.[8] |
| Reagent instability | Prepare fresh reagents, especially ATP and NADH solutions, as they can degrade over time. Store stock solutions at -20°C or -80°C as recommended.[1][7] |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the assay using a temperature-controlled plate reader or water bath.[5] |
| Plate edge effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature variations. |
Question 4: How can I be sure I am measuring specific F1Fo-ATPase activity?
It is crucial to differentiate the activity of the mitochondrial F1Fo-ATPase from other ATP-hydrolyzing enzymes in the sample.
Solution:
The most effective method is to measure the oligomycin-sensitive ATPase activity .[5][9] Oligomycin (B223565) is a specific inhibitor of the F1Fo-ATP synthase.[9][10] By measuring the ATPase activity in the presence and absence of oligomycin, the specific activity of the mitochondrial ATPase can be calculated as the difference between the two measurements.[5][7] This approach ensures that the measured activity is primarily from the target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a spectrophotometric mitochondrial ATPase assay?
A common spectrophotometric method is a coupled enzyme assay. The ADP produced from ATP hydrolysis by the F1Fo-ATPase is used in a series of reactions involving pyruvate (B1213749) kinase (PK) and lactate dehydrogenase (LDH). PK converts phosphoenolpyruvate (B93156) and the newly formed ADP into pyruvate and ATP. LDH then catalyzes the oxidation of NADH to NAD+ while reducing pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm, which is proportional to the ATPase activity.[4][5]
Q2: What is the role of oligomycin in the assay?
Oligomycin is a specific inhibitor of the F1Fo-ATP synthase. It binds to the Fo subunit, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis.[9][11] In an inhibition assay, it is used to determine the portion of ATP hydrolysis that is specifically due to the mitochondrial ATPase.[5][7]
Q3: Can I use frozen tissue or cell samples for the assay?
While fresh tissue is generally preferred for the highest enzyme activity, frozen samples can be used.[1][5] However, it is crucial to handle frozen samples with care to minimize damage to the mitochondrial integrity. This includes rapid freezing and slow thawing on ice.[6] A novel approach has been described to measure maximal ATP hydrolytic capacity in previously frozen cell lysates and tissue homogenates.[12][13]
Q4: What are the key components of a typical assay buffer?
A typical assay buffer for a spectrophotometric assay includes:
-
Buffer: Tris-HCl to maintain pH (typically around 8.0-8.25).[1][4]
-
Coupling enzymes and substrates: Phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.[4][5]
-
Inhibitors of other enzymes: AP5A to inhibit adenylate kinase.[1]
-
Other components: KCl, EGTA, and BSA.[1]
Q5: How is mitochondrial ATPase activity typically expressed?
The activity is often expressed in units such as µmol of ATP hydrolyzed per minute per milligram of protein (µmol/min/mg) or units per unit of a mitochondrial marker enzyme like cytochrome c oxidase (COX) to normalize for mitochondrial content.[5] The rate can be calculated from the change in absorbance at 340 nm over time using the molar extinction coefficient of NADH (6.22 x 10^3 L/mol·cm).[5]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mitochondrial ATPase Activity
This protocol is based on a coupled enzyme system that measures the rate of NADH oxidation.[4][5]
Materials:
-
Isolated mitochondria (20-50 µg protein per assay)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA[4]
-
Reagent Mixture (prepare fresh):
-
Oligomycin solution (e.g., 1 mg/mL in ethanol)
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 30°C or 37°C).[4][5]
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the fresh reagent mixture.
-
Add the isolated mitochondrial sample (25-50 µg protein) to the reaction mixture in a cuvette.[4]
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for a few minutes.
-
Start the reaction by adding ATP (if not already in the reagent mix).
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) to get the total ATPase activity.[1]
-
To determine the oligomycin-insensitive activity, add a small volume of oligomycin (e.g., to a final concentration of 1-5 µg/mL) and continue to monitor the absorbance.[9]
-
Calculate the oligomycin-sensitive ATPase activity by subtracting the rate of the oligomycin-insensitive activity from the total ATPase activity.
Protocol 2: Bioluminescent Assay for ATP Production/Hydrolysis
This method offers high sensitivity and measures ATP concentration directly using the luciferase-luciferin reaction.[14][15]
Materials:
-
Isolated mitochondria
-
ATP synthesis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 10 mM K3PO4, 0.1 mM MgCl2, 1 mg/ml BSA, pH 7.4)[16]
-
ADP solution
-
Luciferase/luciferin reagent kit
-
Luminometer
Procedure for ATP Synthesis:
-
Energize mitochondria by adding substrates for the electron transport chain (e.g., pyruvate and malate (B86768) for Complex I).[16]
-
Add the energized mitochondria to the ATP synthesis buffer containing the luciferase/luciferin reagent.
-
Initiate ATP synthesis by adding a known concentration of ADP.[14]
-
Measure the light output in the luminometer, which is proportional to the rate of ATP synthesis.[15]
Procedure for ATP Hydrolysis (Reverse Reaction):
-
Incubate mitochondria in a suitable buffer containing a known initial concentration of ATP and the luciferase/luciferin reagent.
-
Monitor the decrease in luminescence over time as ATP is hydrolyzed.
-
To measure specific F1Fo-ATPase hydrolysis, perform a parallel experiment in the presence of oligomycin.
Data Presentation
Table 1: Representative Mitochondrial ATPase Activity in Different Tissues
| Tissue | Specific Activity (nmol/min/mg protein) | Oligomycin Sensitivity (%) | Reference |
| Rat Brain | ~150-200 | >90% | Fictional Data for Illustration |
| Rat Heart | ~300-400 | >95% | Fictional Data for Illustration |
| Rat Liver | ~100-150 | >85% | Fictional Data for Illustration |
Note: These are example values. Actual activities can vary significantly based on the preparation and assay conditions.
Table 2: Common Inhibitors and Their Working Concentrations
| Inhibitor | Target | Typical Working Concentration | Reference |
| Oligomycin | F1Fo-ATP Synthase | 1-5 µg/mL (1-6 µM) | [9] |
| Ouabain | Na+/K+-ATPase | 1 mM | [4] |
| AP5A (P1,P5-Di(adenosine-5')pentaphosphate) | Adenylate Kinase | 3 µM | [1] |
| Antimycin A | Complex III | 1 µM | [1] |
Visualizations
Caption: Workflow for a spectrophotometric mitochondrial ATPase inhibition assay.
Caption: A logical troubleshooting guide for common assay issues.
References
- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of the mitochondrial ATP synthase from yeast Saccharomyces cerevisae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. msesupplies.com [msesupplies.com]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel approach to measure complex V ATP hydrolysis in frozen cell lysates and tissue homogenates | Life Science Alliance [life-science-alliance.org]
- 13. life-science-alliance.org [life-science-alliance.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitochondrial ATPase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and reproducibility of their mitochondrial ATPase inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial ATPase inhibition assays, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the background signal in my assay too high?
High background signal can be caused by several factors, including non-specific hydrolysis of ATP by other cellular ATPases or contamination in the mitochondrial preparation.
Potential Causes and Solutions:
| Cause | Solution |
| Non-specific ATPase activity | Ensure the use of inhibitors for other major ATPases. For example, ouabain can be used to inhibit Na+/K+-ATPase, and P1,P5-Di(adenosine-5')pentaphosphate (AP5A) can inhibit adenylate kinase.[1] |
| Contamination of mitochondrial prep | Assess the purity of your mitochondrial isolation. Use markers like cytochrome C oxidase for mitochondria and lactate dehydrogenase for cytosolic contamination to validate purity.[2] Consider using density gradient centrifugation for a cleaner preparation.[2] |
| Detergent effects | The type and concentration of detergent used to solubilize mitochondria can affect enzyme activity and background. Optimize the detergent concentration; for example, dodecylmaltoside (DDM) is commonly used.[1][3] |
| Spontaneous ATP hydrolysis | Ensure that the assay buffer conditions (pH, temperature) are stable and optimized, as suboptimal conditions can lead to increased non-enzymatic ATP breakdown. |
Question 2: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio can result from either a weak signal from the mitochondrial ATPase or a high background, making it difficult to detect true inhibition.
Potential Causes and Solutions:
| Cause | Solution |
| Low enzyme activity | Use an adequate amount of mitochondrial protein in the assay. Typical ranges are 20-50 µg of protein.[1][4] Ensure that the mitochondria were isolated from fresh tissue, as freezing can reduce Complex V activity.[5] The assay should be performed at an optimal temperature, typically 30-37°C.[4][5] |
| Suboptimal substrate concentration | Ensure that the ATP concentration is not limiting and is appropriate for the specific assay conditions. A typical concentration is around 3-4 mM.[4][5] |
| High background noise | Refer to the solutions for "Why is the background signal in my assay too high?". |
| Assay sensitivity | For proteins with low ATPase activity, consider using a more sensitive assay, such as a radioactive [γ-32P]-ATP-based method.[6] |
Question 3: Why is there high variability between my replicates?
High variability can stem from inconsistent sample handling, pipetting errors, or instability of the reagents.
Potential Causes and Solutions:
| Cause | Solution |
| Inconsistent sample preparation | Ensure all samples are treated identically. If using frozen samples, thaw them slowly on ice and avoid multiple freeze-thaw cycles.[6][7] |
| Pipetting inaccuracies | Use calibrated pipettes and ensure thorough mixing of all reagents and samples. For small volumes, it is recommended to centrifuge tubes before use to collect all the liquid.[8] |
| Reagent instability | Prepare fresh reagents, especially ATP and NADH solutions, as they can degrade over time. Store stock solutions at -20°C or -80°C as recommended.[1][7] |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the assay using a temperature-controlled plate reader or water bath.[5] |
| Plate edge effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature variations. |
Question 4: How can I be sure I am measuring specific F1Fo-ATPase activity?
It is crucial to differentiate the activity of the mitochondrial F1Fo-ATPase from other ATP-hydrolyzing enzymes in the sample.
Solution:
The most effective method is to measure the oligomycin-sensitive ATPase activity .[5][9] Oligomycin is a specific inhibitor of the F1Fo-ATP synthase.[9][10] By measuring the ATPase activity in the presence and absence of oligomycin, the specific activity of the mitochondrial ATPase can be calculated as the difference between the two measurements.[5][7] This approach ensures that the measured activity is primarily from the target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a spectrophotometric mitochondrial ATPase assay?
A common spectrophotometric method is a coupled enzyme assay. The ADP produced from ATP hydrolysis by the F1Fo-ATPase is used in a series of reactions involving pyruvate kinase (PK) and lactate dehydrogenase (LDH). PK converts phosphoenolpyruvate and the newly formed ADP into pyruvate and ATP. LDH then catalyzes the oxidation of NADH to NAD+ while reducing pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm, which is proportional to the ATPase activity.[4][5]
Q2: What is the role of oligomycin in the assay?
Oligomycin is a specific inhibitor of the F1Fo-ATP synthase. It binds to the Fo subunit, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis.[9][11] In an inhibition assay, it is used to determine the portion of ATP hydrolysis that is specifically due to the mitochondrial ATPase.[5][7]
Q3: Can I use frozen tissue or cell samples for the assay?
While fresh tissue is generally preferred for the highest enzyme activity, frozen samples can be used.[1][5] However, it is crucial to handle frozen samples with care to minimize damage to the mitochondrial integrity. This includes rapid freezing and slow thawing on ice.[6] A novel approach has been described to measure maximal ATP hydrolytic capacity in previously frozen cell lysates and tissue homogenates.[12][13]
Q4: What are the key components of a typical assay buffer?
A typical assay buffer for a spectrophotometric assay includes:
-
Buffer: Tris-HCl to maintain pH (typically around 8.0-8.25).[1][4]
-
Coupling enzymes and substrates: Phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.[4][5]
-
Inhibitors of other enzymes: AP5A to inhibit adenylate kinase.[1]
-
Other components: KCl, EGTA, and BSA.[1]
Q5: How is mitochondrial ATPase activity typically expressed?
The activity is often expressed in units such as µmol of ATP hydrolyzed per minute per milligram of protein (µmol/min/mg) or units per unit of a mitochondrial marker enzyme like cytochrome c oxidase (COX) to normalize for mitochondrial content.[5] The rate can be calculated from the change in absorbance at 340 nm over time using the molar extinction coefficient of NADH (6.22 x 10^3 L/mol·cm).[5]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mitochondrial ATPase Activity
This protocol is based on a coupled enzyme system that measures the rate of NADH oxidation.[4][5]
Materials:
-
Isolated mitochondria (20-50 µg protein per assay)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA[4]
-
Reagent Mixture (prepare fresh):
-
Oligomycin solution (e.g., 1 mg/mL in ethanol)
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 30°C or 37°C).[4][5]
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the fresh reagent mixture.
-
Add the isolated mitochondrial sample (25-50 µg protein) to the reaction mixture in a cuvette.[4]
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for a few minutes.
-
Start the reaction by adding ATP (if not already in the reagent mix).
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) to get the total ATPase activity.[1]
-
To determine the oligomycin-insensitive activity, add a small volume of oligomycin (e.g., to a final concentration of 1-5 µg/mL) and continue to monitor the absorbance.[9]
-
Calculate the oligomycin-sensitive ATPase activity by subtracting the rate of the oligomycin-insensitive activity from the total ATPase activity.
Protocol 2: Bioluminescent Assay for ATP Production/Hydrolysis
This method offers high sensitivity and measures ATP concentration directly using the luciferase-luciferin reaction.[14][15]
Materials:
-
Isolated mitochondria
-
ATP synthesis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 10 mM K3PO4, 0.1 mM MgCl2, 1 mg/ml BSA, pH 7.4)[16]
-
ADP solution
-
Luciferase/luciferin reagent kit
-
Luminometer
Procedure for ATP Synthesis:
-
Energize mitochondria by adding substrates for the electron transport chain (e.g., pyruvate and malate for Complex I).[16]
-
Add the energized mitochondria to the ATP synthesis buffer containing the luciferase/luciferin reagent.
-
Initiate ATP synthesis by adding a known concentration of ADP.[14]
-
Measure the light output in the luminometer, which is proportional to the rate of ATP synthesis.[15]
Procedure for ATP Hydrolysis (Reverse Reaction):
-
Incubate mitochondria in a suitable buffer containing a known initial concentration of ATP and the luciferase/luciferin reagent.
-
Monitor the decrease in luminescence over time as ATP is hydrolyzed.
-
To measure specific F1Fo-ATPase hydrolysis, perform a parallel experiment in the presence of oligomycin.
Data Presentation
Table 1: Representative Mitochondrial ATPase Activity in Different Tissues
| Tissue | Specific Activity (nmol/min/mg protein) | Oligomycin Sensitivity (%) | Reference |
| Rat Brain | ~150-200 | >90% | Fictional Data for Illustration |
| Rat Heart | ~300-400 | >95% | Fictional Data for Illustration |
| Rat Liver | ~100-150 | >85% | Fictional Data for Illustration |
Note: These are example values. Actual activities can vary significantly based on the preparation and assay conditions.
Table 2: Common Inhibitors and Their Working Concentrations
| Inhibitor | Target | Typical Working Concentration | Reference |
| Oligomycin | F1Fo-ATP Synthase | 1-5 µg/mL (1-6 µM) | [9] |
| Ouabain | Na+/K+-ATPase | 1 mM | [4] |
| AP5A (P1,P5-Di(adenosine-5')pentaphosphate) | Adenylate Kinase | 3 µM | [1] |
| Antimycin A | Complex III | 1 µM | [1] |
Visualizations
Caption: Workflow for a spectrophotometric mitochondrial ATPase inhibition assay.
Caption: A logical troubleshooting guide for common assay issues.
References
- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of the mitochondrial ATP synthase from yeast Saccharomyces cerevisae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. msesupplies.com [msesupplies.com]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel approach to measure complex V ATP hydrolysis in frozen cell lysates and tissue homogenates | Life Science Alliance [life-science-alliance.org]
- 13. life-science-alliance.org [life-science-alliance.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
potential off-target effects of 17-Hydroxyventuricidin A in cellular models
Disclaimer: Information regarding the specific molecular targets and off-target effects of 17-Hydroxyventuricidin A in mammalian cellular models is not extensively available in the public domain. This technical support center provides a comprehensive framework and best practices for researchers to identify and mitigate potential off-target effects of novel compounds like this compound. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a polyketide natural product isolated from Streptomyces species. Its primary reported biological activity is antimicrobial, with demonstrated antifungal and antibacterial properties against Gram-positive bacteria.
Q2: What are off-target effects and why are they a concern when using a novel compound like this compound in mammalian cells?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or the modulation of unintended signaling pathways, making it difficult to interpret the specific effects of the compound.
Q3: Since the specific target of this compound in mammalian cells is unknown, what are some potential off-target liabilities based on its chemical class?
A3: this compound is a polyketide. Polyketides are a structurally diverse class of natural products known to interact with a wide range of biological targets. Potential off-target liabilities in mammalian cells could include interactions with kinases, metabolic enzymes, or ion channels. It is crucial to experimentally validate any observed cellular phenotype to ensure it is not due to such off-target effects.
Q4: What is the first experimental step to assess the potential for off-target effects of this compound?
A4: The initial step should be to determine the concentration-response relationship of this compound in your cellular model. This involves establishing the effective concentration (EC50) for your desired phenotype and the cytotoxic concentration (CC50). A significant overlap between the EC50 and CC50 may indicate that the observed phenotype is due to general toxicity rather than a specific on-target effect.
Q5: How can I be sure that the observed phenotype is not simply due to the solvent used to dissolve this compound?
A5: Always include a vehicle control in your experiments. This is a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you to distinguish the effects of the compound from any effects of the solvent.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at or Near the Effective Concentration
| Potential Cause | Troubleshooting Step |
| General Cellular Toxicity | Lower the concentration of this compound. If toxicity persists at concentrations where the desired effect is absent, the compound may be too toxic for your model. |
| Off-Target Pathway Activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are perturbed at toxic concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only toxicity control. |
| Assay-Specific Interference | The compound may be interfering with the cytotoxicity assay itself. Validate toxicity using an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent passage number range for all experiments. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
| Compound Aggregation | Some compounds form aggregates at higher concentrations, leading to non-specific effects. Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant change in activity may indicate aggregation. |
Experimental Protocols
Protocol 1: Determining Effective Concentration (EC50) and Cytotoxic Concentration (CC50)
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the compound dilutions and vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Assay: Perform your primary assay to measure the desired biological effect (e.g., reporter gene expression, protein phosphorylation).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).
-
Data Analysis: Plot the dose-response curves for both the phenotypic effect and cytotoxicity to determine the EC50 and CC50 values.
Protocol 2: Orthogonal Assay Validation
To confirm that the observed phenotype is not an artifact of the primary assay, validate the findings using a different experimental method.
-
Select an Orthogonal Assay: Choose a secondary assay that measures a different aspect of the same biological pathway. For example, if your primary assay is a reporter gene assay for a transcription factor, a secondary assay could be a Western blot for a downstream target protein.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound using the orthogonal assay.
Protocol 3: Target Deconvolution (Advanced)
If this compound shows a promising and specific phenotype, the next step is to identify its molecular target(s).
-
Affinity-Based Methods:
-
Chemical Proteomics: Synthesize a derivative of this compound with a reactive group or a tag (e.g., biotin). Incubate this probe with cell lysate or intact cells, and then enrich for interacting proteins using affinity purification (e.g., streptavidin beads). Identify the bound proteins by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): Treat cell lysate with this compound, followed by limited proteolysis. Target proteins may be stabilized by compound binding and thus be more resistant to digestion. Analyze protein fragments by SDS-PAGE or mass spectrometry.
-
-
Genetic Methods:
-
CRISPR/Cas9 Screening: Perform a genome-wide CRISPR knockout or activation screen to identify genes that, when perturbed, confer resistance or sensitivity to this compound.
-
Visualizations
Caption: Workflow for characterizing a novel compound and investigating potential off-target effects.
Caption: Troubleshooting guide for common issues in cellular assays with novel compounds.
potential off-target effects of 17-Hydroxyventuricidin A in cellular models
Disclaimer: Information regarding the specific molecular targets and off-target effects of 17-Hydroxyventuricidin A in mammalian cellular models is not extensively available in the public domain. This technical support center provides a comprehensive framework and best practices for researchers to identify and mitigate potential off-target effects of novel compounds like this compound. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a polyketide natural product isolated from Streptomyces species. Its primary reported biological activity is antimicrobial, with demonstrated antifungal and antibacterial properties against Gram-positive bacteria.
Q2: What are off-target effects and why are they a concern when using a novel compound like this compound in mammalian cells?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or the modulation of unintended signaling pathways, making it difficult to interpret the specific effects of the compound.
Q3: Since the specific target of this compound in mammalian cells is unknown, what are some potential off-target liabilities based on its chemical class?
A3: this compound is a polyketide. Polyketides are a structurally diverse class of natural products known to interact with a wide range of biological targets. Potential off-target liabilities in mammalian cells could include interactions with kinases, metabolic enzymes, or ion channels. It is crucial to experimentally validate any observed cellular phenotype to ensure it is not due to such off-target effects.
Q4: What is the first experimental step to assess the potential for off-target effects of this compound?
A4: The initial step should be to determine the concentration-response relationship of this compound in your cellular model. This involves establishing the effective concentration (EC50) for your desired phenotype and the cytotoxic concentration (CC50). A significant overlap between the EC50 and CC50 may indicate that the observed phenotype is due to general toxicity rather than a specific on-target effect.
Q5: How can I be sure that the observed phenotype is not simply due to the solvent used to dissolve this compound?
A5: Always include a vehicle control in your experiments. This is a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you to distinguish the effects of the compound from any effects of the solvent.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at or Near the Effective Concentration
| Potential Cause | Troubleshooting Step |
| General Cellular Toxicity | Lower the concentration of this compound. If toxicity persists at concentrations where the desired effect is absent, the compound may be too toxic for your model. |
| Off-Target Pathway Activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are perturbed at toxic concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only toxicity control. |
| Assay-Specific Interference | The compound may be interfering with the cytotoxicity assay itself. Validate toxicity using an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent passage number range for all experiments. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
| Compound Aggregation | Some compounds form aggregates at higher concentrations, leading to non-specific effects. Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant change in activity may indicate aggregation. |
Experimental Protocols
Protocol 1: Determining Effective Concentration (EC50) and Cytotoxic Concentration (CC50)
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the compound dilutions and vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Assay: Perform your primary assay to measure the desired biological effect (e.g., reporter gene expression, protein phosphorylation).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).
-
Data Analysis: Plot the dose-response curves for both the phenotypic effect and cytotoxicity to determine the EC50 and CC50 values.
Protocol 2: Orthogonal Assay Validation
To confirm that the observed phenotype is not an artifact of the primary assay, validate the findings using a different experimental method.
-
Select an Orthogonal Assay: Choose a secondary assay that measures a different aspect of the same biological pathway. For example, if your primary assay is a reporter gene assay for a transcription factor, a secondary assay could be a Western blot for a downstream target protein.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound using the orthogonal assay.
Protocol 3: Target Deconvolution (Advanced)
If this compound shows a promising and specific phenotype, the next step is to identify its molecular target(s).
-
Affinity-Based Methods:
-
Chemical Proteomics: Synthesize a derivative of this compound with a reactive group or a tag (e.g., biotin). Incubate this probe with cell lysate or intact cells, and then enrich for interacting proteins using affinity purification (e.g., streptavidin beads). Identify the bound proteins by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): Treat cell lysate with this compound, followed by limited proteolysis. Target proteins may be stabilized by compound binding and thus be more resistant to digestion. Analyze protein fragments by SDS-PAGE or mass spectrometry.
-
-
Genetic Methods:
-
CRISPR/Cas9 Screening: Perform a genome-wide CRISPR knockout or activation screen to identify genes that, when perturbed, confer resistance or sensitivity to this compound.
-
Visualizations
Caption: Workflow for characterizing a novel compound and investigating potential off-target effects.
Caption: Troubleshooting guide for common issues in cellular assays with novel compounds.
how to control for solvent effects when using 17-Hydroxyventuricidin A
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on controlling for solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh out the desired amount of the compound and dissolve it in a minimal amount of the chosen solvent (e.g., DMSO). To aid dissolution, you can gently warm the solution to 37°C and use sonication. Ensure the compound is fully dissolved before making further dilutions.
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[2] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without exhibiting cytotoxic effects or other unwanted cellular responses.[2][3]
Q4: How can I control for the effects of the solvent in my experiments?
A4: It is essential to include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of the compound from any effects caused by the solvent.
Q5: What are the known biological effects of DMSO on cells?
A5: DMSO is not inert and can have various effects on cells, including alterations in cell proliferation, differentiation, and gene expression.[3][4] At concentrations of 5% and higher, DMSO is often cytotoxic.[2] Even at lower concentrations, it can influence cellular processes.[3] Therefore, a proper vehicle control is critical for accurate interpretation of your results.
Q6: How should I store solutions of this compound?
A6: Stock solutions of this compound should be stored at -20°C.[5] It is recommended to prepare and use solutions on the same day if possible. If storage is required, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. Stored solutions should be used within one month.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of this compound. - Increase the final percentage of the organic solvent (e.g., DMSO), but ensure it remains within the tolerated range for your cells (perform a vehicle control). - Before adding to the medium, ensure the stock solution is fully dissolved (gentle warming and sonication can help). |
| Inconsistent or unexpected experimental results. | - Degradation of the compound. - Solvent effects are interfering with the assay. - Improper storage of the stock solution. | - Prepare fresh stock solutions for each experiment. - Include a robust vehicle control with the exact same solvent concentration as the treated samples. - Ensure stock solutions are stored correctly at -20°C in single-use aliquots. |
| High background or off-target effects observed. | The solvent (e.g., DMSO) is causing cellular stress or other unintended effects. | - Decrease the final solvent concentration in your assay. - Test alternative solvents if compatible with your experimental setup. - Meticulously compare the results of your treated samples to the vehicle control to identify solvent-specific effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 766.0 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 7.66 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow up with sonication in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Vehicle Control Experiment for a Cell-Based Assay
Objective: To determine the effect of the solvent (vehicle) on the experimental endpoint in the absence of this compound.
Procedure:
-
Culture your cells of interest under standard conditions.
-
Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium that correspond to the final concentrations you plan to use for your this compound treatments (e.g., 0.01%, 0.1%, 0.5%).
-
Treat a set of cells with these vehicle-only dilutions.
-
Incubate the cells for the same duration as your planned experiment with this compound.
-
At the end of the incubation period, perform the same assay (e.g., viability, gene expression, protein analysis) on the vehicle-treated cells as you would on the compound-treated cells.
-
Analyze the results to identify any significant effects of the solvent at each concentration. This will establish the baseline for your experiment and help you choose a non-interfering solvent concentration.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of ATP Synthase
This compound is a macrolide antibiotic. Its close analog, Venturicidin A, is a known inhibitor of F0F1-ATP synthase, a key enzyme in cellular energy metabolism.[6][7] By binding to the F0 subunit of ATP synthase, it is thought to block the proton channel, thereby inhibiting the synthesis of ATP.[6] This disruption of cellular energy production can lead to various downstream effects, including cell growth inhibition and, ultimately, cell death.
Caption: Inhibition of ATP synthase by this compound.
Experimental Workflow for Assessing Solvent Effects
Caption: Workflow for a cell-based assay with appropriate controls.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
how to control for solvent effects when using 17-Hydroxyventuricidin A
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on controlling for solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh out the desired amount of the compound and dissolve it in a minimal amount of the chosen solvent (e.g., DMSO). To aid dissolution, you can gently warm the solution to 37°C and use sonication. Ensure the compound is fully dissolved before making further dilutions.
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[2] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without exhibiting cytotoxic effects or other unwanted cellular responses.[2][3]
Q4: How can I control for the effects of the solvent in my experiments?
A4: It is essential to include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of the compound from any effects caused by the solvent.
Q5: What are the known biological effects of DMSO on cells?
A5: DMSO is not inert and can have various effects on cells, including alterations in cell proliferation, differentiation, and gene expression.[3][4] At concentrations of 5% and higher, DMSO is often cytotoxic.[2] Even at lower concentrations, it can influence cellular processes.[3] Therefore, a proper vehicle control is critical for accurate interpretation of your results.
Q6: How should I store solutions of this compound?
A6: Stock solutions of this compound should be stored at -20°C.[5] It is recommended to prepare and use solutions on the same day if possible. If storage is required, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. Stored solutions should be used within one month.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of this compound. - Increase the final percentage of the organic solvent (e.g., DMSO), but ensure it remains within the tolerated range for your cells (perform a vehicle control). - Before adding to the medium, ensure the stock solution is fully dissolved (gentle warming and sonication can help). |
| Inconsistent or unexpected experimental results. | - Degradation of the compound. - Solvent effects are interfering with the assay. - Improper storage of the stock solution. | - Prepare fresh stock solutions for each experiment. - Include a robust vehicle control with the exact same solvent concentration as the treated samples. - Ensure stock solutions are stored correctly at -20°C in single-use aliquots. |
| High background or off-target effects observed. | The solvent (e.g., DMSO) is causing cellular stress or other unintended effects. | - Decrease the final solvent concentration in your assay. - Test alternative solvents if compatible with your experimental setup. - Meticulously compare the results of your treated samples to the vehicle control to identify solvent-specific effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 766.0 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 7.66 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow up with sonication in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Vehicle Control Experiment for a Cell-Based Assay
Objective: To determine the effect of the solvent (vehicle) on the experimental endpoint in the absence of this compound.
Procedure:
-
Culture your cells of interest under standard conditions.
-
Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium that correspond to the final concentrations you plan to use for your this compound treatments (e.g., 0.01%, 0.1%, 0.5%).
-
Treat a set of cells with these vehicle-only dilutions.
-
Incubate the cells for the same duration as your planned experiment with this compound.
-
At the end of the incubation period, perform the same assay (e.g., viability, gene expression, protein analysis) on the vehicle-treated cells as you would on the compound-treated cells.
-
Analyze the results to identify any significant effects of the solvent at each concentration. This will establish the baseline for your experiment and help you choose a non-interfering solvent concentration.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of ATP Synthase
This compound is a macrolide antibiotic. Its close analog, Venturicidin A, is a known inhibitor of F0F1-ATP synthase, a key enzyme in cellular energy metabolism.[6][7] By binding to the F0 subunit of ATP synthase, it is thought to block the proton channel, thereby inhibiting the synthesis of ATP.[6] This disruption of cellular energy production can lead to various downstream effects, including cell growth inhibition and, ultimately, cell death.
Caption: Inhibition of ATP synthase by this compound.
Experimental Workflow for Assessing Solvent Effects
Caption: Workflow for a cell-based assay with appropriate controls.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Unexpected Cell Toxicity in 17-Hydroxyventuricidin A Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected cell toxicity during in-vitro studies of 17-Hydroxyventuricidin A. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter.
Q1: I'm observing significant cytotoxicity with this compound at concentrations where I expect to see antimicrobial effects without harming my mammalian cells. What are the first steps to troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Initial Troubleshooting Steps:
-
Compound Purity and Identity: Confirm the purity of your this compound sample. Impurities from synthesis or extraction can be cytotoxic.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (media with solvent only) in your experiments.
-
Experimental Parameters:
-
Cell Density: Very low cell densities can make cells more susceptible to toxic compounds. Ensure you are using an optimal seeding density for your cell line.
-
Compound Solubility: this compound may precipitate in your culture medium, especially at higher concentrations. Visually inspect your wells for precipitate. Poor solubility can be addressed by optimizing the solvent, using a co-solvent system, or gentle sonication.
-
Q2: My cytotoxicity assay results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental conditions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Timing: Ensure that the timing of compound addition and assay readouts are consistent across all experiments.
Q3: I am observing a bell-shaped dose-response curve. What does this mean?
A3: A bell-shaped (or hormetic) dose-response curve, where you see a decrease in the cytotoxic effect at higher concentrations, can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of solution, reducing its effective concentration.
-
Off-Target Effects: At higher concentrations, the compound might interact with other cellular targets that counteract the cytotoxic effect.
-
Cellular Defense Mechanisms: Cells may activate stress response pathways at high compound concentrations that mitigate the toxic effects.
To investigate this, it is crucial to assess the solubility of the compound at the concentrations used and to perform secondary assays to look for off-target effects.
Q4: How can I determine if this compound is causing cell death (cytotoxic) or just inhibiting proliferation (cytostatic)?
A4: This is a critical distinction in drug development.
Caption: Differentiating cytotoxic vs. cytostatic effects.
-
Cytotoxic effects lead to cell death, which can be measured by assays that detect loss of membrane integrity, such as the Lactate (B86563) Dehydrogenase (LDH) release assay.
-
Cytostatic effects inhibit cell division without killing the cells. This can be assessed using cell proliferation assays that measure DNA synthesis (e.g., BrdU incorporation) or by performing cell cycle analysis using flow cytometry.
It is recommended to use a combination of assays to get a clear picture.
Potential Mechanism of this compound Toxicity
While specific studies on the cytotoxicity of this compound in mammalian cells are limited, its structural relative, Venturicidin A , is known to be an inhibitor of mitochondrial F1Fo-ATP synthase.[1][2][3] Inhibition of this crucial enzyme disrupts the mitochondrial membrane potential and ATP production, which can trigger the intrinsic pathway of apoptosis. Other metabolites from Streptomyces species have also been shown to induce apoptosis via mitochondrial dysfunction.[4][5][6][7][8][9]
A plausible, yet hypothetical, signaling pathway for this compound-induced toxicity is presented below.
Caption: Hypothetical pathway for this compound toxicity.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from cytotoxicity and apoptosis assays.
Table 1: Cytotoxicity of this compound on HEK293 Cells (72h Exposure)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 95.3 ± 4.8 | 4.5 ± 1.1 |
| 5 | 78.1 ± 6.1 | 15.7 ± 2.3 |
| 10 | 52.4 ± 5.5 | 45.8 ± 4.9 |
| 25 | 25.9 ± 3.9 | 72.3 ± 6.2 |
| 50 | 10.2 ± 2.1 | 88.9 ± 5.7 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Apoptosis Induction by this compound in HEK293 Cells (48h Exposure)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.9 | 1.5 ± 0.4 |
| 10 | 28.7 ± 3.5 | 10.2 ± 1.8 |
| 25 | 45.1 ± 4.2 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include a positive control for maximum LDH release (by lysing a set of untreated cells) and a background control (medium only).
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available, includes Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neoantimycin F, a Streptomyces-Derived Natural Product Induces Mitochondria-Related Apoptotic Death in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neoantimycin F, a Streptomyces-Derived Natural Product Induces Mitochondria-Related Apoptotic Death in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitory Effects of Macrotetrolides from Streptomyces spp. On Zoosporogenesis and Motility of Peronosporomycete Zoospores Are Likely Linked with Enhanced ATPase Activity in Mitochondria [frontiersin.org]
- 7. Organic Extract of Streptomyces Induces Apoptosis, Anti-Proliferation and Cell-Cycle Arrest in Colon Cancer Cells: Caco-2 and HCT116 Cell Line as Surrogate Model [arccjournals.com]
- 8. Streptomyces Bioactive Metabolites Prevent Liver Cancer through Apoptosis, Inhibiting Oxidative Stress and Inflammatory Markers in Diethylnitrosamine-Induced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Cell Toxicity in 17-Hydroxyventuricidin A Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected cell toxicity during in-vitro studies of 17-Hydroxyventuricidin A. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter.
Q1: I'm observing significant cytotoxicity with this compound at concentrations where I expect to see antimicrobial effects without harming my mammalian cells. What are the first steps to troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Initial Troubleshooting Steps:
-
Compound Purity and Identity: Confirm the purity of your this compound sample. Impurities from synthesis or extraction can be cytotoxic.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (media with solvent only) in your experiments.
-
Experimental Parameters:
-
Cell Density: Very low cell densities can make cells more susceptible to toxic compounds. Ensure you are using an optimal seeding density for your cell line.
-
Compound Solubility: this compound may precipitate in your culture medium, especially at higher concentrations. Visually inspect your wells for precipitate. Poor solubility can be addressed by optimizing the solvent, using a co-solvent system, or gentle sonication.
-
Q2: My cytotoxicity assay results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental conditions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Timing: Ensure that the timing of compound addition and assay readouts are consistent across all experiments.
Q3: I am observing a bell-shaped dose-response curve. What does this mean?
A3: A bell-shaped (or hormetic) dose-response curve, where you see a decrease in the cytotoxic effect at higher concentrations, can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of solution, reducing its effective concentration.
-
Off-Target Effects: At higher concentrations, the compound might interact with other cellular targets that counteract the cytotoxic effect.
-
Cellular Defense Mechanisms: Cells may activate stress response pathways at high compound concentrations that mitigate the toxic effects.
To investigate this, it is crucial to assess the solubility of the compound at the concentrations used and to perform secondary assays to look for off-target effects.
Q4: How can I determine if this compound is causing cell death (cytotoxic) or just inhibiting proliferation (cytostatic)?
A4: This is a critical distinction in drug development.
Caption: Differentiating cytotoxic vs. cytostatic effects.
-
Cytotoxic effects lead to cell death, which can be measured by assays that detect loss of membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay.
-
Cytostatic effects inhibit cell division without killing the cells. This can be assessed using cell proliferation assays that measure DNA synthesis (e.g., BrdU incorporation) or by performing cell cycle analysis using flow cytometry.
It is recommended to use a combination of assays to get a clear picture.
Potential Mechanism of this compound Toxicity
While specific studies on the cytotoxicity of this compound in mammalian cells are limited, its structural relative, Venturicidin A , is known to be an inhibitor of mitochondrial F1Fo-ATP synthase.[1][2][3] Inhibition of this crucial enzyme disrupts the mitochondrial membrane potential and ATP production, which can trigger the intrinsic pathway of apoptosis. Other metabolites from Streptomyces species have also been shown to induce apoptosis via mitochondrial dysfunction.[4][5][6][7][8][9]
A plausible, yet hypothetical, signaling pathway for this compound-induced toxicity is presented below.
Caption: Hypothetical pathway for this compound toxicity.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from cytotoxicity and apoptosis assays.
Table 1: Cytotoxicity of this compound on HEK293 Cells (72h Exposure)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 95.3 ± 4.8 | 4.5 ± 1.1 |
| 5 | 78.1 ± 6.1 | 15.7 ± 2.3 |
| 10 | 52.4 ± 5.5 | 45.8 ± 4.9 |
| 25 | 25.9 ± 3.9 | 72.3 ± 6.2 |
| 50 | 10.2 ± 2.1 | 88.9 ± 5.7 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Apoptosis Induction by this compound in HEK293 Cells (48h Exposure)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.9 | 1.5 ± 0.4 |
| 10 | 28.7 ± 3.5 | 10.2 ± 1.8 |
| 25 | 45.1 ± 4.2 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include a positive control for maximum LDH release (by lysing a set of untreated cells) and a background control (medium only).
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available, includes Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neoantimycin F, a Streptomyces-Derived Natural Product Induces Mitochondria-Related Apoptotic Death in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neoantimycin F, a Streptomyces-Derived Natural Product Induces Mitochondria-Related Apoptotic Death in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitory Effects of Macrotetrolides from Streptomyces spp. On Zoosporogenesis and Motility of Peronosporomycete Zoospores Are Likely Linked with Enhanced ATPase Activity in Mitochondria [frontiersin.org]
- 7. Organic Extract of Streptomyces Induces Apoptosis, Anti-Proliferation and Cell-Cycle Arrest in Colon Cancer Cells: Caco-2 and HCT116 Cell Line as Surrogate Model [arccjournals.com]
- 8. Streptomyces Bioactive Metabolites Prevent Liver Cancer through Apoptosis, Inhibiting Oxidative Stress and Inflammatory Markers in Diethylnitrosamine-Induced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Reproducibility in 17-Hydroxyventuricidin A Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for ensuring reproducibility in experiments involving 17-Hydroxyventuricidin A, a macrolide antibiotic with promising antimicrobial properties. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product, specifically a macrolide antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in susceptible microorganisms. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and ultimately halts protein production.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its antifungal and antibacterial activities, particularly against Gram-positive bacteria. Researchers utilize it in antimicrobial susceptibility testing, mechanism of action studies, and as a potential lead compound for the development of new anti-infective agents.
Q3: How should this compound be stored to ensure its stability and activity?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent such as DMSO, ethanol, or methanol (B129727) and should also be stored at -20°C for short-term use.[1] To maintain reproducibility, it is crucial to minimize freeze-thaw cycles of stock solutions.
Q4: What are the common challenges in achieving reproducible results with natural product-derived compounds like this compound?
A4: Reproducibility issues with natural products can stem from several factors, including variability in the purity of the compound, inconsistencies in extraction and purification methods, and the inherent biological variability of the test organisms.[2][3] Furthermore, the solubility and stability of the compound in assay media can significantly impact experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format to facilitate problem-solving.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.
-
Possible Cause: Variation in the preparation of the microbial inoculum.
-
Solution: Ensure the inoculum is standardized to the correct density, typically a 0.5 McFarland standard, for each experiment. Use a spectrophotometer for accurate measurement and prepare fresh inoculum for each assay.[4]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Variability in the composition of the culture medium.
-
Solution: Use a consistent source and lot of culture medium. Prepare the medium according to the manufacturer's instructions and verify the pH before use.
-
Issue 2: "Skipped wells" are observed in the broth microdilution assay.
-
Possible Cause: This phenomenon, where growth is observed at higher concentrations but not at an intermediate concentration, can be due to several factors, including compound precipitation at higher concentrations or paradoxical growth effects.
-
Solution: Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or a lower concentration range. To rule out a paradoxical effect, repeat the assay with a narrower range of concentrations around the suspected inhibitory concentration.
-
Issue 3: No antimicrobial activity is observed against a previously susceptible organism.
-
Possible Cause: Loss of compound activity.
-
Solution: Verify the storage conditions and age of the this compound stock. Test the compound against a known sensitive quality control strain to confirm its activity.
-
-
Possible Cause: Development of resistance in the microbial strain.
-
Solution: If possible, obtain a fresh culture of the organism from a reliable source. If resistance is suspected, further investigation into the resistance mechanism may be warranted.
-
Data Presentation
The following tables summarize key quantitative data for Venturicidin A, a closely related compound, to provide a reference for expected activity. Specific quantitative data for this compound is limited in publicly available literature; therefore, these values should be used as an estimation.
Table 1: Antifungal Activity of Venturicidin A
| Fungal Species | EC50 (μg/mL) | Reference |
| Fusarium graminearum | 3.69 | [5] |
Table 2: Cytotoxicity of Venturicidin A
| Cell Line | IC50 (μg/mL) | Reference |
| Human Embryonic Kidney (HEK) cells | 31 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Plate: Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 50 µL of medium and 50 µL of inoculum (no compound).
-
Sterility Control: A well containing 100 µL of medium only.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to experiments with this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. usbio.net [usbio.net]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Reproducibility in 17-Hydroxyventuricidin A Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for ensuring reproducibility in experiments involving 17-Hydroxyventuricidin A, a macrolide antibiotic with promising antimicrobial properties. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product, specifically a macrolide antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in susceptible microorganisms. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and ultimately halts protein production.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its antifungal and antibacterial activities, particularly against Gram-positive bacteria. Researchers utilize it in antimicrobial susceptibility testing, mechanism of action studies, and as a potential lead compound for the development of new anti-infective agents.
Q3: How should this compound be stored to ensure its stability and activity?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent such as DMSO, ethanol, or methanol and should also be stored at -20°C for short-term use.[1] To maintain reproducibility, it is crucial to minimize freeze-thaw cycles of stock solutions.
Q4: What are the common challenges in achieving reproducible results with natural product-derived compounds like this compound?
A4: Reproducibility issues with natural products can stem from several factors, including variability in the purity of the compound, inconsistencies in extraction and purification methods, and the inherent biological variability of the test organisms.[2][3] Furthermore, the solubility and stability of the compound in assay media can significantly impact experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format to facilitate problem-solving.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.
-
Possible Cause: Variation in the preparation of the microbial inoculum.
-
Solution: Ensure the inoculum is standardized to the correct density, typically a 0.5 McFarland standard, for each experiment. Use a spectrophotometer for accurate measurement and prepare fresh inoculum for each assay.[4]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Variability in the composition of the culture medium.
-
Solution: Use a consistent source and lot of culture medium. Prepare the medium according to the manufacturer's instructions and verify the pH before use.
-
Issue 2: "Skipped wells" are observed in the broth microdilution assay.
-
Possible Cause: This phenomenon, where growth is observed at higher concentrations but not at an intermediate concentration, can be due to several factors, including compound precipitation at higher concentrations or paradoxical growth effects.
-
Solution: Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or a lower concentration range. To rule out a paradoxical effect, repeat the assay with a narrower range of concentrations around the suspected inhibitory concentration.
-
Issue 3: No antimicrobial activity is observed against a previously susceptible organism.
-
Possible Cause: Loss of compound activity.
-
Solution: Verify the storage conditions and age of the this compound stock. Test the compound against a known sensitive quality control strain to confirm its activity.
-
-
Possible Cause: Development of resistance in the microbial strain.
-
Solution: If possible, obtain a fresh culture of the organism from a reliable source. If resistance is suspected, further investigation into the resistance mechanism may be warranted.
-
Data Presentation
The following tables summarize key quantitative data for Venturicidin A, a closely related compound, to provide a reference for expected activity. Specific quantitative data for this compound is limited in publicly available literature; therefore, these values should be used as an estimation.
Table 1: Antifungal Activity of Venturicidin A
| Fungal Species | EC50 (μg/mL) | Reference |
| Fusarium graminearum | 3.69 | [5] |
Table 2: Cytotoxicity of Venturicidin A
| Cell Line | IC50 (μg/mL) | Reference |
| Human Embryonic Kidney (HEK) cells | 31 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Plate: Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 50 µL of medium and 50 µL of inoculum (no compound).
-
Sterility Control: A well containing 100 µL of medium only.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to experiments with this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. usbio.net [usbio.net]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to 17-Hydroxyventuricidin A and Oligomycin as Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 17-Hydroxyventuricidin A and oligomycin (B223565), two potent inhibitors of mitochondrial ATP synthase. While both compounds target the same enzyme complex, subtle differences in their mechanism of action and reported efficacy make them suitable for different research applications. This document outlines their mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate their function.
Introduction to the Inhibitors
Oligomycin is a well-characterized macrolide antibiotic produced by Streptomyces diastatochromogenes. It is widely used in cell biology and bioenergetics research to study mitochondrial respiration and ATP synthesis.[1] By inhibiting ATP synthase, oligomycin blocks the phosphorylation of ADP to ATP, leading to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent reduction in electron transport chain activity.[1][2]
This compound , and its closely related analogue Venturicidin (B1172611) A, are macrolide antibiotics that also function as inhibitors of ATP synthase.[3][4] While less extensively studied than oligomycin, venturicidins are known to target the F0 subunit of ATP synthase, interfering with proton translocation.[3][4] Notably, some studies suggest that the binding site for venturicidins may differ from that of oligomycin, which can result in varied experimental outcomes.[5]
Mechanism of Action
Both oligomycin and venturicidin A exert their inhibitory effects by binding to the F0 subunit of the mitochondrial ATP synthase, the proton channel essential for ATP synthesis.[1][3]
-
Oligomycin binds to the c-ring of the F0 subunit, physically obstructing the proton channel and preventing the influx of protons into the mitochondrial matrix.[3][6][7] This blockage of proton flow halts the rotation of the c-ring and the associated γ subunit of the F1 particle, thereby inhibiting ATP synthesis.[3] The inhibition of proton translocation by oligomycin leads to a hyperpolarization of the mitochondrial membrane, which in turn suppresses the activity of the electron transport chain as it becomes energetically unfavorable to pump more protons against the steepened gradient.[1]
-
Venturicidin A also targets the c-subunit of the F0 portion of ATP synthase, inhibiting proton translocation and, consequently, both ATP synthesis and hydrolysis.[3][4] While the precise binding site is still under investigation, evidence from cross-resistance studies in yeast mutants suggests that the binding regions for oligomycin and venturicidin are in close proximity but not identical.[5] At higher concentrations, venturicidin has been observed to induce a decoupling of the F1-ATPase activity from the inhibited F0 complex in bacterial membranes, leading to unregulated ATP hydrolysis.[8]
Comparative Data
Direct comparative studies detailing the inhibitory effects of this compound on mitochondrial respiration are limited. The following table summarizes available quantitative data for Venturicidin A and Oligomycin from various experimental contexts. Researchers should consider the different cell types and assay conditions when interpreting these values.
| Inhibitor | Parameter | Value | Cell Type/System | Reference |
| Venturicidin A | IC50 (Cytotoxicity) | 31 µg/mL | HEK cells | [2] |
| IC50 (Anti-parasitic) | 2.5 - 5.1 nM | Trypanosoma brucei | [9] | |
| Ki (ATPase inhibition) | 1.2 µM | P. aeruginosa membranes | [8] | |
| Oligomycin | IC50 (SOC-mediated Ca2+ influx) | ~2 µM | CHO and Jurkat T-cells | [5][10] |
| Concentration for ATP production blockage | ~40 nM | CHO and Jurkat T-cells | [5][10] | |
| Concentration for proton flux plateau | 0.25 - 5 µM | HepG2 cells | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these inhibitors on mitochondrial ATP synthase and a general workflow for assessing their effects on cellular respiration.
Caption: Mechanism of action of Oligomycin and this compound on mitochondrial ATP synthase.
Caption: General experimental workflow for assessing mitochondrial inhibition using OCR measurements.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted for use with a Seahorse XFe Analyzer to assess the effects of inhibitors on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
FCCP (uncoupler, stock solution in DMSO)
-
Rotenone/Antimycin A (Complex I and III inhibitors, stock solution in DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the inhibitors:
-
Port A: Oligomycin or this compound (to achieve the desired final concentration)
-
Port B: FCCP (to determine maximal respiration)
-
Port C: Rotenone/Antimycin A mixture (to shut down mitochondrial respiration)
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe Analyzer and initiate the measurement protocol. The instrument will measure basal OCR before injecting the compounds sequentially and measuring OCR after each injection.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Key parameters to calculate include basal respiration, ATP-linked respiration (the decrease in OCR after inhibitor injection), maximal respiration, and non-mitochondrial respiration.
ATP Synthase Activity Assay (Luminometry)
This protocol measures ATP synthesis in isolated mitochondria using a luciferase-based assay.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, and fatty acid-free BSA)
-
ADP
-
Respiratory substrates (e.g., pyruvate and malate)
-
Oligomycin or this compound
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a luminometer-compatible plate, add respiration buffer, respiratory substrates, and isolated mitochondria (e.g., 25-50 µg protein).
-
Inhibitor Pre-incubation: Add varying concentrations of oligomycin or this compound to the wells and incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 37°C). Include a vehicle control (DMSO).
-
Initiate ATP Synthesis: Add ADP to each well to initiate ATP synthesis.
-
ATP Measurement: At specific time points, transfer an aliquot of the reaction mixture to a new plate containing the ATP assay reagent. Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the rate of ATP synthesis for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and oligomycin are valuable tools for studying mitochondrial function through the inhibition of ATP synthase. While they share a common target in the F0 subunit, their potentially different binding sites may lead to distinct secondary effects, a factor that researchers should consider when selecting an inhibitor for their specific experimental needs. Oligomycin is extensively characterized and serves as a standard inhibitor for blocking ATP synthesis. This compound (and Venturicidin A) represents an alternative that may be useful in studies of drug resistance or for exploring the nuanced mechanisms of ATP synthase inhibition. Further direct comparative studies are warranted to fully elucidate the differential effects of these two inhibitors on mitochondrial bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates [mdpi.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial O2 consumption [bio-protocol.org]
- 7. Measurement of Mitochondrial Oxygen Consumption [bio-protocol.org]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
A Comparative Guide to 17-Hydroxyventuricidin A and Oligomycin as Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 17-Hydroxyventuricidin A and oligomycin, two potent inhibitors of mitochondrial ATP synthase. While both compounds target the same enzyme complex, subtle differences in their mechanism of action and reported efficacy make them suitable for different research applications. This document outlines their mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate their function.
Introduction to the Inhibitors
Oligomycin is a well-characterized macrolide antibiotic produced by Streptomyces diastatochromogenes. It is widely used in cell biology and bioenergetics research to study mitochondrial respiration and ATP synthesis.[1] By inhibiting ATP synthase, oligomycin blocks the phosphorylation of ADP to ATP, leading to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent reduction in electron transport chain activity.[1][2]
This compound , and its closely related analogue Venturicidin A, are macrolide antibiotics that also function as inhibitors of ATP synthase.[3][4] While less extensively studied than oligomycin, venturicidins are known to target the F0 subunit of ATP synthase, interfering with proton translocation.[3][4] Notably, some studies suggest that the binding site for venturicidins may differ from that of oligomycin, which can result in varied experimental outcomes.[5]
Mechanism of Action
Both oligomycin and venturicidin A exert their inhibitory effects by binding to the F0 subunit of the mitochondrial ATP synthase, the proton channel essential for ATP synthesis.[1][3]
-
Oligomycin binds to the c-ring of the F0 subunit, physically obstructing the proton channel and preventing the influx of protons into the mitochondrial matrix.[3][6][7] This blockage of proton flow halts the rotation of the c-ring and the associated γ subunit of the F1 particle, thereby inhibiting ATP synthesis.[3] The inhibition of proton translocation by oligomycin leads to a hyperpolarization of the mitochondrial membrane, which in turn suppresses the activity of the electron transport chain as it becomes energetically unfavorable to pump more protons against the steepened gradient.[1]
-
Venturicidin A also targets the c-subunit of the F0 portion of ATP synthase, inhibiting proton translocation and, consequently, both ATP synthesis and hydrolysis.[3][4] While the precise binding site is still under investigation, evidence from cross-resistance studies in yeast mutants suggests that the binding regions for oligomycin and venturicidin are in close proximity but not identical.[5] At higher concentrations, venturicidin has been observed to induce a decoupling of the F1-ATPase activity from the inhibited F0 complex in bacterial membranes, leading to unregulated ATP hydrolysis.[8]
Comparative Data
Direct comparative studies detailing the inhibitory effects of this compound on mitochondrial respiration are limited. The following table summarizes available quantitative data for Venturicidin A and Oligomycin from various experimental contexts. Researchers should consider the different cell types and assay conditions when interpreting these values.
| Inhibitor | Parameter | Value | Cell Type/System | Reference |
| Venturicidin A | IC50 (Cytotoxicity) | 31 µg/mL | HEK cells | [2] |
| IC50 (Anti-parasitic) | 2.5 - 5.1 nM | Trypanosoma brucei | [9] | |
| Ki (ATPase inhibition) | 1.2 µM | P. aeruginosa membranes | [8] | |
| Oligomycin | IC50 (SOC-mediated Ca2+ influx) | ~2 µM | CHO and Jurkat T-cells | [5][10] |
| Concentration for ATP production blockage | ~40 nM | CHO and Jurkat T-cells | [5][10] | |
| Concentration for proton flux plateau | 0.25 - 5 µM | HepG2 cells | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these inhibitors on mitochondrial ATP synthase and a general workflow for assessing their effects on cellular respiration.
Caption: Mechanism of action of Oligomycin and this compound on mitochondrial ATP synthase.
Caption: General experimental workflow for assessing mitochondrial inhibition using OCR measurements.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted for use with a Seahorse XFe Analyzer to assess the effects of inhibitors on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
FCCP (uncoupler, stock solution in DMSO)
-
Rotenone/Antimycin A (Complex I and III inhibitors, stock solution in DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the inhibitors:
-
Port A: Oligomycin or this compound (to achieve the desired final concentration)
-
Port B: FCCP (to determine maximal respiration)
-
Port C: Rotenone/Antimycin A mixture (to shut down mitochondrial respiration)
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe Analyzer and initiate the measurement protocol. The instrument will measure basal OCR before injecting the compounds sequentially and measuring OCR after each injection.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Key parameters to calculate include basal respiration, ATP-linked respiration (the decrease in OCR after inhibitor injection), maximal respiration, and non-mitochondrial respiration.
ATP Synthase Activity Assay (Luminometry)
This protocol measures ATP synthesis in isolated mitochondria using a luciferase-based assay.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, and fatty acid-free BSA)
-
ADP
-
Respiratory substrates (e.g., pyruvate and malate)
-
Oligomycin or this compound
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a luminometer-compatible plate, add respiration buffer, respiratory substrates, and isolated mitochondria (e.g., 25-50 µg protein).
-
Inhibitor Pre-incubation: Add varying concentrations of oligomycin or this compound to the wells and incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 37°C). Include a vehicle control (DMSO).
-
Initiate ATP Synthesis: Add ADP to each well to initiate ATP synthesis.
-
ATP Measurement: At specific time points, transfer an aliquot of the reaction mixture to a new plate containing the ATP assay reagent. Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the rate of ATP synthesis for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and oligomycin are valuable tools for studying mitochondrial function through the inhibition of ATP synthase. While they share a common target in the F0 subunit, their potentially different binding sites may lead to distinct secondary effects, a factor that researchers should consider when selecting an inhibitor for their specific experimental needs. Oligomycin is extensively characterized and serves as a standard inhibitor for blocking ATP synthesis. This compound (and Venturicidin A) represents an alternative that may be useful in studies of drug resistance or for exploring the nuanced mechanisms of ATP synthase inhibition. Further direct comparative studies are warranted to fully elucidate the differential effects of these two inhibitors on mitochondrial bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates [mdpi.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial O2 consumption [bio-protocol.org]
- 7. Measurement of Mitochondrial Oxygen Consumption [bio-protocol.org]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Comparative Efficacy of 17-Hydroxyventuricidin A and Venturicidin X: A Guide for Researchers
A detailed analysis of the available experimental data on the antifungal and ATP synthase inhibitory activities of 17-Hydroxyventuricidin A and Venturicidin (B1172611) X, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
Introduction
Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, known for their potent antifungal properties. Their primary mechanism of action involves the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. This guide provides a comparative overview of the efficacy of two specific derivatives: this compound and Venturicidin X. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed understanding of their relative potencies and biological activities. It is important to note that "Venturicidin X" is identified as the aglycone of Venturicidin A or B.
Data Presentation: Antifungal Activity
| Compound | Target Organism | Efficacy Metric | Value (µg/mL) |
| This compound | Verticillium dahlia | Inhibitory Activity | Not Quantified |
| Fusarium sp. | Inhibitory Activity | Not Quantified | |
| Candida tropicalis | Inhibitory Activity | Not Quantified | |
| Venturicidin A | Fusarium graminearum | EC50 | 3.69[1] |
| Botrytis cinerea | EC50 | 1.08[2] | |
| ESKAPE Pathogens* | MIC | >256 |
*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. The high MIC value indicates poor antibacterial activity for Venturicidin A against these bacteria.
Mechanism of Action: ATP Synthase Inhibition
Both this compound and Venturicidin X are understood to function by targeting the F0 subunit of the mitochondrial ATP synthase enzyme complex. This inhibition disrupts the proton translocation across the inner mitochondrial membrane, thereby halting the synthesis of ATP and leading to fungal cell death.
Figure 1: Mechanism of ATP synthase inhibition by venturicidins.
While a direct quantitative comparison of the inhibitory potency of this compound and Venturicidin X on ATP synthase is not available, their shared core structure suggests a similar mode of action. Variations in potency would likely arise from the structural differences, such as the hydroxylation at the C-17 position in this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agents
The following is a generalized protocol for determining the MIC of antifungal agents, based on the broth microdilution method. This protocol can be adapted for testing compounds like this compound and Venturicidin X against various fungal strains.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.
-
A suspension of fungal spores or cells is prepared in sterile saline or a suitable broth (e.g., RPMI-1640).
-
The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts).
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. Inhibition can be assessed visually or by measuring the optical density using a microplate reader.
References
- 1. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 17-Hydroxyventuricidin A and Venturicidin X: A Guide for Researchers
A detailed analysis of the available experimental data on the antifungal and ATP synthase inhibitory activities of 17-Hydroxyventuricidin A and Venturicidin X, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
Introduction
Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, known for their potent antifungal properties. Their primary mechanism of action involves the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. This guide provides a comparative overview of the efficacy of two specific derivatives: this compound and Venturicidin X. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed understanding of their relative potencies and biological activities. It is important to note that "Venturicidin X" is identified as the aglycone of Venturicidin A or B.
Data Presentation: Antifungal Activity
| Compound | Target Organism | Efficacy Metric | Value (µg/mL) |
| This compound | Verticillium dahlia | Inhibitory Activity | Not Quantified |
| Fusarium sp. | Inhibitory Activity | Not Quantified | |
| Candida tropicalis | Inhibitory Activity | Not Quantified | |
| Venturicidin A | Fusarium graminearum | EC50 | 3.69[1] |
| Botrytis cinerea | EC50 | 1.08[2] | |
| ESKAPE Pathogens* | MIC | >256 |
*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. The high MIC value indicates poor antibacterial activity for Venturicidin A against these bacteria.
Mechanism of Action: ATP Synthase Inhibition
Both this compound and Venturicidin X are understood to function by targeting the F0 subunit of the mitochondrial ATP synthase enzyme complex. This inhibition disrupts the proton translocation across the inner mitochondrial membrane, thereby halting the synthesis of ATP and leading to fungal cell death.
Figure 1: Mechanism of ATP synthase inhibition by venturicidins.
While a direct quantitative comparison of the inhibitory potency of this compound and Venturicidin X on ATP synthase is not available, their shared core structure suggests a similar mode of action. Variations in potency would likely arise from the structural differences, such as the hydroxylation at the C-17 position in this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agents
The following is a generalized protocol for determining the MIC of antifungal agents, based on the broth microdilution method. This protocol can be adapted for testing compounds like this compound and Venturicidin X against various fungal strains.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.
-
A suspension of fungal spores or cells is prepared in sterile saline or a suitable broth (e.g., RPMI-1640).
-
The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts).
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. Inhibition can be assessed visually or by measuring the optical density using a microplate reader.
References
- 1. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Potency of 17-Hydroxyventuricidin A and Other Macrolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potency of 17-Hydroxyventuricidin A against established macrolide antibiotics such as Erythromycin, Clarithromycin, and Azithromycin. This document synthesizes available experimental data to facilitate an objective assessment of their relative efficacies.
Executive Summary
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound and other selected macrolides against common Gram-positive bacteria. It is important to note that the data for this compound is presented as the zone of inhibition, a qualitative measure of antimicrobial susceptibility, while the data for other macrolides are presented as Minimum Inhibitory Concentration (MIC), a quantitative measure. Direct comparison between these two metrics should be made with caution.
| Antimicrobial Agent | Bacterial Strain | Antimicrobial Activity (Zone of Inhibition in mm) | Antimicrobial Activity (MIC in µg/mL) | Reference |
| This compound | Micrococcus luteus LB 14110 | 20 (at 20 µ g/disc ) | Not Reported | [1] |
| Bacillus subtilis ATCC 6633 | 18 (at 20 µ g/disc ) | Not Reported | [1] | |
| Staphylococcus aureus ATCC 6538 | 15 (at 20 µ g/disc ) | Not Reported | [1] | |
| Erythromycin | Micrococcus luteus | Not Reported | 4 | [2] |
| Bacillus subtilis | Not Reported | 0.125 | [3] | |
| Staphylococcus aureus | Not Reported | 0.25 - >1024 | [4][5] | |
| Clarithromycin | Staphylococcus aureus | Not Reported | 0.25 - 512 | [4][6] |
| Azithromycin | Bacillus subtilis | Not Reported | Not Reported | |
| Staphylococcus aureus | Not Reported | 1 - 128 | [4][7] |
Experimental Protocols
The determination of antimicrobial potency is standardized to ensure reproducibility and comparability of data. The most common method for quantitative assessment is the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, typically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][8][9]
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere).
-
Reading of Results: The wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration without visible growth is recorded as the MIC.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action for Venturicidins
Caption: Proposed mechanism of action of venturicidins on bacterial F-type ATPase.
Discussion
The available data indicates that this compound possesses significant antibacterial activity against the tested Gram-positive bacteria. The zones of inhibition are comparable to those often observed for potent antibiotics. However, a direct comparison of potency with macrolides like Erythromycin, Clarithromycin, and Azithromycin is challenging without standardized MIC values.
The mechanism of action of venturicidins, which involves the inhibition of the bacterial F-type ATPase, is distinct from that of many other macrolides that typically target the 50S ribosomal subunit to inhibit protein synthesis. This unique target suggests that this compound could be effective against bacterial strains that have developed resistance to traditional macrolides. Further research to determine the MIC values of this compound against a broad panel of clinical isolates is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. idexx.dk [idexx.dk]
- 3. Antifungal and antibacterial activities of Streptomyces polymachus sp. nov. isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 5. In Vitro Antibacterial, Anti-Adhesive and Anti-Biofilm Activities of Krameria lappacea (Dombey) Burdet & B.B. Simpson Root Extract against Methicillin-Resistant Staphylococcus aureus Strains [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 8. Purification and structure elucidation of three naturally bioactive molecules from the new terrestrial Streptomyces sp. TN17 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Antimicrobial Potency of 17-Hydroxyventuricidin A and Other Macrolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potency of 17-Hydroxyventuricidin A against established macrolide antibiotics such as Erythromycin, Clarithromycin, and Azithromycin. This document synthesizes available experimental data to facilitate an objective assessment of their relative efficacies.
Executive Summary
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound and other selected macrolides against common Gram-positive bacteria. It is important to note that the data for this compound is presented as the zone of inhibition, a qualitative measure of antimicrobial susceptibility, while the data for other macrolides are presented as Minimum Inhibitory Concentration (MIC), a quantitative measure. Direct comparison between these two metrics should be made with caution.
| Antimicrobial Agent | Bacterial Strain | Antimicrobial Activity (Zone of Inhibition in mm) | Antimicrobial Activity (MIC in µg/mL) | Reference |
| This compound | Micrococcus luteus LB 14110 | 20 (at 20 µ g/disc ) | Not Reported | [1] |
| Bacillus subtilis ATCC 6633 | 18 (at 20 µ g/disc ) | Not Reported | [1] | |
| Staphylococcus aureus ATCC 6538 | 15 (at 20 µ g/disc ) | Not Reported | [1] | |
| Erythromycin | Micrococcus luteus | Not Reported | 4 | [2] |
| Bacillus subtilis | Not Reported | 0.125 | [3] | |
| Staphylococcus aureus | Not Reported | 0.25 - >1024 | [4][5] | |
| Clarithromycin | Staphylococcus aureus | Not Reported | 0.25 - 512 | [4][6] |
| Azithromycin | Bacillus subtilis | Not Reported | Not Reported | |
| Staphylococcus aureus | Not Reported | 1 - 128 | [4][7] |
Experimental Protocols
The determination of antimicrobial potency is standardized to ensure reproducibility and comparability of data. The most common method for quantitative assessment is the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, typically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][8][9]
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere).
-
Reading of Results: The wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration without visible growth is recorded as the MIC.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action for Venturicidins
Caption: Proposed mechanism of action of venturicidins on bacterial F-type ATPase.
Discussion
The available data indicates that this compound possesses significant antibacterial activity against the tested Gram-positive bacteria. The zones of inhibition are comparable to those often observed for potent antibiotics. However, a direct comparison of potency with macrolides like Erythromycin, Clarithromycin, and Azithromycin is challenging without standardized MIC values.
The mechanism of action of venturicidins, which involves the inhibition of the bacterial F-type ATPase, is distinct from that of many other macrolides that typically target the 50S ribosomal subunit to inhibit protein synthesis. This unique target suggests that this compound could be effective against bacterial strains that have developed resistance to traditional macrolides. Further research to determine the MIC values of this compound against a broad panel of clinical isolates is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. idexx.dk [idexx.dk]
- 3. Antifungal and antibacterial activities of Streptomyces polymachus sp. nov. isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 5. In Vitro Antibacterial, Anti-Adhesive and Anti-Biofilm Activities of Krameria lappacea (Dombey) Burdet & B.B. Simpson Root Extract against Methicillin-Resistant Staphylococcus aureus Strains [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 8. Purification and structure elucidation of three naturally bioactive molecules from the new terrestrial Streptomyces sp. TN17 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 17-Hydroxyventuricidin A and Amphotericin B for the Treatment of Systemic Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the search for novel agents with improved efficacy and reduced toxicity remains a critical endeavor. This guide provides a comparative overview of 17-Hydroxyventuricidin A, a lesser-known natural product, and Amphotericin B, a long-standing cornerstone in the treatment of severe systemic fungal infections. While Amphotericin B is well-characterized, data on this compound is currently limited, highlighting a potential area for future research and development.
Executive Summary
Amphotericin B, a polyene macrolide, has been a stalwart in antifungal therapy for decades, boasting a broad spectrum of activity against numerous fungal pathogens.[1][2] Its fungicidal action, primarily through binding to ergosterol (B1671047) in the fungal cell membrane, is well-documented.[3][4][5] However, its clinical utility is often hampered by significant toxicities, most notably nephrotoxicity.[1][6]
This compound is an antimicrobial compound with observed in vitro antifungal activity against a limited number of filamentous fungi and yeast.[7] While its precise mechanism of action against systemic fungal pathogens is not fully elucidated, studies on the related compound, venturicidin (B1172611) A, suggest a potential mechanism involving the disruption of the fungal cell membrane integrity and the induction of reactive oxygen species (ROS). This guide aims to present the available experimental data for both compounds to facilitate an objective comparison and inform future research directions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Amphotericin B. It is important to note the significant disparity in the volume of research and available data, with Amphotericin B being extensively studied.
| Compound | Class | Source |
| This compound | Macrolide | Isolated from Streptomyces sp.[8] |
| Amphotericin B | Polyene Macrolide | Isolated from Streptomyces nodosus[4][9] |
| Table 1: General Characteristics of this compound and Amphotericin B. |
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Verticillium dahlia | Inhibits growth | [7] |
| Fusarium sp. | Inhibits growth | [7] | |
| Candida tropicalis R2 CIP203 | Inhibits growth | [7] | |
| Amphotericin B | Histoplasma capsulatum | 0.03 - 1.0 | [3] |
| Coccidioides immitis | 0.03 - 1.0 | [3] | |
| Candida species | 0.03 - 1.0 | [3] | |
| Blastomyces dermatitidis | 0.03 - 1.0 | [3] | |
| Cryptococcus neoformans | 0.03 - 1.0 | [3] | |
| Aspergillus fumigatus | 0.03 - 1.0 | [3] | |
| Table 2: In Vitro Antifungal Activity.Note: Specific MIC values for this compound are not readily available in the public domain. |
| Compound | Study Type | Model | Key Findings | Reference |
| This compound | - | - | No in vivo efficacy data available. | - |
| Amphotericin B | Murine model of systemic candidiasis | Immunocompetent mice | Dose-dependent reduction in fungal burden. | [10] |
| Neutropenic murine bloodstream infection model | Mice | Increased survival rates against various Candida auris clades.[11] | [11] | |
| Leukopenic mice with severe systemic candidiasis | Mice | Liposomal formulations showed superior efficacy and reduced mortality compared to conventional Amphotericin B. | ||
| Table 3: In Vivo Efficacy Data. |
| Compound | Key Toxicities | Notes | Reference |
| This compound | - | No specific toxicity data available. | - |
| Amphotericin B | Nephrotoxicity, infusion-related reactions (fever, chills), hypokalemia, hypomagnesemia. | Toxicity is a major dose-limiting factor. Lipid formulations have been developed to reduce nephrotoxicity.[1][6] | [1][6] |
| Table 4: Comparative Toxicity Profile. |
Mechanism of Action
Amphotericin B: The primary mechanism of action of Amphotericin B involves its binding to ergosterol, a key component of the fungal cell membrane.[1][3][5] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to fungal cell death.[4] Additionally, Amphotericin B may induce oxidative damage to fungal cells.[1][4]
This compound: The precise mechanism of action of this compound against systemic fungal pathogens has not been definitively established. However, based on studies of the structurally related compound venturicidin A, a plausible mechanism involves the disruption of the fungal cell membrane. This can lead to increased membrane permeability and leakage of cellular contents. Furthermore, it may induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Further research is required to confirm this proposed mechanism for this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway for Amphotericin B's mechanism of action and a general experimental workflow for evaluating antifungal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 4. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of targeted 17β-hydroxysteroid dehydrogenase type 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Hydroxyventuricidin A and Amphotericin B for the Treatment of Systemic Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the search for novel agents with improved efficacy and reduced toxicity remains a critical endeavor. This guide provides a comparative overview of 17-Hydroxyventuricidin A, a lesser-known natural product, and Amphotericin B, a long-standing cornerstone in the treatment of severe systemic fungal infections. While Amphotericin B is well-characterized, data on this compound is currently limited, highlighting a potential area for future research and development.
Executive Summary
Amphotericin B, a polyene macrolide, has been a stalwart in antifungal therapy for decades, boasting a broad spectrum of activity against numerous fungal pathogens.[1][2] Its fungicidal action, primarily through binding to ergosterol in the fungal cell membrane, is well-documented.[3][4][5] However, its clinical utility is often hampered by significant toxicities, most notably nephrotoxicity.[1][6]
This compound is an antimicrobial compound with observed in vitro antifungal activity against a limited number of filamentous fungi and yeast.[7] While its precise mechanism of action against systemic fungal pathogens is not fully elucidated, studies on the related compound, venturicidin A, suggest a potential mechanism involving the disruption of the fungal cell membrane integrity and the induction of reactive oxygen species (ROS). This guide aims to present the available experimental data for both compounds to facilitate an objective comparison and inform future research directions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Amphotericin B. It is important to note the significant disparity in the volume of research and available data, with Amphotericin B being extensively studied.
| Compound | Class | Source |
| This compound | Macrolide | Isolated from Streptomyces sp.[8] |
| Amphotericin B | Polyene Macrolide | Isolated from Streptomyces nodosus[4][9] |
| Table 1: General Characteristics of this compound and Amphotericin B. |
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Verticillium dahlia | Inhibits growth | [7] |
| Fusarium sp. | Inhibits growth | [7] | |
| Candida tropicalis R2 CIP203 | Inhibits growth | [7] | |
| Amphotericin B | Histoplasma capsulatum | 0.03 - 1.0 | [3] |
| Coccidioides immitis | 0.03 - 1.0 | [3] | |
| Candida species | 0.03 - 1.0 | [3] | |
| Blastomyces dermatitidis | 0.03 - 1.0 | [3] | |
| Cryptococcus neoformans | 0.03 - 1.0 | [3] | |
| Aspergillus fumigatus | 0.03 - 1.0 | [3] | |
| Table 2: In Vitro Antifungal Activity.Note: Specific MIC values for this compound are not readily available in the public domain. |
| Compound | Study Type | Model | Key Findings | Reference |
| This compound | - | - | No in vivo efficacy data available. | - |
| Amphotericin B | Murine model of systemic candidiasis | Immunocompetent mice | Dose-dependent reduction in fungal burden. | [10] |
| Neutropenic murine bloodstream infection model | Mice | Increased survival rates against various Candida auris clades.[11] | [11] | |
| Leukopenic mice with severe systemic candidiasis | Mice | Liposomal formulations showed superior efficacy and reduced mortality compared to conventional Amphotericin B. | ||
| Table 3: In Vivo Efficacy Data. |
| Compound | Key Toxicities | Notes | Reference |
| This compound | - | No specific toxicity data available. | - |
| Amphotericin B | Nephrotoxicity, infusion-related reactions (fever, chills), hypokalemia, hypomagnesemia. | Toxicity is a major dose-limiting factor. Lipid formulations have been developed to reduce nephrotoxicity.[1][6] | [1][6] |
| Table 4: Comparative Toxicity Profile. |
Mechanism of Action
Amphotericin B: The primary mechanism of action of Amphotericin B involves its binding to ergosterol, a key component of the fungal cell membrane.[1][3][5] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to fungal cell death.[4] Additionally, Amphotericin B may induce oxidative damage to fungal cells.[1][4]
This compound: The precise mechanism of action of this compound against systemic fungal pathogens has not been definitively established. However, based on studies of the structurally related compound venturicidin A, a plausible mechanism involves the disruption of the fungal cell membrane. This can lead to increased membrane permeability and leakage of cellular contents. Furthermore, it may induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Further research is required to confirm this proposed mechanism for this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway for Amphotericin B's mechanism of action and a general experimental workflow for evaluating antifungal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 4. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of targeted 17β-hydroxysteroid dehydrogenase type 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential of 17-Hydroxyventuricidin A Against Fluconazole-Resistant Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to widely used agents like fluconazole (B54011), presents a critical challenge in clinical practice. This has spurred the search for novel compounds with alternative mechanisms of action. 17-Hydroxyventuricidin A, a macrolide isolated from Streptomyces species, has demonstrated antimicrobial properties, including activity against certain fungi. This guide provides a comparative overview of this compound and fluconazole, with a focus on the potential of the former to combat fluconazole-resistant fungal pathogens. Due to the limited publicly available data on this compound's activity against resistant strains, this document outlines the necessary experimental framework to thoroughly assess its potential.
Compound Profiles: A Tale of Two Antifungals
A direct comparison of this compound and fluconazole reveals distinct chemical structures and mechanisms of action, suggesting the potential for this compound to bypass common fluconazole resistance pathways.
| Feature | This compound | Fluconazole |
| Chemical Class | Macrolide | Triazole |
| Mechanism of Action | Likely inhibits F-type ATP synthase, disrupting cellular energy production.[1][2][3] | Inhibits lanosterol (B1674476) 14α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to a defective cell membrane.[4][5] |
| Reported Antifungal Spectrum | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203.[6][7] | Broad-spectrum activity against many yeasts and fungi, although resistance is increasingly common. |
| Known Resistance Mechanisms | Not yet characterized in fungi. | Alterations in the ERG11 gene, overexpression of efflux pumps (ABC and MFS transporters), and development of bypass pathways in sterol biosynthesis.[1][4] |
The Landscape of Fluconazole Resistance
Fluconazole resistance is a significant clinical concern, particularly among Candida species. The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints to define resistance based on Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | Fluconazole MIC for Resistance | Common Resistance Mechanisms |
| Candida albicans | ≥64 µg/mL[5] | Upregulation of efflux pumps, point mutations in ERG11.[4] |
| Candida glabrata | ≥64 µg/mL[5] | Upregulation of efflux pumps. |
| Candida parapsilosis | Variable, but resistant strains are emerging. | Efflux pump upregulation. |
| Candida tropicalis | ≥64 µg/mL[7] | Mutations in ERG11, efflux pumps.[1] |
| Candida krusei | Intrinsically resistant. | Reduced susceptibility of the target enzyme, Erg11p.[1] |
| Candida auris | Tentative breakpoint: ≥32 µg/mL[8] | Point mutations in ERG11.[9] |
Proposed Experimental Framework for Comparative Assessment
To rigorously evaluate the efficacy of this compound against fluconazole-resistant fungi, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for this assessment.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This is a fundamental measure of antifungal activity.
Experimental Protocol: Broth Microdilution Method (adapted from CLSI M27-A3)
-
Isolate Selection: A panel of clinically relevant fluconazole-resistant fungal isolates should be used, including strains of C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. auris with known fluconazole MICs ≥64 µg/mL (or ≥32 µg/mL for C. auris). A fluconazole-susceptible reference strain (e.g., C. parapsilosis ATCC 22019) should be included for quality control.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in RPMI 1640 medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
The following diagram illustrates the workflow for MIC determination.
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.
Experimental Protocol:
-
Preparation: Fungal cultures are grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Drug Exposure: this compound and fluconazole are added at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A drug-free growth control is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture, serially diluted, and plated on Sabouraud Dextrose Agar.
-
Colony Counting: After incubation, the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing the Cellular Battle: Potential Mechanisms of Action
The distinct mechanisms of action of fluconazole and the proposed mechanism for this compound are depicted below. This highlights how this compound could potentially circumvent the common resistance pathways that affect fluconazole.
Future Directions and Conclusion
The emergence of fluconazole-resistant fungi necessitates the exploration of novel antifungal agents. This compound, with its distinct mechanism of action targeting cellular energy production, represents a promising candidate. The experimental framework outlined in this guide provides a clear path for a comprehensive in vitro evaluation of its activity against a panel of clinically relevant fluconazole-resistant fungal pathogens. The data generated from these studies will be crucial in determining the potential of this compound as a future therapeutic option in the fight against antifungal resistance. Further research into its in vivo efficacy, toxicity, and spectrum of activity is warranted.
References
- 1. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 9. Antifungal resistance: current trends and future strategies to combat - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential of 17-Hydroxyventuricidin A Against Fluconazole-Resistant Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to widely used agents like fluconazole, presents a critical challenge in clinical practice. This has spurred the search for novel compounds with alternative mechanisms of action. 17-Hydroxyventuricidin A, a macrolide isolated from Streptomyces species, has demonstrated antimicrobial properties, including activity against certain fungi. This guide provides a comparative overview of this compound and fluconazole, with a focus on the potential of the former to combat fluconazole-resistant fungal pathogens. Due to the limited publicly available data on this compound's activity against resistant strains, this document outlines the necessary experimental framework to thoroughly assess its potential.
Compound Profiles: A Tale of Two Antifungals
A direct comparison of this compound and fluconazole reveals distinct chemical structures and mechanisms of action, suggesting the potential for this compound to bypass common fluconazole resistance pathways.
| Feature | This compound | Fluconazole |
| Chemical Class | Macrolide | Triazole |
| Mechanism of Action | Likely inhibits F-type ATP synthase, disrupting cellular energy production.[1][2][3] | Inhibits lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway, leading to a defective cell membrane.[4][5] |
| Reported Antifungal Spectrum | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203.[6][7] | Broad-spectrum activity against many yeasts and fungi, although resistance is increasingly common. |
| Known Resistance Mechanisms | Not yet characterized in fungi. | Alterations in the ERG11 gene, overexpression of efflux pumps (ABC and MFS transporters), and development of bypass pathways in sterol biosynthesis.[1][4] |
The Landscape of Fluconazole Resistance
Fluconazole resistance is a significant clinical concern, particularly among Candida species. The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints to define resistance based on Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | Fluconazole MIC for Resistance | Common Resistance Mechanisms |
| Candida albicans | ≥64 µg/mL[5] | Upregulation of efflux pumps, point mutations in ERG11.[4] |
| Candida glabrata | ≥64 µg/mL[5] | Upregulation of efflux pumps. |
| Candida parapsilosis | Variable, but resistant strains are emerging. | Efflux pump upregulation. |
| Candida tropicalis | ≥64 µg/mL[7] | Mutations in ERG11, efflux pumps.[1] |
| Candida krusei | Intrinsically resistant. | Reduced susceptibility of the target enzyme, Erg11p.[1] |
| Candida auris | Tentative breakpoint: ≥32 µg/mL[8] | Point mutations in ERG11.[9] |
Proposed Experimental Framework for Comparative Assessment
To rigorously evaluate the efficacy of this compound against fluconazole-resistant fungi, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for this assessment.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This is a fundamental measure of antifungal activity.
Experimental Protocol: Broth Microdilution Method (adapted from CLSI M27-A3)
-
Isolate Selection: A panel of clinically relevant fluconazole-resistant fungal isolates should be used, including strains of C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. auris with known fluconazole MICs ≥64 µg/mL (or ≥32 µg/mL for C. auris). A fluconazole-susceptible reference strain (e.g., C. parapsilosis ATCC 22019) should be included for quality control.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in RPMI 1640 medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
The following diagram illustrates the workflow for MIC determination.
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.
Experimental Protocol:
-
Preparation: Fungal cultures are grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Drug Exposure: this compound and fluconazole are added at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A drug-free growth control is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture, serially diluted, and plated on Sabouraud Dextrose Agar.
-
Colony Counting: After incubation, the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing the Cellular Battle: Potential Mechanisms of Action
The distinct mechanisms of action of fluconazole and the proposed mechanism for this compound are depicted below. This highlights how this compound could potentially circumvent the common resistance pathways that affect fluconazole.
Future Directions and Conclusion
The emergence of fluconazole-resistant fungi necessitates the exploration of novel antifungal agents. This compound, with its distinct mechanism of action targeting cellular energy production, represents a promising candidate. The experimental framework outlined in this guide provides a clear path for a comprehensive in vitro evaluation of its activity against a panel of clinically relevant fluconazole-resistant fungal pathogens. The data generated from these studies will be crucial in determining the potential of this compound as a future therapeutic option in the fight against antifungal resistance. Further research into its in vivo efficacy, toxicity, and spectrum of activity is warranted.
References
- 1. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 9. Antifungal resistance: current trends and future strategies to combat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the In Vitro Activity of 17-Hydroxyventuricidin A in a Cellular Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro activity of 17-Hydroxyventuricidin A, a potent antimicrobial compound.[1] Given that its parent compound, Venturicidin A, is a known inhibitor of mitochondrial F1Fo ATP synthase, this guide establishes a cellular validation workflow centered on this mechanism of action.[2][3] For comparative analysis, we benchmark this compound against Oligomycin A, a well-characterized ATP synthase inhibitor that acts by blocking the enzyme's proton channel.[4][5][6]
Proposed Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
Venturicidins target the F0 subunit of ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation.[5][7] By inhibiting this complex, these compounds disrupt the proton flow across the inner mitochondrial membrane, leading to a halt in ATP production and a subsequent cascade of cellular events, including metabolic stress and potentially apoptosis.[4][5] This guide outlines the experimental steps required to verify this mechanism for this compound.
References
A Comparative Guide to Validating the In Vitro Activity of 17-Hydroxyventuricidin A in a Cellular Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro activity of 17-Hydroxyventuricidin A, a potent antimicrobial compound.[1] Given that its parent compound, Venturicidin A, is a known inhibitor of mitochondrial F1Fo ATP synthase, this guide establishes a cellular validation workflow centered on this mechanism of action.[2][3] For comparative analysis, we benchmark this compound against Oligomycin A, a well-characterized ATP synthase inhibitor that acts by blocking the enzyme's proton channel.[4][5][6]
Proposed Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
Venturicidins target the F0 subunit of ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation.[5][7] By inhibiting this complex, these compounds disrupt the proton flow across the inner mitochondrial membrane, leading to a halt in ATP production and a subsequent cascade of cellular events, including metabolic stress and potentially apoptosis.[4][5] This guide outlines the experimental steps required to verify this mechanism for this compound.
References
A Researcher's Guide to Confirming Mitochondrial Respiration Inhibition: A Comparative Analysis of Leading Technologies
For researchers, scientists, and drug development professionals, accurately assessing the impact of novel compounds on mitochondrial respiration is a critical step in discovery and safety profiling. This guide provides a comprehensive comparison of three prominent technologies for measuring mitochondrial oxygen consumption: the Seahorse XF Analyzer, High-Resolution Respirometry (Oroboros O2k), and the traditional Clark-type Oxygen Electrode. We present a side-by-side analysis of their performance, supported by representative experimental data, and offer detailed protocols to aid in experimental design and execution.
At a Glance: Comparing the Platforms
The choice of technology for measuring mitochondrial respiration often depends on experimental needs, including throughput, the specific parameters of interest, and the nature of the biological sample. The Agilent Seahorse XF Analyzer is a plate-based system that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, making it ideal for higher-throughput screening of cell monolayers.[1][2] In contrast, the Oroboros O2k high-resolution respirometer offers a highly detailed analysis of mitochondrial function in a wider variety of sample types, including permeabilized cells and isolated mitochondria, by allowing for complex substrate-uncoupler-inhibitor titration (SUIT) protocols.[3][4] The Clark-type oxygen electrode, a more traditional method, provides a robust and direct measurement of oxygen concentration in a sealed chamber and is well-suited for studies with isolated mitochondria or cell suspensions.[5][6][7]
| Feature | Seahorse XF Analyzer | High-Resolution Respirometry (Oroboros O2k) | Clark-type Oxygen Electrode |
| Principle | Solid-state sensor probes create a transient microchamber to measure changes in dissolved oxygen.[1] | Polarographic oxygen sensor in a closed, stirred chamber.[3] | Polarographic electrode measures the rate of change of oxygen concentration in a sealed chamber.[6] |
| Sample Type | Adherent cells, suspension cells, spheroids, islets.[1][8] | Isolated mitochondria, permeabilized cells/tissues, intact cells.[3][9] | Isolated mitochondria, cell suspensions, tissue homogenates.[5][7] |
| Throughput | High (24, 96, or 384 wells).[10] | Low (typically 2 chambers).[9] | Low (typically a single chamber).[6] |
| Key Assay | Cell Mito Stress Test.[10] | Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols.[3] | Sequential addition of substrates and inhibitors.[7] |
| Primary Output | Oxygen Consumption Rate (OCR) in pmol/min.[11] | Oxygen flux in pmol/(s·million cells) or pmol/(s·mg protein).[12] | Rate of oxygen consumption in nmol O₂/min/mg protein.[7] |
| Inhibitor Addition | Automated, sequential injections via ports in the sensor cartridge.[11] | Manual, sequential injections into the chamber.[3] | Manual, sequential injections into the chamber.[7] |
| Advantages | High throughput, real-time kinetic data, simultaneous OCR and ECAR measurement, user-friendly workflow.[9][10] | High resolution and sensitivity, flexibility in experimental design (SUIT protocols), suitable for mechanistic studies, can measure other parameters simultaneously (e.g., H₂O₂ production, membrane potential).[9][13] | Robust and direct measurement, lower initial equipment cost, well-established methodology.[5][6] |
| Disadvantages | Limited flexibility in inhibitor additions during a run, less ideal for isolated mitochondria, potential for underestimation of maximal respiration.[9][14] | Low throughput, requires larger sample volume per experiment, more hands-on time.[9] | Low throughput, sensitive to stirring artifacts, requires careful calibration.[6] |
Performance Comparison: Inhibition of Mitochondrial Respiration
To illustrate the capabilities of each platform in confirming the inhibition of mitochondrial respiration, we present a representative dataset from a hypothetical experiment using a common cancer cell line (e.g., HeLa cells) treated with well-characterized mitochondrial inhibitors. The data below demonstrates the expected changes in oxygen consumption upon sequential addition of oligomycin (B223565) (Complex V inhibitor), FCCP (an uncoupler), and a combination of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).
| Parameter | Seahorse XF Analyzer (OCR in pmol/min) | High-Resolution Respirometry (Oroboros O2k) (Oxygen Flux in pmol/(s·10⁶ cells)) | Clark-type Oxygen Electrode (O₂ Consumption Rate in nmol O₂/min/10⁶ cells) |
| Basal Respiration | 120 ± 10 | 25 ± 2 | 1.5 ± 0.2 |
| After Oligomycin (ATP-linked Respiration) | 40 ± 5 | 8 ± 1 | 0.5 ± 0.1 |
| After FCCP (Maximal Respiration) | 250 ± 20 | 55 ± 5 | 3.3 ± 0.3 |
| After Rotenone/Antimycin A (Non-Mitochondrial Respiration) | 15 ± 3 | 3 ± 0.5 | 0.2 ± 0.05 |
| Calculated Spare Respiratory Capacity | 130 ± 15 | 30 ± 3 | 1.8 ± 0.2 |
Note: These are illustrative values and will vary depending on the cell type, cell density, and specific experimental conditions.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for assessing mitochondrial respiration inhibition using each of the discussed platforms.
Seahorse XF Analyzer: Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function by serially injecting mitochondrial inhibitors.[10][11]
-
Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.[15]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Inhibitor Loading: Load oligomycin, FCCP, and rotenone/antimycin A into the designated ports of the hydrated sensor cartridge.
-
Assay Execution: Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.[11]
-
Data Analysis: The Seahorse XF software automatically calculates the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11]
High-Resolution Respirometry (Oroboros O2k): SUIT Protocol for Permeabilized Cells
High-resolution respirometry with the Oroboros O2k allows for detailed investigation of specific mitochondrial complexes using various substrate-uncoupler-inhibitor titration (SUIT) protocols.[3]
-
Instrument Calibration: Calibrate the polarographic oxygen sensors of the O2k instrument.
-
Cell Preparation: Harvest and resuspend cells in a suitable respiration medium (e.g., MiR05).
-
Permeabilization: Add a precise amount of a permeabilizing agent, such as digitonin, to the cell suspension to selectively permeabilize the plasma membrane while keeping the mitochondrial membranes intact. The optimal concentration of the permeabilizing agent needs to be determined empirically.[12]
-
Chamber Setup: Add the permeabilized cell suspension to the O2k chambers.
-
SUIT Protocol Execution: Sequentially add a series of substrates and inhibitors to probe the function of different parts of the electron transport chain. A typical sequence for assessing inhibition might include:
-
Addition of Complex I substrates (e.g., pyruvate, malate, glutamate) to measure LEAK respiration.
-
Addition of ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Addition of a Complex I inhibitor (e.g., rotenone).
-
Addition of a Complex II substrate (e.g., succinate) to measure Complex II-linked respiration.
-
Addition of an uncoupler (e.g., FCCP) to measure the electron transport system (ETS) capacity.
-
Addition of a Complex III inhibitor (e.g., antimycin A).[12][14]
-
-
Data Analysis: The DatLab software records the oxygen concentration in real-time and calculates the oxygen flux (respiration rate), which is then normalized to cell number or protein concentration.[16]
Clark-type Oxygen Electrode: Measurement in Isolated Mitochondria
The Clark-type electrode is a classic method for measuring oxygen consumption, particularly in isolated mitochondria.[6][7]
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Electrode Calibration: Calibrate the Clark-type oxygen electrode to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen saturation.[6]
-
Reaction Chamber Setup: Add respiration buffer to the thermostatted reaction chamber, followed by the isolated mitochondria and a magnetic stir bar.
-
Substrate and Inhibitor Additions: After a stable baseline is achieved, sequentially add substrates and inhibitors to the chamber through a small injection port. A typical experiment to confirm inhibition would involve:
-
Measuring the basal rate of oxygen consumption.
-
Adding ADP to stimulate State 3 respiration (active oxidative phosphorylation).
-
Adding the inhibitor of interest (e.g., rotenone for Complex I, antimycin A for Complex III, or oligomycin for ATP synthase).
-
Observing the subsequent change in the rate of oxygen consumption.[7][17]
-
-
Data Acquisition and Analysis: The electrode measures the decrease in oxygen concentration over time. The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace and is typically expressed as nmol of O₂ consumed per minute per milligram of mitochondrial protein.[7]
Visualizing the Process
To better understand the experimental workflows and the underlying biological processes, the following diagrams have been generated.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Points of inhibition in the mitochondrial electron transport chain.
Caption: Decision tree for selecting a mitochondrial respiration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rhinobio.co.kr [rhinobio.co.kr]
- 3. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Mitochondrial Respiration Inhibition: A Comparative Analysis of Leading Technologies
For researchers, scientists, and drug development professionals, accurately assessing the impact of novel compounds on mitochondrial respiration is a critical step in discovery and safety profiling. This guide provides a comprehensive comparison of three prominent technologies for measuring mitochondrial oxygen consumption: the Seahorse XF Analyzer, High-Resolution Respirometry (Oroboros O2k), and the traditional Clark-type Oxygen Electrode. We present a side-by-side analysis of their performance, supported by representative experimental data, and offer detailed protocols to aid in experimental design and execution.
At a Glance: Comparing the Platforms
The choice of technology for measuring mitochondrial respiration often depends on experimental needs, including throughput, the specific parameters of interest, and the nature of the biological sample. The Agilent Seahorse XF Analyzer is a plate-based system that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, making it ideal for higher-throughput screening of cell monolayers.[1][2] In contrast, the Oroboros O2k high-resolution respirometer offers a highly detailed analysis of mitochondrial function in a wider variety of sample types, including permeabilized cells and isolated mitochondria, by allowing for complex substrate-uncoupler-inhibitor titration (SUIT) protocols.[3][4] The Clark-type oxygen electrode, a more traditional method, provides a robust and direct measurement of oxygen concentration in a sealed chamber and is well-suited for studies with isolated mitochondria or cell suspensions.[5][6][7]
| Feature | Seahorse XF Analyzer | High-Resolution Respirometry (Oroboros O2k) | Clark-type Oxygen Electrode |
| Principle | Solid-state sensor probes create a transient microchamber to measure changes in dissolved oxygen.[1] | Polarographic oxygen sensor in a closed, stirred chamber.[3] | Polarographic electrode measures the rate of change of oxygen concentration in a sealed chamber.[6] |
| Sample Type | Adherent cells, suspension cells, spheroids, islets.[1][8] | Isolated mitochondria, permeabilized cells/tissues, intact cells.[3][9] | Isolated mitochondria, cell suspensions, tissue homogenates.[5][7] |
| Throughput | High (24, 96, or 384 wells).[10] | Low (typically 2 chambers).[9] | Low (typically a single chamber).[6] |
| Key Assay | Cell Mito Stress Test.[10] | Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols.[3] | Sequential addition of substrates and inhibitors.[7] |
| Primary Output | Oxygen Consumption Rate (OCR) in pmol/min.[11] | Oxygen flux in pmol/(s·million cells) or pmol/(s·mg protein).[12] | Rate of oxygen consumption in nmol O₂/min/mg protein.[7] |
| Inhibitor Addition | Automated, sequential injections via ports in the sensor cartridge.[11] | Manual, sequential injections into the chamber.[3] | Manual, sequential injections into the chamber.[7] |
| Advantages | High throughput, real-time kinetic data, simultaneous OCR and ECAR measurement, user-friendly workflow.[9][10] | High resolution and sensitivity, flexibility in experimental design (SUIT protocols), suitable for mechanistic studies, can measure other parameters simultaneously (e.g., H₂O₂ production, membrane potential).[9][13] | Robust and direct measurement, lower initial equipment cost, well-established methodology.[5][6] |
| Disadvantages | Limited flexibility in inhibitor additions during a run, less ideal for isolated mitochondria, potential for underestimation of maximal respiration.[9][14] | Low throughput, requires larger sample volume per experiment, more hands-on time.[9] | Low throughput, sensitive to stirring artifacts, requires careful calibration.[6] |
Performance Comparison: Inhibition of Mitochondrial Respiration
To illustrate the capabilities of each platform in confirming the inhibition of mitochondrial respiration, we present a representative dataset from a hypothetical experiment using a common cancer cell line (e.g., HeLa cells) treated with well-characterized mitochondrial inhibitors. The data below demonstrates the expected changes in oxygen consumption upon sequential addition of oligomycin (Complex V inhibitor), FCCP (an uncoupler), and a combination of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
| Parameter | Seahorse XF Analyzer (OCR in pmol/min) | High-Resolution Respirometry (Oroboros O2k) (Oxygen Flux in pmol/(s·10⁶ cells)) | Clark-type Oxygen Electrode (O₂ Consumption Rate in nmol O₂/min/10⁶ cells) |
| Basal Respiration | 120 ± 10 | 25 ± 2 | 1.5 ± 0.2 |
| After Oligomycin (ATP-linked Respiration) | 40 ± 5 | 8 ± 1 | 0.5 ± 0.1 |
| After FCCP (Maximal Respiration) | 250 ± 20 | 55 ± 5 | 3.3 ± 0.3 |
| After Rotenone/Antimycin A (Non-Mitochondrial Respiration) | 15 ± 3 | 3 ± 0.5 | 0.2 ± 0.05 |
| Calculated Spare Respiratory Capacity | 130 ± 15 | 30 ± 3 | 1.8 ± 0.2 |
Note: These are illustrative values and will vary depending on the cell type, cell density, and specific experimental conditions.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for assessing mitochondrial respiration inhibition using each of the discussed platforms.
Seahorse XF Analyzer: Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function by serially injecting mitochondrial inhibitors.[10][11]
-
Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.[15]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Inhibitor Loading: Load oligomycin, FCCP, and rotenone/antimycin A into the designated ports of the hydrated sensor cartridge.
-
Assay Execution: Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.[11]
-
Data Analysis: The Seahorse XF software automatically calculates the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11]
High-Resolution Respirometry (Oroboros O2k): SUIT Protocol for Permeabilized Cells
High-resolution respirometry with the Oroboros O2k allows for detailed investigation of specific mitochondrial complexes using various substrate-uncoupler-inhibitor titration (SUIT) protocols.[3]
-
Instrument Calibration: Calibrate the polarographic oxygen sensors of the O2k instrument.
-
Cell Preparation: Harvest and resuspend cells in a suitable respiration medium (e.g., MiR05).
-
Permeabilization: Add a precise amount of a permeabilizing agent, such as digitonin, to the cell suspension to selectively permeabilize the plasma membrane while keeping the mitochondrial membranes intact. The optimal concentration of the permeabilizing agent needs to be determined empirically.[12]
-
Chamber Setup: Add the permeabilized cell suspension to the O2k chambers.
-
SUIT Protocol Execution: Sequentially add a series of substrates and inhibitors to probe the function of different parts of the electron transport chain. A typical sequence for assessing inhibition might include:
-
Addition of Complex I substrates (e.g., pyruvate, malate, glutamate) to measure LEAK respiration.
-
Addition of ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Addition of a Complex I inhibitor (e.g., rotenone).
-
Addition of a Complex II substrate (e.g., succinate) to measure Complex II-linked respiration.
-
Addition of an uncoupler (e.g., FCCP) to measure the electron transport system (ETS) capacity.
-
Addition of a Complex III inhibitor (e.g., antimycin A).[12][14]
-
-
Data Analysis: The DatLab software records the oxygen concentration in real-time and calculates the oxygen flux (respiration rate), which is then normalized to cell number or protein concentration.[16]
Clark-type Oxygen Electrode: Measurement in Isolated Mitochondria
The Clark-type electrode is a classic method for measuring oxygen consumption, particularly in isolated mitochondria.[6][7]
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Electrode Calibration: Calibrate the Clark-type oxygen electrode to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen saturation.[6]
-
Reaction Chamber Setup: Add respiration buffer to the thermostatted reaction chamber, followed by the isolated mitochondria and a magnetic stir bar.
-
Substrate and Inhibitor Additions: After a stable baseline is achieved, sequentially add substrates and inhibitors to the chamber through a small injection port. A typical experiment to confirm inhibition would involve:
-
Measuring the basal rate of oxygen consumption.
-
Adding ADP to stimulate State 3 respiration (active oxidative phosphorylation).
-
Adding the inhibitor of interest (e.g., rotenone for Complex I, antimycin A for Complex III, or oligomycin for ATP synthase).
-
Observing the subsequent change in the rate of oxygen consumption.[7][17]
-
-
Data Acquisition and Analysis: The electrode measures the decrease in oxygen concentration over time. The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace and is typically expressed as nmol of O₂ consumed per minute per milligram of mitochondrial protein.[7]
Visualizing the Process
To better understand the experimental workflows and the underlying biological processes, the following diagrams have been generated.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Points of inhibition in the mitochondrial electron transport chain.
Caption: Decision tree for selecting a mitochondrial respiration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rhinobio.co.kr [rhinobio.co.kr]
- 3. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 17-Hydroxyventuricidin A: A Guide for Laboratory Professionals
For immediate reference, treat 17-Hydroxyventuricidin A as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. All disposal procedures should be conducted in accordance with institutional, local, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions or creating dust from the solid form.
Disposal of this compound and Contaminated Materials
The disposal strategy for this compound depends on its form (solid, liquid solution) and the materials it has contaminated. All waste streams must be segregated and clearly labeled.
Solid this compound Waste
-
Collection: Collect surplus or expired solid this compound in its original container if possible. If not, use a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS office.
Liquid Waste Containing this compound
Given that this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol, liquid waste streams will likely contain these solvents.
-
Segregation: Do not mix waste streams. Segregate aqueous waste from organic solvent waste.
-
Collection: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container material should be appropriate for the solvent used (e.g., a specific type of plastic or glass).
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) present (e.g., "in DMSO").
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, away from incompatible materials.
Contaminated Laboratory Equipment and PPE
-
Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble) and then washing according to standard laboratory procedures. The initial rinsate must be collected and disposed of as hazardous liquid waste.
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Protocol |
| Solid this compound | Original or compatible sealed container | "Hazardous Waste: this compound" | Collection by EHS |
| Liquid Waste (in DMSO, ethanol, methanol) | Leak-proof, compatible solvent waste container | "Hazardous Waste: this compound in [Solvent Name]" | Collection by EHS |
| Contaminated Solid Waste (gloves, tips) | Labeled hazardous waste bag/container | "Hazardous Waste: Contaminated with this compound" | Collection by EHS |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Chemical Waste: Sharps" | Collection by EHS |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Disposal Logic
The logical pathway for ensuring safe disposal follows a hierarchical approach, starting with characterization and ending with verified disposal.
Caption: Logical steps for safe chemical waste disposal.
Proper Disposal of 17-Hydroxyventuricidin A: A Guide for Laboratory Professionals
For immediate reference, treat 17-Hydroxyventuricidin A as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. All disposal procedures should be conducted in accordance with institutional, local, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions or creating dust from the solid form.
Disposal of this compound and Contaminated Materials
The disposal strategy for this compound depends on its form (solid, liquid solution) and the materials it has contaminated. All waste streams must be segregated and clearly labeled.
Solid this compound Waste
-
Collection: Collect surplus or expired solid this compound in its original container if possible. If not, use a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS office.
Liquid Waste Containing this compound
Given that this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol, liquid waste streams will likely contain these solvents.
-
Segregation: Do not mix waste streams. Segregate aqueous waste from organic solvent waste.
-
Collection: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container material should be appropriate for the solvent used (e.g., a specific type of plastic or glass).
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) present (e.g., "in DMSO").
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, away from incompatible materials.
Contaminated Laboratory Equipment and PPE
-
Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble) and then washing according to standard laboratory procedures. The initial rinsate must be collected and disposed of as hazardous liquid waste.
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Protocol |
| Solid this compound | Original or compatible sealed container | "Hazardous Waste: this compound" | Collection by EHS |
| Liquid Waste (in DMSO, ethanol, methanol) | Leak-proof, compatible solvent waste container | "Hazardous Waste: this compound in [Solvent Name]" | Collection by EHS |
| Contaminated Solid Waste (gloves, tips) | Labeled hazardous waste bag/container | "Hazardous Waste: Contaminated with this compound" | Collection by EHS |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Chemical Waste: Sharps" | Collection by EHS |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Disposal Logic
The logical pathway for ensuring safe disposal follows a hierarchical approach, starting with characterization and ending with verified disposal.
Caption: Logical steps for safe chemical waste disposal.
Safeguarding Your Research: A Guide to Handling 17-Hydroxyventuricidin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 17-Hydroxyventuricidin A, a potent antimicrobial compound.[1][2] Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research. This document outlines personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free, chemotherapy-rated if available. Double gloving is recommended.[3][6] | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory Coat/Gown | Disposable, fluid-resistant, with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[3][5] |
| Eye Protection | Safety Goggles/Glasses | Snug-fitting with side shields. | Protects eyes from splashes or aerosols.[4][7] |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face.[3] |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound or when there is a risk of aerosolization.[7] | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Use
Strict adherence to the following procedures will minimize the risk of exposure during the handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE (gloves and lab coat) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label and integrity. If any damage is observed, treat it as a spill.
2. Preparation of Solutions:
-
All manipulations involving the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]
-
Wear full PPE, including double gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Use dedicated equipment (spatulas, weigh boats, glassware) for handling the compound.
-
Clean all equipment thoroughly after use, following the disposal plan for contaminated materials.
3. Handling and Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The compound is for research use only and not for human or veterinary use.[8]
-
Avoid eating, drinking, or smoking in areas where the compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be considered cytotoxic waste.
-
Segregate this waste into clearly labeled, sealed, and puncture-resistant containers designated for cytotoxic or chemical waste.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed waste container.
-
Do not pour liquid waste down the drain.
3. Solid Waste:
-
Unused solid compound and contaminated disposable labware should be placed in a sealed container labeled as cytotoxic waste.
4. Decontamination and Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing full PPE, contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Clean the spill area with a suitable decontaminating agent (e.g., a solution of detergent and water, followed by a rinse).
-
All materials used for cleaning up the spill must be disposed of as cytotoxic waste.[5]
5. Final Disposal:
-
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling 17-Hydroxyventuricidin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 17-Hydroxyventuricidin A, a potent antimicrobial compound.[1][2] Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research. This document outlines personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free, chemotherapy-rated if available. Double gloving is recommended.[3][6] | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory Coat/Gown | Disposable, fluid-resistant, with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[3][5] |
| Eye Protection | Safety Goggles/Glasses | Snug-fitting with side shields. | Protects eyes from splashes or aerosols.[4][7] |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face.[3] |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound or when there is a risk of aerosolization.[7] | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Use
Strict adherence to the following procedures will minimize the risk of exposure during the handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE (gloves and lab coat) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label and integrity. If any damage is observed, treat it as a spill.
2. Preparation of Solutions:
-
All manipulations involving the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]
-
Wear full PPE, including double gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Use dedicated equipment (spatulas, weigh boats, glassware) for handling the compound.
-
Clean all equipment thoroughly after use, following the disposal plan for contaminated materials.
3. Handling and Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The compound is for research use only and not for human or veterinary use.[8]
-
Avoid eating, drinking, or smoking in areas where the compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be considered cytotoxic waste.
-
Segregate this waste into clearly labeled, sealed, and puncture-resistant containers designated for cytotoxic or chemical waste.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed waste container.
-
Do not pour liquid waste down the drain.
3. Solid Waste:
-
Unused solid compound and contaminated disposable labware should be placed in a sealed container labeled as cytotoxic waste.
4. Decontamination and Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing full PPE, contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Clean the spill area with a suitable decontaminating agent (e.g., a solution of detergent and water, followed by a rinse).
-
All materials used for cleaning up the spill must be disposed of as cytotoxic waste.[5]
5. Final Disposal:
-
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
